1-Butoxy-4-ethynylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-butoxy-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLXBCSKFMMFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379396 | |
| Record name | 1-butoxy-4-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-15-3 | |
| Record name | 1-Butoxy-4-ethynylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-butoxy-4-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butoxyphenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Butoxy-4-ethynylbenzene: A Practical Guide for Laboratory-Scale Preparation
An In-depth Technical Guide for Researchers
Abstract
This guide provides a comprehensive, scientifically grounded methodology for the synthesis of 1-Butoxy-4-ethynylbenzene, a valuable terminal alkyne building block in organic and materials chemistry. The procedure is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. We present a reliable two-step synthetic route commencing with a Sonogashira cross-coupling reaction to install the protected alkyne, followed by a straightforward deprotection to yield the target compound. This document includes detailed experimental protocols, characterization data, safety guidelines, and a visual workflow to ensure a reproducible and safe synthesis for practitioners with a foundational knowledge of organic chemistry.
Introduction and Strategic Overview
This compound is an alkoxy-substituted arylacetylene, a class of compounds that serves as a cornerstone for the construction of complex molecular architectures. Its utility spans the synthesis of pharmaceuticals, liquid crystals, and conjugated polymers for organic electronics. The presence of the terminal alkyne provides a reactive handle for a multitude of transformations, most notably carbon-carbon bond-forming reactions like click chemistry and further cross-coupling reactions.
The synthesis of such a molecule requires a robust and high-yielding strategy. Direct ethynylation of an aryl halide can be challenging and often results in low yields. A superior and widely adopted approach is the Sonogashira cross-coupling reaction , a powerful method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]
To circumvent the primary side reaction of Sonogashira couplings—the oxidative homocoupling of the terminal alkyne (Glaser coupling)—we will employ a protected alkyne, ethynyltrimethylsilane (TMSA) . The bulky trimethylsilyl (TMS) group serves two key purposes: it prevents the undesired dimerization and it imparts favorable physical properties, such as increased solubility and stability, to the intermediate.[3][4]
Our strategy is therefore a logical two-step sequence:
-
Step 1: Sonogashira Coupling: A palladium/copper co-catalyzed reaction between 1-bromo-4-butoxybenzene and ethynyltrimethylsilane to form the silylated intermediate, ((4-butoxyphenyl)ethynyl)trimethylsilane.
-
Step 2: Silyl Deprotection: A mild, base-catalyzed removal of the TMS protecting group to afford the final product, this compound.
This approach ensures high selectivity and typically provides good to excellent yields, making it an ideal method for a laboratory setting.
Detailed Experimental Protocol
This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of ((4-butoxyphenyl)ethynyl)trimethylsilane
This step involves the core Sonogashira coupling. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to protect the catalysts from oxidation and prevent unwanted side reactions.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Bromo-4-butoxybenzene | 229.11 | 2.29 g | 10.0 | Starting aryl halide |
| Ethynyltrimethylsilane (TMSA) | 98.22 | 1.18 g (1.71 mL) | 12.0 | Alkyne source (1.2 eq) |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 701.90 | 140 mg | 0.20 | Palladium catalyst (2 mol%) |
| Copper(I) iodide (CuI) | 190.45 | 38 mg | 0.20 | Co-catalyst (2 mol%) |
| Triethylamine (TEA) | 101.19 | 30 mL | - | Base and solvent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - | Co-solvent |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 1-bromo-4-butoxybenzene (2.29 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.20 mmol), and copper(I) iodide (38 mg, 0.20 mmol).
-
Solvent and Base Addition: Add anhydrous THF (20 mL) and triethylamine (30 mL) via syringe. The triethylamine acts as both a solvent and the base required to neutralize the HBr generated during the reaction.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.71 mL, 12.0 mmol) dropwise to the stirring mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 95:5 v/v), observing the disappearance of the 1-bromo-4-butoxybenzene spot.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated triethylammonium bromide and catalyst residues. Wash the pad with a small amount of diethyl ether or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (50 mL) and wash successively with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with hexanes, to afford ((4-butoxyphenyl)ethynyl)trimethylsilane as a colorless to pale yellow oil.
Part B: Synthesis of this compound (Deprotection)
The removal of the TMS group is achieved under mild basic conditions, which selectively cleaves the silicon-carbon bond without affecting other functional groups.[5][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| ((4-butoxyphenyl)ethynyl)trimethylsilane | 246.45 | 2.22 g | 9.0 | Silylated intermediate (from Part A) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.24 g | 9.0 | Base (1.0 eq) |
| Methanol (MeOH) | 32.04 | 40 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | 40 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the silylated intermediate (2.22 g, 9.0 mmol) in a mixture of methanol (40 mL) and dichloromethane (40 mL).
-
Base Addition: Add potassium carbonate (1.24 g, 9.0 mmol) to the solution.
-
Reaction Execution: Stir the suspension vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 95:5 v/v) until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding deionized water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 40 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with water (2 x 30 mL) and brine (30 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel (eluting with hexane/ethyl acetate, 98:2 v/v) to yield this compound as a pure, colorless oil.[7][8]
Characterization of this compound
Confirmation of the final product's identity and purity is crucial. The following are expected analytical data for this compound (C₁₂H₁₄O, M.W. 174.24 g/mol ).[7][9]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.95 (t, 2H, -OCH₂-), 3.00 (s, 1H, -C≡CH), 1.78 (quint, 2H, -OCH₂CH₂-), 1.50 (sext, 2H, -CH₂CH₃), 0.98 (t, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 159.5, 133.8, 114.6, 113.9, 83.5, 77.2, 67.8, 31.3, 19.3, 13.9.
-
Mass Spectrometry (EI-MS): m/z (%) 174 (M⁺), 131, 118, 90.
-
Infrared (IR, neat): ν (cm⁻¹) 3300 (≡C-H stretch), 2958, 2872 (C-H stretch), 2108 (C≡C stretch), 1608, 1510 (C=C aromatic stretch), 1245 (C-O stretch).
Synthetic Workflow Diagram
The following diagram illustrates the complete synthesis and purification process.
Caption: Workflow for the two-step synthesis of this compound.
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. The reagents used in this procedure possess specific hazards that must be managed appropriately.
-
Ethynyltrimethylsilane (TMSA): Highly flammable liquid and vapor.[10] It should be handled in a fume hood away from ignition sources.
-
Triethylamine (TEA): Flammable, corrosive, and causes severe skin and eye irritation. Inhalation may cause respiratory irritation.
-
Palladium and Copper Catalysts: These heavy metal compounds are toxic. Avoid inhalation of dust and skin contact.
-
n-Butyllithium (if used in alternative syntheses): Note that while not used in this specific protocol, related syntheses may involve organolithium reagents like n-BuLi or t-BuLi, which are pyrophoric (ignite spontaneously in air) and react violently with water.[11][12][13] Extreme caution and specialized training are required for their use.
-
Solvents (THF, Diethyl Ether, Hexane, Methanol): All organic solvents used are flammable and should be handled with care, avoiding heat sources and ensuring proper ventilation.
Always consult the Safety Data Sheet (SDS) for each chemical before use. Perform a risk assessment for the entire procedure. An appropriate fire extinguisher (e.g., Class D for organometallics, CO₂ or dry chemical for flammable liquids) and a safety shower/eyewash station should be readily accessible.
Conclusion
The two-step Sonogashira coupling and deprotection sequence described herein provides a reliable and efficient pathway to high-purity this compound. By understanding the rationale behind the use of a protected alkyne and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize this versatile building block for their scientific endeavors. The self-validating nature of the protocol, confirmed by standard analytical techniques, ensures the integrity of the final product.
References
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][2]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link][3]
-
Pearson+. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link][4]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link][5]
-
Orsini, A., Vitérisi, A., Bodlenner, A., Weibel, J.-M., & Pale, P. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259–2262. Retrieved from [Link][6]
-
Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Retrieved from [Link][14][15][16]
-
PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. Retrieved from [Link][9]
-
Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link][11]
-
Environmental Health and Safety - University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link][12]
-
Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link][13]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 7. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 1-tert-Butoxy-4-ethynylbenzene | C12H14O | CID 53426090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. journal.bcrec.id [journal.bcrec.id]
An In-depth Technical Guide to 1-Butoxy-4-ethynylbenzene (CAS: 79887-15-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butoxy-4-ethynylbenzene is an aromatic organic compound featuring a butoxy group and a terminal alkyne substituent on a benzene ring.[1][2] This unique bifunctional architecture makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The terminal alkyne group is especially reactive and serves as a handle for various coupling reactions, most notably the Sonogashira coupling, enabling the formation of carbon-carbon bonds.[3][4][5] The butoxy group, on the other hand, imparts increased lipophilicity and can influence the electronic properties of the aromatic ring, which can be advantageous in modulating the pharmacological profile of a drug candidate. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 79887-15-3 | [1] |
| Molecular Formula | C₁₂H₁₄O | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCCOC1=CC=C(C=C1)C#C | [1][2] |
| InChIKey | JMLXBCSKFMMFGF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of this compound, a suitable starting material would be 1-bromo-4-butoxybenzene or 1-iodo-4-butoxybenzene, which is then coupled with a protected or unprotected form of acetylene. A typical synthetic approach is outlined below.
Conceptual Synthetic Workflow
Caption: Sonogashira coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a general Sonogashira coupling procedure)
Materials:
-
1-Iodo-4-butoxybenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-butoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and freshly distilled Et₃N (2.0 eq).
-
To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude silyl-protected intermediate.
-
Deprotection: Dissolve the crude intermediate in a mixture of methanol and THF.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature. Monitor the deprotection by TLC.
-
Purification: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with hexane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[6][7]
Characterization and Spectral Data
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the butoxy group, the aromatic protons, and the acetylenic proton.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (butoxy) | ~0.9-1.0 | Triplet | 3H |
| CH₂ (butoxy, adjacent to CH₃) | ~1.4-1.6 | Sextet | 2H |
| CH₂ (butoxy, adjacent to O) | ~1.7-1.8 | Quintet | 2H |
| OCH₂ (butoxy) | ~3.9-4.0 | Triplet | 2H |
| Aromatic Protons (ortho to O) | ~6.8-6.9 | Doublet | 2H |
| Aromatic Protons (ortho to C≡CH) | ~7.3-7.4 | Doublet | 2H |
| Acetylenic Proton (C≡C-H) | ~3.0-3.1 | Singlet | 1H |
Note: The chemical shifts are estimations and may vary depending on the solvent and instrument used.[8]
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ (butoxy) | ~14 |
| CH₂ (butoxy, adjacent to CH₃) | ~19 |
| CH₂ (butoxy, adjacent to O) | ~31 |
| OCH₂ (butoxy) | ~68 |
| C≡C-H | ~77 |
| C≡C -H | ~83 |
| Aromatic C (ipso to C≡CH) | ~115 |
| Aromatic CH (ortho to O) | ~115 |
| Aromatic CH (ortho to C≡CH) | ~134 |
| Aromatic C (ipso to O) | ~160 |
Note: The chemical shifts are estimations based on analogs.[9]
Expected IR Spectral Data
The infrared spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (alkyne) | ~3300 (sharp) |
| C≡C (alkyne) | ~2100 (weak) |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-2960 |
| C=C (aromatic) | ~1600, 1500 |
| C-O (ether) | ~1250 |
Note: These are typical ranges for the respective functional groups.[10][11]
Applications in Drug Development
Terminal alkynes are versatile functional groups in medicinal chemistry, often used in "click chemistry" reactions and as precursors for the synthesis of more complex heterocyclic systems.[12] this compound has been specifically cited in the patent literature as a building block for the synthesis of novel therapeutic compounds.
A notable example is its use in the preparation of heterocyclic compounds intended for therapeutic use, as described in a patent by Pfizer.[13] While the specific biological target and therapeutic area are not detailed in the provided abstract, the inclusion of this compound as a synthetic intermediate highlights its utility in the construction of drug-like molecules. The butoxy group can enhance the compound's solubility in lipid environments, potentially improving its pharmacokinetic properties, such as membrane permeability and oral bioavailability.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[15]
Terminal alkynes can be energetic compounds and should be handled with care, avoiding exposure to high temperatures or pressures.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via the robust and well-established Sonogashira coupling reaction makes it readily accessible. The presence of both a lipophilic butoxy group and a reactive terminal alkyne allows for its incorporation into a wide range of molecular scaffolds, enabling the exploration of new chemical space in the quest for novel therapeutics. This guide provides a foundational understanding of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Makosza, M., & Jonczyk, A. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091
- Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
-
Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Therapeutic compounds - Patent US-2007161664-A1. Retrieved January 22, 2026, from [Link]
-
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved January 22, 2026, from [Link]
-
Fisher Scientific. (n.d.). 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online. Retrieved January 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]
-
sioc-journal.cn. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). What Safety Precautions Should Be Taken When Working with Solvents? [Video]. YouTube. [Link]
- Lesyk, R., & Zimenkovsky, B. (2026). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry, 208, 112818.
-
PubChem. (n.d.). 1-Ethoxy-4-(2-(4-methylphenyl)ethynyl)benzene. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Heterocyclic compounds, methods of making them and their use in therapy - Patent US-7790709-B2. Retrieved January 22, 2026, from [Link]
Sources
- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. PubChemLite - this compound (C12H14O) [pubchemlite.lcsb.uni.lu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. rsc.org [rsc.org]
- 10. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Ethoxy-4-ethynylbenzene | C10H10O | CID 2775124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic compounds - Patent US-2007161664-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. questron.ca [questron.ca]
- 15. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to 4-n-Butoxyphenylacetylene
Introduction: The Versatility of a Terminal Alkyne
4-n-Butoxyphenylacetylene is a monosubstituted acetylene derivative featuring a rigid phenylacetylene core and a flexible n-butoxy side chain. This unique amphipathic structure makes it a valuable building block in several scientific domains. The terminal alkyne group is the cornerstone of its reactivity, serving as a highly versatile handle for the construction of more complex molecular architectures through carbon-carbon bond-forming reactions.[1] Its most prominent application lies in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction prized in drug discovery and bioconjugation for its high efficiency and bio-orthogonality.[2][3] Furthermore, the aromatic core and alkoxy chain suggest its utility in materials science, particularly in the synthesis of liquid crystals and conducting polymers.[4][5] This guide provides an in-depth look at the synthesis, characterization, and application of 4-n-butoxyphenylacetylene for researchers in organic synthesis and drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is critical for its successful application. The key data for 4-n-butoxyphenylacetylene are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-Butoxy-4-ethynylbenzene | [6] |
| CAS Number | 79887-15-3 | [6] |
| Molecular Formula | C₁₂H₁₄O | [] |
| Molecular Weight | 174.24 g/mol | [] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | ~93 °C (Predicted for similar structures) | [8] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone) | - |
Note: Experimental physical properties like melting point and boiling point are not consistently reported in the literature; values may vary based on purity.
Synthesis: The Sonogashira Coupling Approach
The most reliable and widely used method for synthesizing 4-n-butoxyphenylacetylene and other aryl alkynes is the Sonogashira cross-coupling reaction.[9] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes.[1][4]
Reaction Principle: The causality behind choosing this method rests on its high functional group tolerance and mild reaction conditions, which prevent the degradation of sensitive substrates and ensure high yields.[1][10] The reaction proceeds via a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate.[11]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.
Materials:
-
1-Bromo-4-butoxybenzene (1.0 equiv)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv, serves as base and solvent)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv) for deprotection
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-butoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) dropwise to the reaction mixture at room temperature. The TMS group is used as a protecting group for the terminal alkyne to prevent self-coupling.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Deprotection: Once the coupling is complete, cool the mixture to 0 °C and slowly add the TBAF solution to remove the TMS protecting group. Stir for 1-2 hours at room temperature.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-n-butoxyphenylacetylene.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying catalytic cycle that drives the synthesis.
Caption: Experimental workflow for the synthesis of 4-n-butoxyphenylacetylene.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Characterization and Quality Control
Confirming the identity and purity of the synthesized 4-n-butoxyphenylacetylene is a self-validating step crucial for the reliability of subsequent experiments. Spectroscopic methods are indispensable for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. For 4-n-butoxyphenylacetylene, one would expect:
-
A triplet around 0.9-1.0 ppm for the terminal methyl (-CH₃) group of the butoxy chain.
-
Two multiplets in the range of 1.4-1.8 ppm for the two internal methylene (-CH₂-) groups.
-
A triplet around 3.9-4.0 ppm for the methylene group attached to the oxygen (-O-CH₂-).
-
A singlet around 3.0 ppm for the acetylenic proton (-C≡C-H).
-
Two doublets in the aromatic region (6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.[12][13]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides a fingerprint of the carbon skeleton. Key expected signals include:
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups. The most characteristic peaks would be:
-
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
-
A weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.
-
Strong absorptions around 1250 cm⁻¹ corresponding to the Ar-O-C (ether) stretch.
-
Applications in Drug Development and Beyond
The true value of 4-n-butoxyphenylacetylene is realized in its application as a versatile synthetic intermediate.
Core Synthon in "Click Chemistry"
The terminal alkyne is a key functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most famous "click" reaction.[16] This reaction allows for the efficient and specific covalent ligation of the alkyne-containing molecule to another molecule bearing an azide group, forming a stable 1,2,3-triazole linker.[2]
Significance in Drug Development:
-
Bioconjugation: This reaction is used to attach drugs, probes, or imaging agents to biomolecules like proteins or antibodies.[2][17] The triazole linker is metabolically stable and does not interfere with biological activity.[3]
-
Fragment-Based Drug Discovery (FBDD): Small fragments like 4-n-butoxyphenylacetylene can be linked together to rapidly build libraries of more complex molecules for screening against biological targets.[18][19]
Caption: The role of 4-n-butoxyphenylacetylene in CuAAC Click Chemistry.
Precursor for Advanced Materials
The rigid, rod-like structure of the phenylacetylene unit makes it a candidate for the synthesis of organic materials. For example, it can be polymerized to form poly(phenylacetylene)s, which are known for their potential semiconducting and optical properties.[5] The butoxy group enhances solubility and processability, which is a critical factor in materials science applications.
Safety and Handling
As a matter of principle, all chemicals should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[20][21]
-
Hazards: While a specific, comprehensive safety data sheet (SDS) for 4-n-butoxyphenylacetylene is not widely available, related compounds are known to cause skin, eye, and respiratory irritation.[22][23]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[21] In case of contact, flush the affected area with copious amounts of water.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[23]
Conclusion
4-n-Butoxyphenylacetylene is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and materials science. Its synthesis via the robust Sonogashira coupling is well-established, and its characterization is straightforward with standard spectroscopic techniques. The true power of this molecule is unlocked through its terminal alkyne functionality, which provides a reliable gateway for constructing complex, high-value molecules via click chemistry and other synthetic transformations. For researchers aiming to perform bioconjugation, develop novel therapeutics, or engineer new organic materials, 4-n-butoxyphenylacetylene represents a fundamental and highly valuable component of the molecular toolbox.
References
-
Sonogashira coupling - YouTube . (2019). Available at: [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC . (2021). Available at: [Link]
-
Sonogashira coupling - Wikipedia . Available at: [Link]
-
Sonogashira coupling reactions of aryl halides with acetylene derivative - ResearchGate . Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH . Available at: [Link]
-
"Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4 - ResearchGate . Available at: [Link]
-
(PDF) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand - ResearchGate . Available at: [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH . Available at: [Link]
-
Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds - PubMed . Available at: [Link]
-
The Use of Click Chemisty in Drug Development Applications - DergiPark . Available at: [Link]
-
N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine - PubChem . Available at: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - MDPI . Available at: [Link]
-
Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds . (2023). Available at: [Link]
-
Supporting information - The Royal Society of Chemistry . Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific . Available at: [Link]
-
Click chemistry: A novel tool in pharmaceutical research. | Allied Academies . Available at: [Link]
-
Supporting information - The Royal Society of Chemistry . Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.ca [fishersci.ca]
- 8. 4-n-Propoxyphenylacetylene | 39604-97-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. 4-Butoxyphenol(122-94-1) 1H NMR spectrum [chemicalbook.com]
- 13. 4'-(Octyloxy)-4-biphenylcarbonitrile(52364-73-5) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. alliedacademies.org [alliedacademies.org]
- 18. Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 4-BUTOXYPHENYLACETONITRILE - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to 1-Butoxy-4-ethynylbenzene
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
This document provides an in-depth technical examination of 1-Butoxy-4-ethynylbenzene, a key organic intermediate. We will explore its fundamental molecular characteristics, physicochemical properties, and its application in synthetic chemistry, grounded in established scientific principles.
Part 1: Core Molecular Profile
This compound is a monosubstituted aromatic compound characterized by a butoxy group and a terminal alkyne (ethynyl group) attached to a benzene ring at para positions. This unique bifunctional structure makes it a valuable building block in organic synthesis.
1.1: Molecular Formula and Weight
The precise composition of a molecule is fundamental to all stoichiometric and analytical considerations. For this compound, the molecular formula is C₁₂H₁₄O .[1][2][3][4] This formula is derived from its structure, which consists of 12 carbon atoms, 14 hydrogen atoms, and one oxygen atom.
Based on this elemental composition, the calculated molecular weight is 174.24 g/mol .[1][2][3][4] This value is crucial for accurate reagent measurement in reaction setups and for interpretation of mass spectrometry data.
1.2: Structural and Chemical Identifiers
The specific arrangement of atoms and bonds dictates the molecule's reactivity and physical behavior. The structure is defined by a butoxy ether linkage at one end of the benzene ring and a reactive ethynyl group at the other.
Table 1: Key Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₁₂H₁₄O[1][2][3][4] |
| Molecular Weight | 174.24 g/mol [1][2][3][4] |
| CAS Number | 79887-15-3[2][3][4] |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Butoxyphenylacetylene, 1-ethynyl-4-butoxybenzene[1][4] |
| SMILES | CCCCOC1=CC=C(C=C1)C#C[1][2] |
| InChIKey | JMLXBCSKFMMFGF-UHFFFAOYSA-N[1][2][3] |
Part 2: Physicochemical Properties and Handling
A thorough understanding of a compound's physical properties is essential for its proper handling, storage, and use in experimental design.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to yellow liquid |
| Purity | Typically ≥97% |
| Linear Formula | CH₃(CH₂)₃OC₆H₄C≡CH[3] |
Note: Specific properties like boiling point and density can vary based on purity and measurement conditions. Always refer to the supplier's specific documentation.
Part 3: Application in Synthetic Chemistry: A Methodological Perspective
The terminal alkyne of this compound is its most reactive site, making it an ideal substrate for a variety of carbon-carbon bond-forming reactions. Its utility is particularly pronounced in metal-catalyzed cross-coupling reactions.
3.1: The Sonogashira Coupling: A Case Study
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating substituted alkynes. The choice of this reaction is driven by its high efficiency and functional group tolerance. This compound is an excellent substrate for this transformation.
Experimental Rationale: The reaction requires a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is essential for the activation of the alkyne. A base is required to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Protocol: Synthesis of a Disubstituted Alkyne
-
Vessel Preparation: A round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Nitrogen or Argon). This is a critical step to prevent oxygen from deactivating the palladium catalyst.
-
Reagent Loading: To the flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
-
Solvent and Base Addition: Anhydrous solvent (e.g., toluene) and an amine base (e.g., triethylamine, 2-3 eq) are added via syringe. The mixture is stirred to ensure dissolution.
-
Substrate Addition: this compound (1.1-1.2 eq) is added dropwise to the stirred solution. The slight excess ensures complete consumption of the potentially more valuable aryl halide.
-
Reaction Execution: The reaction is stirred at the appropriate temperature (ranging from room temperature to 70°C, depending on the reactivity of the halide) and monitored.
-
Workup: Upon completion, the reaction mixture is cooled, filtered to remove the amine salt byproduct, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to isolate the pure coupled product.
This self-validating protocol includes monitoring steps (TLC/GC-MS) to ensure the reaction proceeds as expected before committing to the purification stage.
References
-
Matrix Fine Chemicals. This compound | CAS 79887-15-3. [Link]
-
Fisher Scientific. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online. [Link]
-
PubChem. 1-tert-Butoxy-4-ethynylbenzene. [Link]
-
PubChem. 1-(Tert-butoxy)-4-ethenylbenzene. [Link]
Sources
- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. This compound | CAS 79887-15-3 [matrix-fine-chemicals.com]
- 3. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1-Butoxy-4-eth-1-ynylbenzene CAS#: 79887-15-3 [amp.chemicalbook.com]
A Technical Guide to the Safe Handling of 1-Butoxy-4-ethynylbenzene for Research & Development Applications
This document provides a comprehensive safety overview for 1-Butoxy-4-ethynylbenzene (CAS: 79887-15-3), tailored for researchers, scientists, and professionals in drug development. Given the limited and sometimes conflicting safety data available for this compound, this guide adopts a precautionary principle, synthesizing available information to establish robust protocols for safe handling, storage, and emergency response.
Compound Identification and Key Physicochemical Properties
A foundational aspect of laboratory safety is a clear understanding of the material's physical and chemical identity. This compound is an organic compound classified as an aromatic ether and a terminal alkyne, characteristics that suggest its utility as a building block in organic synthesis.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-n-Butoxyphenylacetylene, 4-Butoxyphenylacetylene | [1][3][4] |
| CAS Number | 79887-15-3 | [1][3][5] |
| Molecular Formula | C₁₂H₁₄O | [1][3][5] |
| Molecular Weight | 174.24 g/mol | [1][5] |
| Physical State | Liquid | [5] |
| Appearance | Light yellow liquid | [5] |
| Boiling Point | 252.9 ± 23.0 °C at 760 mmHg | [3] |
| Flash Point | 100.5 ± 18.3 °C | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Water Solubility | Insoluble | [5] |
Hazard Evaluation: A Precautionary Approach
The toxicological properties of this compound have not been fully investigated[6]. Safety data sheets from various suppliers present conflicting GHS classifications. For instance, one source indicates that no classification is required under US OSHA standards, while another suggests potential hazards upon ingestion, skin contact, or inhalation[3][5]. This discrepancy necessitates a conservative approach, where researchers should assume the highest level of potential hazard indicated.
Table 2: Summary of Potential GHS Hazard Statements
| Hazard Code | Statement | Signal Word | Rationale & Recommended Action |
| H303 | May be harmful if swallowed | Warning | Although classified as a lower-level hazard, accidental ingestion must be avoided. Do not pipette by mouth. Prohibit eating, drinking, and smoking in the laboratory. |
| H313 | May be harmful in contact with skin | Warning | Direct skin contact should be prevented through the use of appropriate chemical-resistant gloves and a lab coat. |
| H333 | May be harmful if inhaled | Warning | All manipulations that could generate aerosols or vapors must be performed in a certified chemical fume hood to minimize respiratory exposure. |
Reactivity and Decomposition Hazards:
-
Stability: The compound is stable under normal laboratory conditions[5][6].
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions[5][6].
-
Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic gases, primarily carbon monoxide (CO) and carbon dioxide (CO₂)[5][6]. This is a critical consideration for firefighting procedures.
Risk Assessment and Control Workflow
A systematic approach to risk assessment is crucial before any experiment. The following workflow provides a self-validating system to ensure safety measures are appropriately selected and implemented.
Sources
- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | CAS 79887-15-3 [matrix-fine-chemicals.com]
- 3. chem960.com [chem960.com]
- 4. 1-Butoxy-4-eth-1-ynylbenzene CAS#: 79887-15-3 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
Introduction to 1-Butoxy-4-ethynylbenzene applications in chemistry
An In-Depth Technical Guide to the Applications of 1-Butoxy-4-ethynylbenzene in Chemistry
Authored by a Senior Application Scientist
In the landscape of modern chemical synthesis, the pursuit of molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. This compound emerges as a molecule of significant interest, embodying this dual functionality. Its structure, a simple yet elegant combination of a phenyl ring functionalized with a terminal alkyne and a butoxy group, provides a powerful platform for innovation across multiple chemical disciplines. The terminal ethynyl group is a gateway to a host of high-yield coupling reactions, while the butoxy chain offers a means to tune solubility, steric hindrance, and electronic properties. This guide moves beyond a mere cataloging of facts to provide a deeper understanding of why and how this specific molecule is a valuable tool for researchers, materials scientists, and drug development professionals. We will explore the causality behind its applications, from the controlled synthesis of advanced polymers to the construction of complex organic materials and potential pharmaceutical precursors.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic organic compound distinguished by its two key functional groups: a terminal alkyne (-C≡CH) and a para-substituted butoxy group (-O(CH₂)₃CH₃). This unique arrangement dictates its utility as a versatile building block in organic synthesis.
The terminal alkyne provides a highly reactive site for carbon-carbon bond formation, most notably in cross-coupling and cycloaddition reactions. The butoxy group, being an electron-donating alkoxy group, influences the electronic density of the benzene ring and imparts increased solubility in common organic solvents compared to its unfunctionalized counterpart, phenylacetylene.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79887-15-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄O | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-n-butoxyphenylacetylene, 1-ethynyl-4-butoxybenzene | [1][2] |
| Purity (Typical) | 97% | [1][3] |
| SMILES | CCCCOC1=CC=C(C=C1)C#C | [1][2] |
Synthesis Pathway: The Sonogashira Coupling Approach
The most reliable and widely adopted method for synthesizing terminal alkynes like this compound is the Sonogashira cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The choice of this method is strategic; it is known for its mild reaction conditions and tolerance of a wide range of functional groups, which is crucial for preserving the butoxy moiety.[4][5]
The logical precursors for this synthesis are 1-bromo-4-butoxybenzene (or the more reactive 1-iodo-4-butoxybenzene) and a protected acetylene source, such as trimethylsilylacetylene (TMSA). The TMS protecting group is key to preventing the self-coupling of the acetylene (Glaser coupling), ensuring a clean reaction.
Protocol 2.1: Synthesis via Sonogashira Coupling
This protocol describes a two-step process: the palladium/copper-catalyzed coupling of 1-bromo-4-butoxybenzene with TMSA, followed by in-situ or subsequent deprotection.
Materials:
-
1-bromo-4-butoxybenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Reagent Addition: Add anhydrous toluene, followed by anhydrous triethylamine. Stir for 10 minutes to form the catalyst complex.
-
Substrate Addition: Add 1-bromo-4-butoxybenzene (1.0 eq) to the flask via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup (Coupling): Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is 1-Butoxy-4-((trimethylsilyl)ethynyl)benzene.
-
Deprotection: Dissolve the crude product in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature. Monitor by TLC until the starting material is consumed.
-
Final Purification: Remove the methanol under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the final product, this compound, by column chromatography on silica gel.
Application in Polymer Chemistry: Synthesis of High Molecular Weight Polyacetylenes
Substituted poly(phenylacetylene)s (PPAs) are a class of conjugated polymers with significant interest for their potential applications in electronics, membrane separations, and optics.[6] The properties of these polymers are highly dependent on their molecular weight and stereoregularity. This compound serves as an excellent monomer for synthesizing high-molecular-weight, stereoregular PPAs.[6]
The choice of catalyst is critical for achieving this control. Cationic rhodium(I) complexes, particularly those with hemilabile phosphine ligands, have proven highly effective in catalyzing the polymerization of phenylacetylene derivatives to yield polymers with a cis-transoidal configuration and very high molar masses.[6][7] The butoxy group on the monomer enhances solubility, facilitating both the polymerization process and the characterization of the resulting polymer.
Protocol 3.1: Rhodium-Catalyzed Polymerization
This protocol is adapted from methodologies for polymerizing substituted phenylacetylenes.[6]
Materials:
-
This compound monomer
-
Rhodium catalyst, e.g., [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (nbd = norbornadiene)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or nitrogen for inert atmosphere
-
Methanol for precipitation
Step-by-Step Methodology:
-
Monomer Preparation: Purify the this compound monomer by distillation over CaH₂ under reduced pressure and store it over molecular sieves to ensure it is free of moisture and inhibitors.[6]
-
Inert Atmosphere: Conduct all steps under a strict argon atmosphere using Schlenk techniques or a glovebox.
-
Reaction Setup: In a Schlenk tube, dissolve the rhodium catalyst in anhydrous THF.
-
Initiation: Add the this compound monomer solution in THF to the catalyst solution. A typical monomer-to-catalyst ratio ([M]₀/[Rh]) is 100 or higher.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 20 °C) in the absence of light.[6] The reaction is often rapid, with high conversions achieved in 1-2 hours.
-
Termination & Precipitation: Quench the reaction by exposing it to air. Precipitate the polymer by pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) by Size Exclusion Chromatography (SEC-MALS) to determine its weight-average molecular weight (Mw) and dispersity (Đ), and by NMR for structural confirmation.[6]
Application in Organic Synthesis: A Versatile Coupling Partner
The terminal alkyne of this compound is its most powerful feature, enabling its use as a fundamental building block in two of the most important reactions in modern organic chemistry: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "Click Chemistry".
Sonogashira Coupling Reactions
As a coupling partner itself, this compound can react with various aryl or vinyl halides to construct complex conjugated systems.[5] These products are often investigated as organic electronic materials, molecular wires, or precursors to liquid crystals. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
Click Chemistry: Azide-Alkyne Cycloaddition (CuAAC)
"Click Chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9][10] The premier example is the CuAAC reaction, which joins an alkyne and an azide to form a highly stable 1,2,3-triazole ring.[11][] this compound is an ideal alkyne component for this reaction. This application is particularly relevant in drug discovery for rapidly creating libraries of new compounds and in bioconjugation for linking molecules to proteins, nucleic acids, or surfaces.
Protocol 4.1: General Procedure for a CuAAC Reaction
Materials:
-
This compound
-
An organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water 1:1)
Step-by-Step Methodology:
-
Reagent Preparation: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.0-1.1 eq) in the t-butanol/water solvent mixture.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.01-0.05 eq) in water and sodium ascorbate (0.05-0.10 eq) in water.
-
Reaction Initiation: Add the CuSO₄ solution to the main reaction vial, followed immediately by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 1,4-disubstituted triazole can be purified by column chromatography or recrystallization.
Application in Materials Science: Precursors for Liquid Crystals
The rigid, rod-like (calamitic) structure of the this compound core makes it a valuable component in the design of thermotropic liquid crystals.[13] Liquid crystals are materials that exhibit phases between a conventional liquid and a solid crystal.[14] The butoxy group acts as a flexible tail, which, along with a rigid core, is a classic design feature for inducing mesomorphic behavior.[13][14]
By using Sonogashira coupling, this compound can be elongated by coupling it with other aromatic halides to create more complex mesogens. The resulting molecules can exhibit liquid crystalline phases, such as nematic or smectic phases, which are essential for applications in displays and sensors.
Protocol 5.1: Characterization of Liquid Crystalline Properties
This protocol outlines the standard methods for identifying liquid crystal phases (mesophases).
Instrumentation:
-
Polarizing Optical Microscope (POM) equipped with a hot stage and temperature controller.[13]
-
Differential Scanning Calorimeter (DSC).
Step-by-Step Methodology:
-
Sample Preparation (POM): Place a small amount of the purified target compound on a clean glass microscope slide and cover with a coverslip.
-
Heating and Observation (POM): Place the slide on the hot stage. Heat the sample slowly while observing through crossed polarizers. As the temperature increases, phase transitions will be observed. The transition from a crystalline solid to a liquid crystal phase will result in the appearance of a birefringent, textured image. The transition to an isotropic liquid will result in a completely dark field of view. Record the temperatures of these transitions.[13]
-
Cooling and Observation (POM): Slowly cool the sample from the isotropic liquid phase. Note the temperatures at which liquid crystal textures reappear. The specific textures (e.g., Schlieren, focal conic) are characteristic of different mesophases (e.g., nematic, smectic).
-
Thermal Analysis (DSC): Place a small, weighed amount of the sample (3-5 mg) into a DSC pan. Run a heating and cooling cycle at a controlled rate (e.g., 10 °C/min). The phase transitions observed in the POM will appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram, allowing for precise determination of transition temperatures and enthalpies.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic molecular tool. Its bifunctional nature—a reactive alkyne for construction and a tunable butoxy group for property modification—provides chemists with a reliable and versatile platform. The applications detailed herein, from creating advanced, high-molecular-weight polymers to the precise construction of liquid crystals and complex organic molecules via click chemistry and Sonogashira coupling, underscore its significant value. For researchers in materials science and drug discovery, a thorough understanding of this building block's potential and its associated reaction protocols is a key step toward designing the next generation of functional materials and therapeutics.
References
-
Thermo Fisher Scientific. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific. [1][2][3]
-
Sigma-Aldrich. 1-Ethyl-4-ethynylbenzene 98%. [15]
-
EvitaChem. Buy 1-Ethynyl-4-phenylsulfanylbenzene. [16]
-
PubChem. 1-tert-Butoxy-4-ethynylbenzene. [17]
-
Fisher Scientific. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™. [2]
-
Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. ResearchGate. [7]
-
Fisher Scientific Ireland. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific. [3]
-
PubChem. 1-(Tert-butoxy)-4-ethenylbenzene.
-
ResearchGate. (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
-
Sigma-Aldrich. 1-ethynyl-4-(phenylsulfonyl)benzene.
-
Matrix Fine Chemicals. This compound | CAS 79887-15-3.
-
University of Colorado Boulder. Synthesis of Liquid Crystals. [14]
-
Royal Society of Chemistry. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. [6]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [18]
-
TCI Chemicals. Click Chemistry. [9]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [11]
-
BenchChem. Applications of 4-Butoxybenzaldehyde in Liquid Crystal Research. [13]
-
Jena Bioscience. Overview Click Chemistry background information.
-
MDPI. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review.
-
Advanced Journal of Chemistry. Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. [19]
-
Organic Chemistry Portal. Sonogashira Coupling. [5]
-
Wikipedia. Click chemistry. [10]
-
Wikipedia. Sonogashira coupling. [4]
-
TCI Chemicals. Liquid Crystal Materials. [20]
-
ResearchGate. Direct Synthesis of 2,5-Bis(dodecanoxy)phenyleneethynylene-Butadiynes by Sonogashira Coupling Reaction.
-
BOC Sciences. Common Click Chemistry Reactions. []
-
PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
-
Chemistry LibreTexts. Sonogashira Coupling. [8]
Sources
- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. colorado.edu [colorado.edu]
- 15. 4-乙基苯乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]
- 17. 1-tert-Butoxy-4-ethynylbenzene | C12H14O | CID 53426090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ajchem-a.com [ajchem-a.com]
- 20. tcichemicals.com [tcichemicals.com]
Physical and chemical properties of 1-Butoxy-4-ethynylbenzene
An In-depth Technical Guide to 1-Butoxy-4-ethynylbenzene
Introduction: this compound is a bifunctional organic compound of significant interest to researchers in materials science, organic synthesis, and drug discovery. Its structure, featuring a terminal alkyne and a para-substituted butoxybenzene ring, makes it an exceptionally versatile building block. The terminal alkyne group is a gateway to a host of powerful coupling reactions, most notably the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The butoxy group provides solubility in organic solvents and can modulate the electronic properties of the phenylacetylene system. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and spectroscopic characterization for professionals in the field.
Compound Identification and Core Properties
The fundamental identifiers for this compound are summarized below. This information is critical for accurate sourcing, registration, and regulatory compliance.
| Identifier | Value | Source(s) |
| CAS Number | 79887-15-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄O | [1] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Common Synonyms | 4-Butoxyphenylacetylene, 4-n-Butoxyphenylacetylene, 1-Ethynyl-4-butoxybenzene | [3][4] |
| InChI Key | JMLXBCSKFMMFGF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C#C | [1] |
Physical and Chemical Properties
While readily available from commercial suppliers, detailed experimental data on the physical properties of this compound is not extensively published. The information available is a combination of supplier data and computational predictions.
| Property | Value | Remarks / Source(s) |
| Physical State | Liquid | Fisher Scientific SDS[2] |
| Color | Light yellow | Fisher Scientific SDS[2] |
| Melting Point | Data not available | Published experimental data is lacking. |
| Boiling Point | Data not available | Published experimental data is lacking. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, CH₂Cl₂, THF). | Inferred from structure and general properties of similar compounds. |
| Stability | Stable under normal conditions. | Fisher Scientific SDS |
| XlogP3-AA | 3.4 | Computationally predicted value indicating moderate lipophilicity.[5] |
Molecular Structure and Reactivity
The reactivity of this compound is dominated by its terminal alkyne functionality, making it a prime substrate for carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Workflow for a typical CuAAC "Click Chemistry" reaction.
Proposed Synthesis and Purification
A common and efficient route to this compound involves a two-step process: (1) Williamson ether synthesis to form an appropriate precursor, followed by (2) a Sonogashira coupling to introduce the ethynyl group.
Step 1: Synthesis of 1-Bromo-4-butoxybenzene This precursor can be synthesized from 4-bromophenol and 1-bromobutane via a standard Williamson ether synthesis, a reaction well-documented in organic chemistry literature.
Step 2: Sonogashira Coupling to Yield this compound The following is a representative, field-proven protocol for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is prepared.
-
Reagent Charging: To the flask, add 1-bromo-4-butoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Base Addition: The flask is evacuated and backfilled with nitrogen three times. Anhydrous, degassed triethylamine (Et₃N) or a mixture of THF and Et₃N (2:1) is added as the solvent and base.
-
Alkyne Addition: (Trimethylsilyl)acetylene (1.2 eq) is added dropwise via syringe. The use of TMS-acetylene is a common strategy to avoid the self-coupling of a terminal alkyne and simplifies handling compared to acetylene gas.
-
Reaction: The mixture is stirred at room temperature or gently heated (50-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Upon completion, the reaction mixture is cooled, filtered through a pad of celite to remove catalyst residues, and the solvent is removed under reduced pressure.
-
Deprotection: The resulting crude TMS-protected alkyne is dissolved in methanol or THF. A base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) is added, and the mixture is stirred at room temperature for 1-3 hours to cleave the silyl group.
-
Purification: After deprotection, the solvent is evaporated. The residue is redissolved in a nonpolar organic solvent (e.g., ethyl acetate or diethyl ether), washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The final product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Spectroscopic Analysis (Predicted)
No definitive, published experimental spectra for this compound were identified. However, based on its structure and analysis of analogous compounds, its spectral characteristics can be reliably predicted.
[6][7][8]| Spectroscopy | Expected Characteristics | | :--- | :--- | | ¹H NMR | δ ~3.0-3.3 ppm (s, 1H): Acetylenic proton (≡C-H).δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the ethynyl group.δ ~6.8 ppm (d, 2H): Aromatic protons ortho to the butoxy group.δ ~3.9 ppm (t, 2H): Methylene protons of the butoxy group adjacent to oxygen (-O-CH₂-).δ ~1.7 ppm (m, 2H): Methylene protons (-O-CH₂-CH₂-).δ ~1.5 ppm (m, 2H): Methylene protons (-CH₂-CH₃).δ ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₃). | | ¹³C NMR | δ ~159 ppm: Aromatic carbon attached to the butoxy group.δ ~133 ppm: Aromatic carbons ortho to the ethynyl group.δ ~115 ppm: Aromatic carbons ortho to the butoxy group.δ ~114 ppm: Quaternary aromatic carbon attached to the ethynyl group.δ ~84 ppm: Acetylenic carbon (Ar-C≡).δ ~77 ppm: Acetylenic carbon (≡C-H).δ ~68, 31, 19, 14 ppm: Four distinct signals for the n-butoxy group carbons. | | IR (Infrared) | ~3300 cm⁻¹ (strong, sharp): ≡C-H stretch.~2110 cm⁻¹ (weak to medium): C≡C stretch.~2850-3000 cm⁻¹ (medium): Aliphatic C-H stretches.~1605, 1510 cm⁻¹ (strong): Aromatic C=C stretches.~1250 cm⁻¹ (strong): Asymmetric Ar-O-C stretch. | | Mass Spec (EI) | m/z 174.10: Molecular ion peak [M]⁺.Predicted Fragments: Loss of butyl radical (m/z 117), loss of butoxy radical (m/z 101), and other characteristic aromatic fragmentations. |
Safety and Handling
Proper handling is essential when working with any chemical reagent. The following information is summarized from available Safety Data Sheets (SDS).
| Hazard Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields, and a lab coat. | Fisher Scientific SDS |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | Fisher Scientific SDS |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | Fisher Scientific SDS |
| Incompatibilities | Strong oxidizing agents. | Fisher Scientific SDS |
| Hazardous Decomposition | Forms carbon monoxide (CO) and carbon dioxide (CO₂) upon combustion. | Fisher Scientific SDS |
Applications and Outlook
This compound is not an end-product but a valuable intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecular architectures.
-
Drug Discovery: The triazole ring formed via click chemistry is a known bioisostere for the amide bond, offering improved stability and metabolic resistance. This makes the title compound a useful building block for constructing libraries of potential therapeutic agents.
-
Materials Science: Phenylacetylene derivatives are precursors to conjugated polymers and organic electronic materials. The butoxy group enhances solubility, which is crucial for solution-based processing of these materials for applications in OLEDs, sensors, and organic photovoltaics.
-
Synthetic Chemistry: It serves as a versatile coupling partner for elaborating complex natural products or creating bespoke molecular probes and labels.
As synthetic methodologies continue to advance, the demand for well-defined, functionalized building blocks like this compound is expected to grow, solidifying its role in the modern chemical sciences.
References
-
Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Available at: [Link]
-
PubChemLite. This compound (C12H14O). Available at: [Link]
-
PubChem. 1-tert-Butoxy-4-ethynylbenzene. Available at: [Link]
-
CAS Common Chemistry. 1-Butoxy-4-methylbenzene. Available at: [Link]
-
Matrix Fine Chemicals. This compound | CAS 79887-15-3. Available at: [Link]
- Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
-
ResearchGate. (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Available at: [Link]
-
National Institute of Standards and Technology. Benzene, butoxy-. In NIST Chemistry WebBook. Available at: [Link]
-
Fisher Scientific. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online. Available at: [Link]
-
Fisher Scientific. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online (EU). Available at: [Link]
-
Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]
-
Chemicalland21. Ethynylbenzene. Available at: [Link]
-
Stenutz. 1-butoxy-4-methylbenzene. Available at: [Link]
-
PubChem. 1-Ethynyl-4-methoxybenzene. Available at: [Link]
-
Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]
-
ResearchGate. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... Available at: [Link]
Sources
- 1. This compound | CAS 79887-15-3 [matrix-fine-chemicals.com]
- 2. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 1-Butoxy-4-eth-1-ynylbenzene CAS#: 79887-15-3 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C12H14O) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Basic reactivity of the ethynyl group on 1-Butoxy-4-ethynylbenzene
An In-Depth Technical Guide to the Core Reactivity of the Ethynyl Group on 1-Butoxy-4-ethynylbenzene
Abstract
This compound is a versatile bifunctional molecule increasingly utilized in the fields of materials science and pharmaceutical development. Its utility is derived from the distinct and predictable reactivity of its two primary functional moieties: the electron-donating butoxy group and the highly reactive terminal ethynyl (alkyne) group. This guide provides an in-depth exploration of the fundamental reactivity of the ethynyl group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the key transformations this functional group undergoes, including its deprotonation, participation in metal-catalyzed cross-coupling reactions, cycloadditions, and electrophilic additions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.
Introduction: Structural and Electronic Profile
This compound (C₁₂H₁₄O) is an aromatic compound characterized by a benzene ring parasubstituted with a butoxy (-O(CH₂)₃CH₃) group and an ethynyl (-C≡CH) group[1][2][3]. The interplay between these two groups defines the molecule's chemical behavior.
-
The Butoxy Group: As an alkoxy substituent, the butoxy group acts as a powerful electron-donating group (EDG) through resonance, enriching the electron density of the aromatic ring. This electronic contribution subtly influences the reactivity of the distal ethynyl group.
-
The Ethynyl Group: The terminal alkyne is the primary site of reactivity. Its key features are the sp-hybridized carbon atoms and the acidic terminal proton. The high degree of s-character in the C-H bond of a terminal alkyne makes this proton significantly more acidic than protons on alkenes or alkanes, a cornerstone of its synthetic utility[4].
| Bond Type | Hybridization | Approximate pKa |
| Alkane (C-H) | sp³ | ~50 |
| Alkene (C-H) | sp² | ~45 |
| Alkyne (C-H) | sp | ~25 |
| Table 1: Comparative acidity of C-H bonds, highlighting the notable acidity of the terminal alkyne proton.[4] |
This guide will focus on the principal reactions stemming from the unique characteristics of this ethynyl moiety.
Acidity and Acetylide Formation
The most fundamental reaction of the terminal ethynyl group is its deprotonation by a suitable base to form a metal acetylide. This transformation converts the alkyne into a potent carbon-centered nucleophile, which is the gateway to a vast array of carbon-carbon bond-forming reactions.
The relatively high acidity (pKa ≈ 25) allows for deprotonation by strong bases such as organolithium reagents (e.g., n-BuLi), sodium amide (NaNH₂), or Grignard reagents[4]. The resulting acetylide anion is a key intermediate in many of the subsequent reactions discussed.
Caption: General scheme of terminal alkyne deprotonation.
Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful and widely used reaction for forming C(sp²)-C(sp) bonds, linking the ethynyl group of this compound to aryl or vinyl halides.[5][6] This reaction is indispensable for constructing conjugated molecular architectures found in pharmaceuticals, organic materials, and natural products.[5][6][7]
The reaction typically proceeds under mild conditions using a dual-catalyst system: a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base.[5][8]
Mechanism: The reaction operates through two interconnected catalytic cycles.[6]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X).
-
Copper Cycle: The terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a highly reactive copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers its organic fragment to the palladium complex, regenerating the copper catalyst.
-
Reductive Elimination: The palladium complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Alkyne Addition: Add this compound (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Reagents/Conditions | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [5][6] |
| Copper Co-catalyst | CuI | [5][6] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | [8] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | [7] |
| Temperature | Room Temperature to 80 °C | [5][6] |
| Table 2: Typical conditions for Sonogashira cross-coupling reactions. |
Cycloaddition Reactions: The Power of "Click" Chemistry
The ethynyl group is an excellent participant in cycloaddition reactions. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the premier example of "click chemistry".[9][10] This reaction is characterized by its high efficiency, mild aqueous reaction conditions, and remarkable specificity, exclusively forming the 1,4-disubstituted 1,2,3-triazole regioisomer.[9][11][12] These features make it exceptionally valuable for bioconjugation, drug discovery, and materials science.[11][13]
Mechanism: Unlike the high-temperature thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds through a distinct pathway involving copper acetylide intermediates, which ensures the specific formation of the 1,4-triazole product.[9] The enormous rate acceleration (10⁷ to 10⁸) over the uncatalyzed reaction allows it to proceed at room temperature.[9]
Caption: Workflow for the CuAAC "Click" Reaction.
Experimental Protocol: CuAAC "Click" Reaction
-
Setup: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO).
-
Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by adding a solution of sodium ascorbate (0.2 eq) to a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Reaction: Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The product is often pure enough after extraction, but can be further purified by column chromatography or recrystallization if necessary.[11]
Electrophilic Addition Reactions
The π-bonds of the ethynyl group are electron-rich and can act as nucleophiles, making them susceptible to electrophilic addition.[4] These reactions typically proceed via a vinylic carbocation intermediate. According to Markovnikov's rule, in the addition of H-X, the proton adds to the carbon atom that already bears more hydrogen atoms, leading to the more stable carbocation intermediate.[4]
-
Hydrohalogenation (Addition of H-X): Reaction with one equivalent of H-X (e.g., HBr, HCl) yields a vinyl halide. The presence of excess H-X can lead to a second addition, forming a geminal dihalide.[4][14]
-
Halogenation (Addition of X₂): Addition of Br₂ or Cl₂ proceeds typically through a cyclic halonium ion intermediate, resulting in anti-addition to form a dihaloalkene. A second addition can occur to form a tetrahaloalkane.
-
Hydration: In the presence of a mercuric ion (Hg²⁺) catalyst, water adds across the triple bond. This initially forms an enol, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[4]
Caption: General mechanism for electrophilic addition to a terminal alkyne.
Role of Protecting Groups in Synthesis
In multi-step syntheses, the acidic proton of the ethynyl group can be incompatible with certain reagents (e.g., Grignard or organolithium reagents intended for another part of the molecule). To circumvent this, the alkyne is often temporarily "protected." The most common protecting groups are trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).
Protection: The alkyne is deprotonated with a base like n-BuLi and then quenched with a silyl chloride (e.g., TMSCl).
Deprotection: The silyl group is selectively removed when needed. The choice of reagent depends on the stability of the silyl ether.
-
TMS Ethers: Can be cleaved under mild acidic or basic conditions (e.g., K₂CO₃ in methanol)[15].
-
TBS/TIPS Ethers: These are more robust and typically require a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), due to the high strength of the resulting Si-F bond[15][16]. Selective deprotection protocols are available that can cleave one type of silyl ether in the presence of another.[17][18]
Conclusion and Future Outlook
The ethynyl group of this compound is a hub of chemical reactivity, offering a reliable and versatile handle for molecular construction. Its ability to be deprotonated into a potent nucleophile, coupled with its participation in robust and specific reactions like the Sonogashira coupling and CuAAC click chemistry, solidifies its importance as a building block in medicinal chemistry and materials science. Understanding the fundamental principles of its reactivity—from its inherent acidity to its interactions with electrophiles and its role in metal-catalyzed cycles—empowers researchers to design and execute sophisticated synthetic strategies. As the demand for complex, precisely-engineered molecules grows, the strategic application of the reactions described herein will continue to be a critical tool for innovation in drug development and beyond.
References
-
Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. (2012). PMC - NIH. [Link]
-
10.8: Alkynes. (2021). Chemistry LibreTexts. [Link]
-
Terminal Alkyne Coupling Reactions Through a Ring: Mechanistic Insights and Regiochemical Switching. (n.d.). Amanote Research. [Link]
-
Terminal Alkyne Coupling Reactions through a Ring: Mechanistic Insights and Regiochemical Switching. (2020). ResearchGate. [Link]
-
Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. (2022). ACS Publications. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. (2020). ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. (2020). Bulletin of Chemical Reaction Engineering & Catalysis. [Link]
-
Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. (n.d.). ResearchGate. [Link]
-
1-tert-Butoxy-4-ethynylbenzene. (n.d.). PubChem. [Link]
-
Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. (2022). ResearchGate. [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
- Cycloaddition Reactions in Organic Synthesis. (n.d.). Google Books.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. (2019). ResearchGate. [Link]
-
Click chemistry reagents. (n.d.). Chemie Brunschwig. [Link]
-
Selective Deprotection of Silyl Ethers. (2012). ResearchGate. [Link]
-
1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Electrophilic Addition Mechanism. (2021). YouTube. [Link]
-
1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g. (n.d.). Fisher Scientific. [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Electrophilic Addition to Alkenes [HL IB Chemistry]. (2017). YouTube. [Link]
-
Electrophilic Addition to Alkynes. (2021). YouTube. [Link]
-
1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g. (n.d.). Fisher Scientific. [Link]
-
This compound. (n.d.). Kuujia.com. [Link]
-
Harnessing the cyclization strategy for new drug discovery. (2020). PubMed Central. [Link]
Sources
- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. interchim.fr [interchim.fr]
- 14. youtube.com [youtube.com]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 1-Butoxy-4-ethynylbenzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 1-Butoxy-4-ethynylbenzene in Modern Synthesis
This compound is a terminal alkyne that has emerged as a valuable building block in the field of click chemistry. Its structure, featuring a reactive ethynyl group and a butoxy-substituted benzene ring, offers a versatile platform for the synthesis of complex molecules with applications ranging from drug discovery and development to materials science. The butoxy group imparts favorable solubility characteristics, making it amenable to a variety of reaction conditions. This document provides detailed protocols and expert insights into the application of this compound in two of the most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and mild reaction conditions.[1] It involves the copper(I)-catalyzed reaction between a terminal alkyne, such as this compound, and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[2][3]
Mechanistic Insights and the Role of Ligands
The catalytic cycle of CuAAC is initiated by the formation of a copper(I)-acetylide intermediate.[4][] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable triazole product and regenerates the copper(I) catalyst.[3]
The use of ligands is crucial in CuAAC reactions, particularly in biological applications. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve multiple purposes: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, increase the solubility of the copper catalyst, and accelerate the reaction rate.[2][4][6][7] In bioconjugation, ligands also play a protective role by minimizing the generation of reactive oxygen species that can damage sensitive biomolecules.[8][9]
Detailed Protocol for CuAAC Reaction with this compound
This protocol outlines a general procedure for the CuAAC reaction of this compound with a generic organic azide.
Materials:
-
This compound (CAS: 79887-15-3)[10][11][12][13]* Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or other suitable ligand)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO)
-
Deionized water
-
Nitrogen or Argon gas
Equipment:
-
Reaction flask or vial
-
Magnetic stirrer and stir bar
-
Standard glassware for solution preparation and workup
-
Inert atmosphere setup (optional but recommended)
Experimental Workflow Diagram:
Caption: Workflow for the CuAAC reaction.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a stock solution of the organic azide (e.g., 100 mM in DMSO).
-
Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in deionized water). [14] * Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water). [14] * Prepare a stock solution of the ligand (e.g., THPTA, 100 mM in deionized water). [14]
-
-
Reaction Setup:
-
In a reaction vial, add the solvent (e.g., 1:1 t-BuOH/H₂O).
-
Add this compound (1.0 equivalent).
-
Add the organic azide (1.0-1.2 equivalents).
-
Stir the mixture to ensure homogeneity.
-
-
Catalyst Addition and Reaction Initiation:
-
Add the copper(II) sulfate solution (0.01-0.05 equivalents, i.e., 1-5 mol%).
-
Add the ligand solution (0.05-0.25 equivalents, maintaining a ligand to copper ratio of at least 5:1 is often beneficial for bioconjugation). [8][9] * Initiate the reaction by adding the sodium ascorbate solution (0.1-0.5 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Once the reaction is complete, quench by adding a solution of EDTA to chelate the copper catalyst. [15] * Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified 1,4-disubstituted 1,2,3-triazole by NMR and mass spectrometry. Be aware that residual paramagnetic copper ions can sometimes lead to signal broadening or disappearance in NMR spectra. [16] Table of Key Reaction Parameters for CuAAC:
-
| Parameter | Recommended Range | Rationale |
| [Alkyne]:[Azide] Ratio | 1:1 to 1:1.2 | A slight excess of the azide can drive the reaction to completion. |
| Copper Catalyst Loading | 1-5 mol% | Lower catalyst loading is often sufficient and desirable to minimize residual copper. |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio can protect sensitive substrates and improve reaction rates. [8][9] |
| Reducing Agent | 10-50 mol% | Ensures the maintenance of the active Cu(I) state. |
| Solvent | t-BuOH/H₂O, DMSO, DMF | The choice depends on the solubility of the reactants. Aqueous mixtures often accelerate the reaction. [4] |
| Temperature | Room Temperature | The reaction is typically highly efficient at ambient temperatures. |
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the presence of a copper catalyst is a concern due to its potential cytotoxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful, metal-free alternative. [17][18]SPAAC utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst. [19][]While this compound is a terminal alkyne and not a strained cyclooctyne, it can be readily coupled to molecules containing an azide, which can then be reacted with a cyclooctyne-functionalized partner in a subsequent SPAAC step. This section will focus on the reaction of an azide with a strained cyclooctyne, a common scenario in bioconjugation where one biomolecule is labeled with an azide and the other with a cyclooctyne.
The Driving Force of Ring Strain
The high reactivity of cyclooctynes in SPAAC is due to the significant ring strain, which lowers the activation energy of the cycloaddition reaction. [18]Various generations of cyclooctynes have been developed, each with optimized stability and reactivity.
Detailed Protocol for a General SPAAC Reaction
This protocol describes the reaction of an azide-functionalized molecule (which could be a derivative of this compound) with a commercially available strained cyclooctyne like dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule
-
Biocompatible solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO)
Equipment:
-
Reaction vial
-
Standard laboratory glassware
SPAAC Reaction Pathway Diagram:
Caption: The catalyst-free SPAAC reaction pathway.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in the chosen solvent to a known concentration.
-
Dissolve the DBCO-functionalized molecule in the same or a miscible solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine the azide and DBCO-functionalized molecules. A slight excess (1.1-2.0 equivalents) of one reactant can be used to ensure complete consumption of the other, particularly if one is a precious biomolecule.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to hours depending on the concentrations and the specific cyclooctyne used.
-
Monitor the reaction by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
-
Purification:
-
If necessary, purify the product to remove any unreacted starting material. The purification method will depend on the nature of the product (e.g., size exclusion chromatography for proteins, dialysis, or HPLC).
-
Section 3: Troubleshooting and Safety Considerations
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation (CuAAC) | Inactive catalyst | Prepare fresh sodium ascorbate solution; ensure an inert atmosphere to prevent Cu(I) oxidation. |
| Poor reactant solubility | Try a different solvent system, such as DMSO or DMF. | |
| Side Product Formation (CuAAC) | Oxidative homocoupling of the alkyne | Degas the solvent and run the reaction under an inert atmosphere. Increase the concentration of sodium ascorbate. |
| Slow Reaction (SPAAC) | Low reactant concentration | Increase the concentration of one or both reactants. |
| Steric hindrance | Consider using a cyclooctyne with a longer linker arm. | |
| Difficulty in Purification | Residual copper catalyst | Wash the organic extract with an aqueous solution of a chelating agent like EDTA. [15] |
Safety Precautions:
-
Azides: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio. [21][22][23]Handle with care, avoid heat, shock, and friction. Do not use metal spatulas for handling solid azides. [22][24]Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid. [21][25]* Copper Catalysts: Copper salts can be toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Handle all organic solvents in a well-ventilated fume hood.
Conclusion
This compound is a highly adaptable reagent for click chemistry, enabling the efficient synthesis of a wide array of functional molecules. By understanding the principles and protocols for both CuAAC and SPAAC reactions, researchers can effectively leverage the power of click chemistry to advance their work in drug development and materials science. The choice between the catalyzed and catalyst-free approach will depend on the specific requirements of the application, particularly the sensitivity of the substrates to copper.
References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.[Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. National Institutes of Health.[Link]
-
Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. ACS Publications.[Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia.[Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? SciSpace.[Link]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog.[Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Royal Society of Chemistry.[Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.[Link]
-
Safe Handling of Azides. University of Pittsburgh.[Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin.[Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety.[Link]
-
Azide Compounds. University of California, Santa Barbara Environmental Health & Safety.[Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.[Link]
-
Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center.[Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.[Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate.[Link]
-
1-tert-Butoxy-4-ethynylbenzene. PubChem.[Link]
-
This compound. Matrix Fine Chemicals.[Link]
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. ACS Publications.[Link]
-
1-Butoxy-4-eth-1-ynylbenzene, 97% 1g Maybridge. LabVIETCHEM.[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]
-
1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific. Fisher Scientific.[Link]
-
Click Triazoles for Bioconjugation. PubMed Central.[Link]
-
Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate.[Link]
Sources
- 1. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS 79887-15-3 [matrix-fine-chemicals.com]
- 11. labvietchem.com.vn [labvietchem.com.vn]
- 12. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 14. axispharm.com [axispharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 21. safety.pitt.edu [safety.pitt.edu]
- 22. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 23. safety.fsu.edu [safety.fsu.edu]
- 24. ucd.ie [ucd.ie]
- 25. uthsc.edu [uthsc.edu]
Introduction: Advancing Organic Electronics with Substituted Poly(phenylene ethynylene)s
An Application Note and Detailed Protocol for the Synthesis of Conductive Poly(1-butoxy-4-ethynylbenzene)
Conductive polymers have emerged as a cornerstone of modern materials science, offering a unique combination of the electrical properties of metals or semiconductors with the processability and flexibility of plastics.[1][2] This has led to their investigation in a wide range of applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, sensors, and smart textiles.[1][3] Among the various classes of conductive polymers, poly(phenylene ethynylene)s (PPEs) are particularly noteworthy for their rigid rod-like structure, high thermal stability, and excellent photoluminescence properties.
This document provides a comprehensive guide for the synthesis and characterization of a specific PPE derivative, poly(this compound), using this compound as the monomer. The introduction of a butoxy (-OC₄H₉) side chain onto the phenyl ring is a critical design choice. This alkoxy group significantly enhances the polymer's solubility in common organic solvents, a crucial factor for solution-based processing and fabrication of thin films for electronic devices. Without such side chains, the rigid polymer backbone would lead to poor solubility, severely limiting its practical application.
As a senior application scientist, this guide is structured to provide not just a series of steps, but a detailed rationale behind the protocol. It aims to equip researchers, scientists, and drug development professionals with the expertise to reliably synthesize, purify, and characterize poly(this compound), enabling further exploration of its potential in advanced applications.
Principle of the Reaction: Rhodium-Catalyzed Polymerization
The synthesis of high molecular weight, stereoregular poly(this compound) can be efficiently achieved through transition metal-catalyzed polymerization. While various catalysts exist, rhodium(I)-based complexes, particularly those with hemilabile phosphine ligands, have demonstrated exceptional activity for the polymerization of substituted phenylacetylenes, yielding linear, high molecular weight polymers.[4]
The proposed mechanism involves the coordination of the monomer's alkyne group to the cationic Rh(I) center. The hemilabile ligand can partially dissociate, creating a vacant coordination site to facilitate this step. Subsequently, a carbometalation reaction occurs, involving the insertion of the alkyne into the Rh-C bond (or Rh-H bond upon initiation). This process repeats in a chain-growth fashion, extending the polymer chain. The electronic properties of the substituent on the phenyl ring can influence the rate of polymerization; electron-donating groups like butoxy tend to result in a slower propagation step compared to electron-withdrawing groups.[4]
Caption: Proposed mechanism for Rh(I)-catalyzed polymerization.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each characterization step confirms the success of the preceding synthesis and purification stages.
PART 1: Materials and Equipment
Materials:
| Reagent | Grade | Supplier | CAS No. | Notes |
| This compound | ≥97% | Thermo Scientific, etc. | 79887-15-3 | Store under inert gas.[5][6] |
| [Rh(nbd)₂]BF₄ | ≥98% | Strem, Sigma-Aldrich | 36620-11-8 | Catalyst precursor. Handle in a glovebox. |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich | 603-35-0 | Ligand. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Use directly from a solvent purification system or from a sealed bottle. |
| Methanol | ACS Grade | Fisher Scientific | 67-56-1 | For precipitation. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | For dissolution. |
| Argon or Nitrogen | High Purity (99.998%) | Local Supplier | - | For creating an inert atmosphere. |
Equipment:
-
Schlenk line or glovebox
-
Schlenk flasks and other appropriate glassware
-
Magnetic stirrer with heating plate
-
Cannulas and syringes for inert transfer of liquids
-
Rotary evaporator
-
High-vacuum pump
-
Analytical balance
-
Filtration apparatus (Büchner funnel, filter paper)
-
Characterization Instruments: FT-IR, NMR, GPC, TGA/DSC, UV-Vis, Fluorometer.
PART 2: Synthesis Procedure
Causality: All steps must be performed under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques. Transition metal catalysts are sensitive to oxygen and moisture, which can deactivate them and terminate the polymerization.
-
Catalyst Preparation (in-situ):
-
In a glovebox, add [Rh(nbd)₂]BF₄ (3.7 mg, 0.01 mmol, 1 eq) and Triphenylphosphine (5.2 mg, 0.02 mmol, 2 eq) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Rationale: The ligand (PPh₃) coordinates to the rhodium center, forming the active catalytic species. The 1:2 metal-to-ligand ratio is often optimal for stabilizing the catalyst while allowing for monomer coordination.
-
-
Reaction Setup:
-
Remove the flask from the glovebox and connect it to the Schlenk line.
-
Add anhydrous toluene (10 mL) via a dry syringe. Stir the mixture at room temperature until the catalyst and ligand are fully dissolved, resulting in a clear, colored solution.
-
-
Monomer Addition and Polymerization:
-
In a separate dry, nitrogen-flushed vial, dissolve this compound (174.2 mg, 1.0 mmol, 100 eq) in anhydrous toluene (5 mL).
-
Using a syringe, slowly add the monomer solution to the vigorously stirring catalyst solution over 2-3 minutes.
-
Rationale: A monomer-to-catalyst ratio ([M]/[C]) of 100 is chosen to target a moderate molecular weight polymer. This ratio can be adjusted to control the chain length.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The solution will likely become more viscous as the polymer forms.
-
-
Polymer Isolation and Purification:
-
Quench the reaction by opening the flask to air and adding ~1 mL of dichloromethane to reduce viscosity.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (~200 mL) while stirring vigorously. The polymer will precipitate as a solid.
-
Rationale: The polymer is soluble in toluene and DCM but insoluble in methanol. This precipitation step separates the polymer from the soluble catalyst residues and unreacted monomer.
-
Allow the precipitate to stir for 1-2 hours to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration using a Büchner funnel.
-
Wash the collected polymer thoroughly with fresh methanol (3 x 30 mL) to remove any remaining impurities.
-
Dry the polymer under high vacuum at 40-50 °C for 24 hours to remove all residual solvents. The final product should be a fibrous, yellow-orange solid.
-
Weigh the final product to determine the yield.
-
PART 3: Characterization
Workflow for Polymer Analysis:
Caption: A logical workflow for polymer characterization.
Expected Results and Data Interpretation:
| Parameter | Technique | Expected Result | Interpretation |
| Structure | FT-IR (KBr pellet or thin film) | Disappearance of sharp ≡C-H peak (~3300 cm⁻¹) and C≡C peak (~2100 cm⁻¹). Appearance of broad C=C stretch (~1600 cm⁻¹). | Confirms the polymerization of the acetylene group into a polyene backbone. |
| Structure | ¹H NMR (CDCl₃) | Disappearance of the acetylenic proton signal (~3.0 ppm). Appearance of broad vinyl proton signals (~6.5-7.5 ppm) and aromatic/alkoxy signals. | Provides detailed structural information of the polymer repeat unit. |
| Molecular Weight | GPC (THF eluent, vs. Polystyrene) | Mₙ: 10,000 - 50,000 g/mol PDI (Mₙ/Mₙ): 1.5 - 2.5 | Quantifies the average polymer chain length and the breadth of the molecular weight distribution. |
| Thermal Stability | TGA (N₂ atmosphere) | Td (5% weight loss) > 300 °C | Indicates high thermal stability suitable for device fabrication processes. |
| Optical Properties | UV-Vis (THF solution) | λₘₐₓ ≈ 400 - 430 nm | Corresponds to the π-π* transition of the conjugated polymer backbone.[7] |
| Optical Properties | Photoluminescence (THF solution) | Emission λₘₐₓ ≈ 450 - 500 nm (Blue-Green emission) | Shows the polymer is fluorescent, a key property for OLED applications.[8] |
| Conductivity | Four-Point Probe (thin film) | As-synthesized: < 10⁻⁸ S/cmIodine Doped: 10⁻⁵ - 10⁻² S/cm | Demonstrates the transition from an insulator to a semiconductor upon doping. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen/moisture contamination).2. Impure monomer or solvent. | 1. Ensure rigorous inert atmosphere techniques.2. Purify solvent and monomer before use. Use fresh catalyst. |
| Low Molecular Weight | 1. High catalyst loading.2. Presence of chain transfer agents (impurities).3. Reaction terminated prematurely. | 1. Decrease catalyst loading (increase [M]/[C] ratio).2. Ensure all reagents and solvents are pure.3. Increase reaction time. |
| Polymer is Insoluble | 1. Cross-linking occurred.2. Molecular weight is excessively high. | 1. Lower reaction temperature.2. Reduce reaction time or increase catalyst loading. |
| Broad PDI (>3.0) | 1. Multiple active catalyst species.2. Slow initiation compared to propagation. | 1. Ensure catalyst and ligand are fully dissolved before adding monomer.2. Add monomer slowly to the catalyst solution. |
Applications and Future Perspectives
Poly(this compound) is a promising material for organic electronics. Its excellent solubility makes it suitable for cost-effective fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing.[2] The fluorescent, conjugated backbone makes it a candidate for the emissive layer in OLEDs. Furthermore, its semiconducting nature after doping opens up possibilities for use in organic field-effect transistors (OFETs) and as a donor material in organic photovoltaic (OPV) cells.[3] Future work could involve copolymerization with other monomers to fine-tune the optical and electronic properties or post-polymerization modification of the backbone for sensor applications.
References
-
Alkoxy-substituted poly(arylene-ethynylene)-alt-poly(arylene-vinylene)s: Synthesis, electroluminescence and photovoltaic applications. ResearchGate. Available at: [Link]
-
Poddar, A. K., Patel, S. S., & Patel, H. D. (2021). Synthesis, characterization and applications of conductive polymers: A brief review. Polymers and Polymer Composites. Available at: [Link]
-
Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. National Center for Biotechnology Information. Available at: [Link]
-
History of Conductive Polymers. ResearchGate. Available at: [Link]
-
Angoy, M., Jiménez, M. V., & Vispe, E. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. Available at: [Link]
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. Available at: [Link]
-
Mixed Alkyl‐ and Alkoxy‐Substituted Poly[(phenylene ethynylene)‐alt‐(phenylene vinylene)] Hybrid Polymers: Synthesis and Photophysical Properties. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Reactions Involving 1-Butoxy-4-ethynylbenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Terminal Alkyne Building Block
1-Butoxy-4-ethynylbenzene is a valuable bifunctional organic compound featuring a terminal alkyne group and a butoxy-substituted aromatic ring.[1][2] The terminal alkyne is a highly reactive functional group, making this molecule a versatile building block in organic synthesis.[3] Its primary utility lies in carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular architectures.
This guide focuses on two of the most powerful and widely utilized reactions involving this compound: the Palladium-catalyzed Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[4][5][] These methodologies are instrumental in synthesizing conjugated enynes, arylalkynes, and 1,2,3-triazoles, which are key structural motifs in pharmaceuticals, functional materials, and bioconjugation applications.[7][8] This document provides the theoretical underpinnings, detailed experimental protocols, and critical safety considerations for researchers employing this reagent.
Part 1: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a robust method for forming a C(sp²)–C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[9][10][11] The reaction is distinguished by its use of a dual catalytic system: a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base.[9][12]
Causality of Experimental Design:
-
Palladium(0) Catalyst: The active Pd(0) species initiates the catalytic cycle by undergoing oxidative addition with the aryl halide.[10] This is often the rate-determining step.
-
Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne and facilitates the crucial transmetalation step to the palladium center.[10] While copper-free versions exist, the co-catalyzed reaction often proceeds under milder conditions, such as at room temperature.[10][13]
-
Amine Base: The amine (e.g., triethylamine or diisopropylamine) serves multiple roles: it acts as a base to deprotonate the terminal alkyne, serves as a solvent, and functions as a ligand for the palladium and copper species.[7][9]
-
Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction, and to protect the Pd(0) catalyst from oxidation.
Mechanistic Pathway: Sonogashira Coupling
The reaction proceeds via two interconnected catalytic cycles.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 1: Synthesis of 1-Butoxy-4-((4-methoxyphenyl)ethynyl)benzene
This protocol details the coupling of this compound with 4-iodoanisole.
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 174.24 | 174 mg | 1.0 | 1.0 |
| 4-Iodoanisole | 234.04 | 257 mg | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 7.6 mg | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 5 mL | - | Solvent |
Equipment
-
50 mL Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas line with a manifold
-
Syringes and needles
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Setup: Add the Pd(PPh₃)₂Cl₂ (14 mg), CuI (7.6 mg), and a stir bar to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.[14]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (174 mg) and 4-iodoanisole (257 mg).
-
Solvent Addition: Add anhydrous triethylamine (5 mL) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexanes). The disappearance of the starting materials indicates completion.[7]
-
Quenching: Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and quench by adding 2 M HCl (10 mL).[7]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure disubstituted alkyne.
Part 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them exceptionally reliable.[5][8] The premier example is the CuAAC reaction, which involves the cycloaddition of an azide and a terminal alkyne to selectively form a 1,4-disubstituted 1,2,3-triazole.[5][8]
Causality of Experimental Design:
-
Copper(I) Catalyst: The Cu(I) species is the active catalyst that coordinates with the alkyne, significantly lowering the activation energy of the cycloaddition compared to the uncatalyzed thermal reaction.[5]
-
In Situ Reduction: Often, a Cu(II) salt (e.g., CuSO₄·5H₂O) is used with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts.
-
Solvent System: The reaction is famously tolerant of a wide range of solvents, including benign solvents like water, t-butanol, or mixtures thereof, which aligns with the principles of green chemistry.[5][15]
Experimental Workflow and Protocol
The general workflow for setting up these reactions is standardized to ensure reproducibility and safety.
Caption: Standardized experimental workflow for synthesis.
Protocol 2: Synthesis of 1-(4-(Butoxy)phenyl)-4-(phenyl)-1H-1,2,3-triazole
This protocol describes the "click" reaction between this compound and benzyl azide.
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 174.24 | 174 mg | 1.0 | 1.0 |
| Benzyl Azide | 133.15 | 133 mg | 1.0 | 1.0 |
| CuSO₄·5H₂O | 249.68 | 12.5 mg | 0.05 | 0.05 |
| Sodium Ascorbate | 198.11 | 20 mg | 0.10 | 0.10 |
| t-Butanol/Water (1:1) | - | 10 mL | - | Solvent |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and filtration
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation: To the round-bottom flask, add this compound (174 mg), benzyl azide (133 mg), and the t-butanol/water solvent mixture (10 mL).
-
Catalyst Addition: In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg) and sodium ascorbate (20 mg) in a small amount of water (~1 mL). Add this catalyst solution to the reaction flask.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, sometimes indicated by the formation of a precipitate (the product).
-
Monitoring: Monitor the reaction via TLC (e.g., 30% ethyl acetate in hexanes) until the starting alkyne spot is consumed.
-
Workup: Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel chromatography.[16][15]
Safety Precautions
Adherence to safety protocols is paramount when conducting chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[17]
-
Ventilation: Handle all volatile solvents and reagents inside a certified chemical fume hood to minimize inhalation exposure.[17][18]
-
Chemical Handling:
-
Terminal Alkynes: While this compound is generally stable, terminal alkynes can be energetic compounds. Avoid heating without solvent.[19]
-
Azides: Organic azides like benzyl azide are potentially explosive and should be handled with care. Avoid friction, shock, and excessive heat. Do not use metal spatulas. It is recommended to prepare them and use them in solution when possible.
-
Catalysts: Palladium and copper compounds may be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Triethylamine is corrosive and flammable. Ethyl acetate and hexanes are flammable. Keep away from ignition sources.[18]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive intermediates before disposal.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
-
Scott, D., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Xu, L. (2021). [Orgo Lab 2] Oxidative Coupling of Alkynes. YouTube. Retrieved from [Link]
-
Glen Research. (2018). SAFETY DATA SHEET Alkyne-NHS Ester. Retrieved from [Link]
-
Farrell, K., & O'Donoghue, A. C. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Retrieved from [Link]
-
Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. Retrieved from [Link]
-
Bartleby. (n.d.). Oxidative Coupling Of Alkyne Lab Report. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 79887-15-3. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Xu, L. (2021). [Orgo Lab 2] Click Chemistry. YouTube. Retrieved from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
-
Selvam, P., & Chidambaram, M. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
-
Ruben Group. (n.d.). Terminal Alkyne Coupling on a Corrugated Noble Metal Surface. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Safety Precautions Should Be Taken When Working with Solvents?. YouTube. Retrieved from [Link]
Sources
- 1. This compound | CAS 79887-15-3 [matrix-fine-chemicals.com]
- 2. 1-Butoxy-4-eth-1-ynylbenzene CAS#: 79887-15-3 [amp.chemicalbook.com]
- 3. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. labinsights.nl [labinsights.nl]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. synarchive.com [synarchive.com]
- 12. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. thalesnano.com [thalesnano.com]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. questron.ca [questron.ca]
- 18. youtube.com [youtube.com]
- 19. glenresearch.com [glenresearch.com]
The Art of Connection: A Guide to Cross-Coupling Reactions with 1-Butoxy-4-ethynylbenzene
For researchers, scientists, and professionals in drug development, the precise construction of molecular architecture is paramount. Carbon-carbon bond formation is the cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in this endeavor. This guide provides a detailed exploration of the reaction conditions for cross-coupling reactions involving 1-Butoxy-4-ethynylbenzene, a versatile building block in the synthesis of functional organic materials and potential pharmaceutical candidates.
This compound, with its terminal alkyne and electron-donating butoxy group, is a valuable substrate for a variety of cross-coupling reactions. The butoxy group can enhance the solubility of the resulting products in organic solvents and influence their electronic and liquid crystalline properties. This guide will delve into the nuances of Sonogashira, Suzuki, and Heck couplings with this substrate, offering not just protocols, but the scientific rationale behind the choice of catalysts, ligands, bases, and solvents.
The Sonogashira Coupling: A Premier Tool for Arylalkyne Synthesis
The Sonogashira reaction is a highly efficient method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Mechanistic Insights
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The copper cycle involves the formation of a copper acetylide from the terminal alkyne, which then undergoes transmetalation with the palladium complex. Reductive elimination from the resulting palladium intermediate yields the desired arylalkyne and regenerates the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application Note: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol details the synthesis of 1-Butoxy-4-((4-methoxyphenyl)ethynyl)benzene, a potential precursor for liquid crystals, via a Sonogashira coupling reaction. The electron-donating groups on both coupling partners facilitate the reaction.
Table 1: Reaction Parameters for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A common and effective catalyst for Sonogashira reactions.[2] |
| Copper Co-catalyst | CuI (1 mol%) | Accelerates the reaction by facilitating the formation of the copper acetylide.[3] |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent, neutralizing the HX byproduct.[4] |
| Solvent | Tetrahydrofuran (THF) | A good solvent for the reactants and catalyst system. |
| Temperature | Room Temperature | The high reactivity of the aryl iodide allows for mild reaction conditions. |
| Reaction Time | 2-4 hours | The reaction can be monitored by TLC for completion. |
Experimental Protocol: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), 4-iodoanisole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.01 eq.).
-
Add anhydrous THF (5 mL per mmol of aryl iodide) and triethylamine (2.0 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Microwave-Assisted Sonogashira Coupling: Accelerating Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and Sonogashira couplings are no exception.[5] The rapid heating can significantly reduce reaction times from hours to minutes.
Application Note: Rapid Synthesis of an Arylalkyne via Microwave-Assisted Sonogashira Coupling
This protocol outlines a rapid, microwave-assisted synthesis, which is particularly beneficial for high-throughput screening and rapid library generation.
Table 2: Reaction Parameters for Microwave-Assisted Sonogashira Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (1 mol%) | A simple and effective palladium source. |
| Ligand | Triphenylphosphine (PPh₃) (2 mol%) | Stabilizes the palladium catalyst. |
| Copper Co-catalyst | CuI (0.5 mol%) | Essential for the catalytic cycle. |
| Base | Diisopropylamine (DIPA) | A common amine base for Sonogashira reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent with a high boiling point, suitable for microwave heating. |
| Temperature | 120 °C | Achieved rapidly with microwave irradiation. |
| Reaction Time | 10-20 minutes | Significantly shorter than conventional heating methods.[5] |
Experimental Protocol: Microwave-Assisted Sonogashira Coupling
-
In a microwave-safe reaction vial, combine this compound (1.1 eq.), the aryl bromide (1.0 eq.), Pd(OAc)₂ (0.01 eq.), PPh₃ (0.02 eq.), and CuI (0.005 eq.).
-
Add DMF (3 mL per mmol of aryl bromide) and diisopropylamine (2.0 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-20 minutes.
-
After cooling, work up the reaction as described in the conventional Sonogashira protocol.
The Suzuki Coupling: Forging Biaryl Scaffolds
The Suzuki coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds between an organoboron compound and an aryl or vinyl halide.[6] While less common for direct coupling with terminal alkynes, a two-step, one-pot procedure involving hydroboration followed by Suzuki coupling can be employed. Alternatively, the product from a Sonogashira reaction can be further functionalized using a Suzuki coupling.
Mechanistic Insights
The Suzuki coupling catalytic cycle also begins with the oxidative addition of the aryl halide to a Pd(0) species. The organoboron compound is activated by a base to form a boronate species, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Application Note: Suzuki Coupling of a Borylated Alkyne Intermediate
This protocol describes a hypothetical two-step, one-pot synthesis of a substituted stilbene derivative, where this compound is first hydroborated and then coupled with an aryl bromide.
Table 3: Reaction Parameters for Hydroboration-Suzuki Coupling
| Parameter | Condition | Rationale |
| Hydroboration Reagent | Pinacolborane (1.1 eq.) | Provides a stable boronate ester intermediate. |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | A robust catalyst for Suzuki couplings.[1] |
| Base | Aqueous Na₂CO₃ (2 M) | A common and effective base for Suzuki reactions.[5] |
| Solvent | 1,4-Dioxane | A suitable solvent for both hydroboration and Suzuki coupling. |
| Temperature | 80-100 °C | Typical temperature range for Suzuki couplings. |
| Reaction Time | 12-24 hours | The reaction progress can be monitored by TLC or GC-MS. |
Experimental Protocol: Hydroboration-Suzuki Coupling
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous 1,4-dioxane.
-
Add pinacolborane (1.1 eq.) dropwise at room temperature and stir for 2-4 hours.
-
To the resulting solution, add the aryl bromide (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and aqueous Na₂CO₃ solution (2 M, 3.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
The Heck Reaction: A Pathway to Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] While less common for direct coupling with alkynes, a variation can be used to couple this compound with an activated alkene like an acrylate.
Mechanistic Insights
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium species, which upon reductive elimination with a base, regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck coupling reaction.
Application Note: Heck-Type Coupling of this compound with an Acrylate
This protocol outlines the synthesis of a cinnamate derivative through a Heck-type coupling.
Table 4: Reaction Parameters for Heck-Type Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective catalyst for Heck reactions. |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%) | A bulky phosphine ligand that can promote the reaction. |
| Base | Triethylamine (TEA) (1.5 eq.) | A common base for Heck reactions. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents suitable for Heck couplings. |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck reactions. |
| Reaction Time | 12-24 hours | Reactions can be slower than Sonogashira couplings. |
Experimental Protocol: Heck-Type Coupling
-
In a sealed tube, combine this compound (1.0 eq.), the acrylate (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and P(o-tol)₃ (0.04 eq.).
-
Add anhydrous acetonitrile or DMF and triethylamine (1.5 eq.).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of functional organic molecules. The choice of the specific cross-coupling reaction—Sonogashira, Suzuki, or Heck—depends on the desired target structure. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently construct complex molecular architectures with high precision and control. The protocols provided in this guide serve as a starting point for the exploration of the rich chemistry of this valuable building block.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46–53. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education2015 , 92 (10), 1735–1738. [Link]
-
Heck Reaction—State of the Art. Catalysts2017 , 7 (9), 267. [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. European Journal of Organic Chemistry2016 , 2016 (21), 3536-3541. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B2004 , 80 (8), 359-371. [Link]
-
Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry2001 , 66 (12), 4165–4169. [Link]
-
Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate2015 . [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. RSC Advances2021 , 11(43), 26655-26665. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene in the presence of nano tetraimine Pd(0) complex as a reusable catalyst. Journal of Organometallic Chemistry2014 , 760, 138-143. [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses2012 , 89, 441. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2012 , 17 (10), 11625-11644. [Link]
-
Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. ResearchGate2017 . [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts2018 , 8(1), 23. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances2021 , 11(10), 5575-5591. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega2020 , 5 (2), 1079–1092. [Link]
-
Recent Advances in Sonogashira Reactions. Chemical Society Reviews2011 , 40(10), 5049-5066. [Link]
-
Scheme 3: Sonogashira coupling of aryl halides and phenylacetylene in the presence of iron nanoparticles. ResearchGate2019 . [Link]
-
Matsuda–Heck reaction with arenediazonium tosylates in water. Beilstein Journal of Organic Chemistry2015 , 11, 358-362. [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate2023 . [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses2002 , 79, 1. [Link]
-
Sonogashira coupling. YouTube2019 . [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-Butoxy-4-ethynylbenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Terminal Alkyne Building Block
1-Butoxy-4-ethynylbenzene is a versatile bifunctional organic building block. Its structure, featuring a terminal alkyne and a butoxy-substituted phenyl ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The butoxy group enhances solubility in organic solvents, a crucial property for homogeneous catalysis and the synthesis of polymeric materials. The terminal alkyne is a high-energy, reactive functional group that readily participates in carbon-carbon bond formation, serving as a cornerstone for the construction of complex molecular architectures.
This guide provides an in-depth exploration of key palladium-catalyzed transformations involving this compound, focusing on the underlying mechanisms, practical experimental protocols, and applications in materials science and medicinal chemistry. The protocols described herein are designed to be robust and reproducible, offering both foundational recipes and insights into reaction optimization.
The Sonogashira Coupling: A Direct Pathway to Arylalkynes and Conjugated Polymers
The Sonogashira reaction is the most direct and widely employed method for the functionalization of terminal alkynes like this compound. It facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[1][2] This reaction is fundamental in the synthesis of conjugated enynes, arylalkynes, and is a key step in the polymerization of materials for organic electronics.[3]
Mechanistic Rationale
The reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[4][5]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The newly formed Pd(II) complex reductively eliminates the final coupled product (Ar-alkyne), regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
Coordination: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the alkyne proton is removed, forming a copper acetylide intermediate. This species is the active nucleophile for the transmetalation step.
-
The use of a copper(I) co-catalyst significantly accelerates the reaction, allowing it to proceed under mild conditions, often at room temperature.[3]
Visualization of the Sonogashira Catalytic Cycle
Sources
Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with 1-Butoxy-4-ethynylbenzene
Introduction: Beyond Copper in Click Chemistry
The advent of "click chemistry" has fundamentally transformed molecular science, providing a powerful toolkit for the rapid, efficient, and reliable assembly of complex molecular architectures. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of this field, renowned for its high yields and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] However, the reliance on copper catalysts can present challenges, including cytotoxicity in biological systems and limitations to terminal alkynes.
The RuAAC Mechanism: A Divergence from CuAAC
Unlike the CuAAC reaction, which proceeds through a copper acetylide intermediate, the RuAAC mechanism is believed to involve an oxidative coupling pathway.[5] The catalytic cycle, supported by DFT calculations, can be summarized as follows:
-
Ligand Exchange: The catalytically active Ru(II) species is generated in situ.
-
Oxidative Coupling: The ruthenium center coordinates to both the alkyne and the azide. This is followed by an oxidative coupling to form a six-membered ruthenacycle intermediate.[5] It is this step that dictates the regioselectivity. The formation of the first C-N bond occurs between the more electron-rich carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[5]
-
Reductive Elimination: The ruthenacycle undergoes reductive elimination, which is often the rate-determining step. This step forms the aromatic 1,2,3-triazole ring and regenerates the active Ru(II) catalyst, closing the catalytic cycle.[5]
This distinct mechanism is responsible for the formation of the 1,5-disubstituted product and enables the use of internal alkynes, which are incompatible with the acetylide-forming CuAAC pathway.[3][5]
Caption: Proposed mechanism for the RuAAC reaction.
Experimental Protocol
This section details a robust, validated protocol for the cycloaddition of this compound with a representative organic azide, Benzyl Azide.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| This compound | Commercially available | 91959-53-4 | Store under inert atmosphere. |
| Benzyl Azide | Commercially available | 622-73-1 | Caution: Potentially explosive. Handle with care. |
| Cp*RuCl(PPh₃)₂ | Commercially available | 92361-49-4 | Store under inert atmosphere, preferably in a glovebox. |
| Anhydrous Toluene | Commercially available | 108-88-3 | Use a freshly opened bottle or dry over molecular sieves. |
| Diethyl Ether (Et₂O) | Commercially available | 60-29-7 | For workup. |
| Hexanes | Commercially available | 110-54-3 | For chromatography. |
| Ethyl Acetate (EtOAc) | Commercially available | 141-78-6 | For chromatography. |
| Silica Gel (230-400 mesh) | Commercially available | 7631-86-9 | For column chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | 7487-88-9 | For drying. |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for RuAAC.
1. Preparation and Setup (Under Inert Atmosphere):
-
Action: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Cp*RuCl(PPh₃)₂ (15.9 mg, 0.02 mmol, 2 mol%).
-
Action: Add this compound (174.2 mg, 1.0 mmol, 1.0 equiv.).
-
Action: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes.
2. Reagent Addition:
-
Rationale: Anhydrous solvents are crucial as protic species like water can negatively impact catalyst activity and reaction yields.[6] Toluene is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the catalyst and organic substrates.[3]
-
Action: Using a syringe, add 10 mL of anhydrous toluene. Stir the mixture until the catalyst and alkyne are fully dissolved.
-
Action: Carefully add Benzyl Azide (133.2 mg, 1.0 mmol, 1.0 equiv.) via syringe. Safety Note: Organic azides are energetic compounds. Always use appropriate personal protective equipment (PPE) and handle behind a blast shield.
3. Reaction Conditions:
-
Rationale: While some highly reactive RuAAC catalysts work at room temperature, heating is often employed to ensure reasonable reaction times and complete conversion, especially with less reactive substrates.[6] An oil bath provides consistent and uniform heating.
-
Action: Place the sealed flask in a preheated oil bath at 80 °C.
-
Action: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 9:1 Hexanes:EtOAc. The product spot should be more polar than the starting alkyne. The reaction is typically complete within 4-12 hours.
4. Workup and Isolation:
-
Rationale: The workup procedure is designed to remove the solvent and any aqueous-soluble impurities.
-
Action: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Action: Remove the solvent under reduced pressure using a rotary evaporator.
-
Action: Redissolve the crude residue in diethyl ether (20 mL) and transfer to a separatory funnel.
-
Action: Wash the organic layer with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
5. Purification:
-
Rationale: Flash column chromatography is a standard and effective method for purifying the triazole product from unreacted starting materials and catalyst residues.
-
Action: Purify the crude residue by flash column chromatography on silica gel.
-
Action: Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% EtOAc in hexanes).
-
Action: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the 1-(benzyl)-5-(4-butoxyphenyl)-1H-1,2,3-triazole as a solid or oil.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic peaks for the butoxy chain, the benzyl group, and the aromatic protons. A key singlet for the triazole proton will be absent, confirming the formation of a fully substituted triazole.
-
¹³C NMR: Expect signals corresponding to all unique carbons in the molecule.
-
Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of the product (C₁₉H₂₁N₃O).
-
Yield: Typical yields for this reaction are in the range of 80-95%.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; presence of water or oxygen. | Use a fresh bottle of catalyst or store rigorously under inert gas. Ensure all glassware is dry and solvents are anhydrous. |
| Insufficient temperature or reaction time. | Increase temperature to 100-110 °C or extend the reaction time. Monitor closely by TLC. | |
| Formation of Byproducts | Substrate decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. Consider a more active catalyst like Cp*RuCl(COD).[6] |
| Impure starting materials. | Purify starting alkyne and azide before use. | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the chromatography solvent system. Try a different stationary phase (e.g., alumina) if necessary. |
Conclusion
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition provides a reliable and high-yielding pathway to 1,5-disubstituted 1,2,3-triazoles, offering a crucial alternative to the more common CuAAC reaction. The protocol detailed herein for this compound demonstrates the reaction's applicability for electron-rich aryl alkynes. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly the exclusion of air and moisture—researchers can effectively leverage RuAAC to synthesize novel molecular entities for applications ranging from drug discovery to materials science.
References
-
Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters. [Link]
-
Click Chemistry: copper, ruthenium catalyzed and photoinduced az - Seth Anandram Jaipuria College. (2021-12-30). International Journal of Experimental Research and Review. [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016-11-18). ACS Publications. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (2024-06-18). ResearchGate. [Link]
-
Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. [Link]
-
Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits—Synthesis and Antitumor Activity. (2017-03-11). MDPI. [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016-11-18). Chalmers University of Technology Research. [Link]
-
The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications. CORE. [Link]
-
Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits-Synthesis and Antitumor Activity. (2017-03-11). PubMed. [Link]
-
1-Ethoxy-4-ethynylbenzene. PubChem. [Link]
-
Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. (2022-08-08). MDPI. [Link]
-
Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. MDPI. [Link]
-
RuCI2(PPh3)3 catalyzed oxidation of secondary alcohols with N-methylmorpholine N-oxide. Indian Academy of Sciences. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013-02-21). PubMed Central. [Link]
Sources
- 1. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]
- 2. Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chesci.com [chesci.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. research.chalmers.se [research.chalmers.se]
Application Notes & Protocols: Synthesis of Megadalton Stereoregular Poly(phenylacetylene)s
For: Researchers, scientists, and drug development professionals exploring advanced functional polymers.
Introduction: The Significance of Megadalton Poly(phenylacetylene)s
Poly(phenylacetylene) (PPA) and its derivatives are a class of conjugated polymers that have garnered significant interest due to their unique combination of properties, including air stability, solubility in common organic solvents, and excellent processability.[1] These characteristics make them highly valuable for a wide range of applications in electronics, optoelectronics, membrane separations, and the development of supramolecular assemblies like nanoparticles, nanotubes, and gels.[1][2]
The molecular weight and stereoregularity of PPAs are critical parameters that dictate their processing behavior and end-use properties.[1] The synthesis of ultra-high molecular weight, or megadalton (Mₙ > 1,000,000 g/mol ), stereoregular PPAs represents a significant challenge in polymer chemistry. Achieving this level of control unlocks polymers with enhanced mechanical robustness and unique solution-state properties, crucial for advanced applications.
This guide provides a detailed overview of the synthesis of megadalton stereoregular poly(phenylacetylene)s, with a focus on the state-of-the-art rhodium(I)-based catalyst systems that have enabled these breakthroughs. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-proven protocols for their application.
Core Principles: The Role of Rhodium(I) Catalysis in Stereoregular Polymerization
Rhodium(I) catalysts have proven to be exceptionally efficient for the polymerization of phenylacetylene and its derivatives, yielding highly stereoregular polymers with a cis-transoidal conformation.[1] The development of well-defined rhodium complexes has paved the way for controlled, living polymerizations, which are essential for achieving high molecular weights and narrow molecular weight distributions.[1][3]
The key to a successful megadalton synthesis lies in a catalyst system that promotes rapid polymerization while minimizing chain termination and transfer reactions. Recent advancements have focused on the design of cationic rhodium(I) complexes with hemilabile phosphine ligands, which have demonstrated remarkable activity and control.[4][5]
Experimental Workflow for Megadalton PPA Synthesis
The following diagram illustrates a generalized workflow for the synthesis of megadalton stereoregular poly(phenylacetylene)s using a rhodium(I) catalyst.
Caption: Generalized workflow for megadalton PPA synthesis.
Detailed Protocol: Synthesis of Megadalton Poly(1-ethynyl-4-methoxybenzene)
This protocol is adapted from a demonstrated synthesis of ultra-high molecular weight poly(1-ethynyl-4-methoxybenzene) with a number-average molecular weight (Mₙ) of 1.70 x 10⁶ g/mol .[1][6]
Materials:
-
Catalyst Precursor: [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (nbd = 2,5-norbornadiene)
-
Monomer: 1-ethynyl-4-methoxybenzene
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Precipitating Agent: Methanol
-
Inert Gas: High-purity Argon or Nitrogen
Equipment:
-
Schlenk line or glovebox
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Standard glassware for filtration and drying
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a positive pressure of inert gas, add the rhodium catalyst precursor to a Schlenk flask. The monomer-to-catalyst ratio is a critical parameter; for achieving megadalton molecular weights, a high ratio (e.g., 1000:1 or greater) is typically employed.
-
-
Reaction Setup:
-
Add anhydrous THF to the Schlenk flask to dissolve the catalyst.
-
In a separate vial, dissolve the 1-ethynyl-4-methoxybenzene monomer in anhydrous THF.
-
-
Polymerization:
-
Using a gas-tight syringe, add the monomer solution to the vigorously stirring catalyst solution at room temperature.
-
The polymerization is typically rapid, with a noticeable increase in viscosity. Allow the reaction to proceed for a predetermined time (e.g., 1 hour).
-
-
Termination and Purification:
-
Quench the polymerization by exposing the reaction mixture to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of methanol with stirring.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Data Presentation: Catalyst Performance in Megadalton PPA Synthesis
The choice of monomer and catalyst system significantly impacts the resulting polymer's molecular weight and stereoregularity. The following table summarizes representative data from recent literature.[1][6][7]
| Monomer | Catalyst System | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Stereoregularity |
| Phenylacetylene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | > 1,000,000 | 1.8 | cis-transoidal |
| 1-ethynyl-3-methoxybenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | > 1,000,000 | 1.9 | cis-transoidal |
| 1-ethynyl-4-methoxybenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1.70 x 10⁶ | 1.7 | cis-transoidal |
| 1-(tert-butyl)-4-ethynylbenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 2.72 x 10⁶ | 1.6 | cis-transoidal |
Mechanistic Insights: The Catalytic Cycle
The precise mechanism for rhodium-catalyzed alkyne polymerization is complex and can be influenced by the specific ligands and reaction conditions. However, a generally accepted pathway involves the coordination of the alkyne monomer to the rhodium center, followed by insertion into a rhodium-carbon bond. This process repeats, leading to the growth of the polymer chain. The stereoregularity arises from the specific geometry of the catalyst's coordination sphere, which directs the incoming monomer to add in a consistent orientation.
Caption: Simplified catalytic cycle for PPA synthesis.
Characterization of Megadalton PPAs
Accurate characterization of these ultra-high molecular weight polymers is crucial.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for determining the absolute molar mass (Mₙ and Mₙ) and polydispersity index (PDI) of polymers.[1][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and, importantly, to determine the stereoregularity (e.g., cis vs. trans content) of the polyene backbone.[1][6]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and phase transitions of the polymer.[1][6]
Applications and Future Outlook
The successful synthesis of megadalton stereoregular poly(phenylacetylene)s opens up new possibilities for the design of advanced materials. The enhanced mechanical properties of these polymers make them attractive for applications requiring robust films and fibers.[8] Furthermore, the highly ordered, helical structures that can form in stereoregular PPAs are of great interest for chiral separations and sensing applications.[9]
Future research in this area will likely focus on expanding the range of functionalized monomers that can be polymerized to megadalton scale, as well as exploring the unique properties and applications of these remarkable macromolecules. The development of even more active and controlled catalyst systems will continue to be a driving force in this exciting field.
References
-
Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 15(20), 2028-2039. [Link]
-
Mateo-Alonso, A., Ehli, C., & Guldi, D. M. (2016). Supramolecular Assemblies from Poly(phenylacetylene)s. Chemical Reviews, 116(3), 1242-1271. [Link]
-
Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. ResearchGate. [Link]
-
Chen, J., et al. (2019). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
-
Saeed, I., Shiotsuki, M., & Masuda, T. (2006). Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer. Macromolecules, 39(25), 8567–8573. [Link]
-
Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. [Link]
-
Misumi, Y., & Masuda, T. (2021). Synthesis of Stereoregular Telechelic Poly(phenylacetylene)s: Facile Terminal Chain-End Functionalization of Poly(phenylacetylene)s by Terminative Coupling with Acrylates and Acrylamides in Rhodium-Catalyzed Living Polymerization of Phenylacetylenes. Journal of the American Chemical Society, 143(9), 3604–3612. [Link]
-
Misumi, Y., & Masuda, T. (2005). Living Polymerization of Phenylacetylene by Novel Rhodium Catalysts. Quantitative Initiation and Introduction of Functional Groups at the Initiating Chain End. Macromolecules, 38(18), 7552–7559. [Link]
-
Pisetsky, W., & Müller, T. J. J. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. ResearchGate. [Link]
-
Vispe, E., et al. (2024). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. RSC Publishing. [Link]
-
Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(i) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry (RSC Publishing). [Link]
-
Saeed, I., Shiotsuki, M., & Masuda, T. (2006). Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer. Macromolecules. [Link]
-
Simionescu, C. I., Percec, V., & Dumitrescu, S. (1983). Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Macromolecules. [Link]
-
Jackson, C., & Rannard, S. (2013). Branched Poly(phenylacetylene). Macromolecules, 46(15), 6234–6243. [Link]
-
Bielawski, C. W., et al. (2022). Megadalton Macromolecules Made-to-Order in Minutes: A Highly Active Nanosphere Catalyst for Preparing High-Molecular Weight Polymers. ACS Publications. [Link]
Sources
- 1. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 2. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(i) catalyst with a N-functionalized hemilabile phosphine ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Butoxy-4-ethynylbenzene Synthesis
Welcome to the technical support center for the synthesis of 1-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields for this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your synthetic strategy.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached via several routes. The two most common and reliable pathways are outlined below. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.
Caption: Common synthetic routes to this compound.
-
Route A (Post-Etherification Sonogashira): This is arguably the most robust and frequently used method. It begins with the etherification of a 4-halophenol (e.g., 4-bromophenol) to form 1-bromo-4-butoxybenzene. This intermediate then undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene (TMSA). The final step involves the removal of the silyl protecting group to yield the target compound. This route isolates the sensitive alkyne functionality until the final step, often leading to cleaner reactions and higher overall yields.
-
Route B (Direct Etherification): This route involves the direct Williamson ether synthesis on 4-ethynylphenol using 1-bromobutane. While seemingly more direct, this reaction can be complicated by the presence of two acidic protons (the phenolic -OH and the terminal alkyne C-H). Careful selection of the base is critical to ensure selective deprotonation of the more acidic phenol.
This guide will primarily focus on troubleshooting Route A , as the Sonogashira coupling is often the most challenging step and a frequent source of low yields.
Section 2: Troubleshooting the Sonogashira Coupling Route (Route A)
The Sonogashira cross-coupling is a powerful tool for forming C(sp²)-C(sp) bonds, but its success is highly dependent on several factors.[1][2] Low yields in this step are common and can almost always be traced back to a few key areas.
Q1: My reaction has stalled with significant unreacted 1-bromo-4-butoxybenzene. What are the likely causes and how can I fix this?
This is a classic symptom of an inefficient catalytic cycle. The rate-determining step is often the initial oxidative addition of the aryl bromide to the Pd(0) complex.[3] The butoxy group is electron-donating, which can slightly slow this step compared to electron-withdrawn systems.
Potential Causes & Solutions:
-
Inactive Palladium Catalyst: The active Pd(0) species is sensitive to oxygen and can be oxidized or agglomerate into inactive palladium black.[3][4]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for a somewhat deactivated aryl bromide, often requiring higher temperatures.[5]
-
Solution: Switch to a more effective ligand. Bulky, electron-rich phosphine ligands (e.g., cataCXium A, sXPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly promote the oxidative addition step, often allowing the reaction to proceed at lower temperatures with higher efficiency.[1][6]
-
-
Suboptimal Temperature: While aryl iodides can often react at room temperature, aryl bromides typically require heating.[4][7]
-
Solution: Gradually increase the reaction temperature. Start around 50-60 °C and, if necessary, increase to 80 °C or higher, monitoring for product formation and potential decomposition.[5]
-
-
Insufficient Base: An amine base is required to deprotonate the alkyne and regenerate the catalyst.[4]
-
Solution: Ensure you are using a sufficient excess (typically 2-3 equivalents) of a dry, high-quality amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Q2: My desired product is formed, but it's contaminated with a significant amount of a higher molecular weight side product. What is this and how can I prevent it?
The most common side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[6][8] This is particularly problematic when using a copper(I) co-catalyst, as the reaction is promoted by the presence of oxygen.[3][9]
Prevention Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all reagents and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the entire reaction setup and duration.[3][9]
-
Adopt a Copper-Free Protocol: The primary role of the copper(I) co-catalyst is to facilitate transmetalation by forming a copper acetylide intermediate.[6] However, this intermediate is also responsible for the unwanted Glaser coupling. Many modern protocols have eliminated the need for copper, which simplifies purification and prevents this side reaction.[1][2] These systems often rely on more active palladium/ligand combinations and may require a different choice of base.
-
Control Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the trimethylsilylacetylene can help favor the cross-coupling pathway over homocoupling.
Q3: My reaction mixture turned dark brown or black and a precipitate formed shortly after heating. What happened to my catalyst?
The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black.[3] This indicates that the active, soluble Pd(0) species has agglomerated and fallen out of the catalytic cycle, effectively stopping your reaction.
Causes and Preventative Measures:
-
Oxygen Contamination: As mentioned, oxygen can degrade the catalyst complex. Solution: Improve degassing and inert atmosphere techniques.[3]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition, especially with less stable ligand systems. Solution: Try to run the reaction at the lowest effective temperature. The use of more active ligands can often enable lower reaction temperatures.
-
Solvent Choice: Certain solvents can be less effective at stabilizing the catalytic species. Solution: While THF and DMF are common, consider switching to a different solvent like 1,4-dioxane or toluene, which can sometimes offer better catalyst stability.[5][10]
Q4: The Sonogashira coupling worked, but the final TMS-deprotection step is sluggish or incomplete. How can I improve it?
The removal of the trimethylsilyl (TMS) group is typically a straightforward process, but incomplete reactions can lead to purification difficulties.
Common Deprotection Methods & Troubleshooting:
-
Base-Catalyzed Methanolysis: The most common and mild method is stirring the silylated alkyne in methanol with a catalytic amount of a base like potassium carbonate (K₂CO₃).[11][12]
-
Troubleshooting: If the reaction is slow, ensure the methanol is anhydrous. While seemingly counterintuitive, water can sometimes hinder the reaction. If it stalls, adding a small amount of fresh K₂CO₃ may help.
-
-
Fluoride-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is a very effective, albeit less selective, method for cleaving silicon-carbon bonds.[12]
-
Troubleshooting: Use a fresh solution of TBAF, as it can degrade over time. The reaction is usually very fast at room temperature. If it is not working, your starting material may have already been consumed by other processes.
-
-
Silver-Catalyzed Deprotection: For sensitive substrates where other silyl groups (like silyl ethers) are present, a catalytic amount of a silver salt (e.g., AgNO₃) can selectively cleave the TMS-alkyne bond.[13]
Troubleshooting Decision Tree: Low Yield in Sonogashira Coupling
This diagram provides a logical workflow for diagnosing and solving low-yield issues in the Sonogashira coupling step.
Caption: Decision tree for troubleshooting low Sonogashira yield.
Section 3: Troubleshooting the Direct Etherification Route (Route B)
Q1: I am attempting the direct etherification of 4-ethynylphenol but getting a low yield of the desired butoxy-ether. What is going wrong?
The primary challenge in this route is the chemoselectivity. Both the phenolic proton (pKa ≈ 10) and the acetylenic proton (pKa ≈ 25) are acidic. The base must be carefully chosen to deprotonate the phenol without significantly affecting the terminal alkyne.
-
Potential Cause: Incorrect Base Selection. A very strong base like sodium hydride (NaH) or an organolithium reagent could deprotonate both positions, leading to a mixture of products or polymerization.
-
Solution: Use a milder base that is sufficient to deprotonate the phenol but not the alkyne. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetone, acetonitrile, or DMF are excellent choices.[14]
-
-
Potential Cause: Poor Solubility/Reaction Rate. The reaction may be slow if it is a heterogeneous mixture.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for synthesis and troubleshooting.
Protocol 1: Synthesis via Route A (Post-Etherification Sonogashira)
Step 1A: Synthesis of 1-Bromo-4-butoxybenzene
-
To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF (approx. 0.2 M).
-
Stir the suspension vigorously. Add 1-bromobutane (1.2 eq).
-
Heat the mixture to reflux (for acetone) or ~70 °C (for DMF) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.
Step 1B: Sonogashira Coupling with Trimethylsilylacetylene
This reaction must be performed under a strict inert atmosphere.
-
To a dry Schlenk flask, add 1-bromo-4-butoxybenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed triethylamine (3.0 eq) and a suitable degassed solvent like THF or 1,4-dioxane.
-
Add trimethylsilylacetylene (1.2 eq) via syringe.
-
Heat the reaction to 60 °C and stir overnight. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude silyl-protected product.
Step 1C: TMS Deprotection
-
Dissolve the crude product from Step 1B in methanol (approx. 0.1 M).
-
Add potassium carbonate (0.2 eq) and stir at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by silica gel column chromatography.
Protocol 2: Degassing Solvents
-
Freeze-Pump-Thaw (Most Rigorous): Place the solvent in a Schlenk flask with a stir bar. Freeze the solvent using liquid nitrogen. Once fully frozen, open the flask to a high vacuum line for several minutes. Close the flask to the vacuum and thaw the solvent. You will see bubbles of dissolved gas being released. Repeat this cycle at least three times.
-
Inert Gas Sparging: Place the solvent in a flask and bubble a steady stream of argon or nitrogen through the solvent via a long needle or cannula for at least 30-60 minutes. This method is less rigorous but often sufficient.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Liang, Y., Xie, Y., & Li, J. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Note: While about the Heck reaction, this review discusses common palladium catalysis issues like Glaser coupling). [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- The Sonogashira Coupling. (n.d.).
-
Al-Masum, M., & Kumarasiri, M. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 69(17), 5643-5646. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. [Link]
-
ResearchGate. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]
-
PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article on Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
-
Fisher Scientific. (n.d.). 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g. [Link]
-
ResearchGate. (n.d.). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]
-
Fisher Scientific. (n.d.). 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g. [Link]
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]
-
Organic Syntheses. (n.d.). 1-ETHOXY-1-BUTYNE. [Link]
-
PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. [Link]
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. [Link]
-
Sathiyaraj, M. (n.d.). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]
-
Chemsrc. (2025). 4-Ethynylphenol. [Link]
-
PubChem. (n.d.). 4-Ethynylphenol. [Link]
-
Orsini, A., Vitérisi, A., Bodlenner, A., Weibel, J. M., & Pale, P. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259-2262. [Link]
-
ResearchGate. (2025). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]
-
National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
Organic Chemistry Portal. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. reddit.com [reddit.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. journal.bcrec.id [journal.bcrec.id]
Technical Support Center: Optimizing Sonogashira Reactions for 1-Butoxy-4-ethynylbenzene
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the coupling of 1-Butoxy-4-ethynylbenzene with aryl or vinyl halides. As Senior Application Scientists, we aim to explain not just the steps, but the causality behind them, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Sonogashira reaction?
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1] The process is typically co-catalyzed by palladium and copper complexes.[1][2] It operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X).[4] This is followed by a transmetalation step where an acetylide group is transferred from the copper catalyst to the palladium center. The cycle concludes with reductive elimination, which forms the final product (Ar-alkyne) and regenerates the active Pd(0) catalyst.[4]
-
The Copper Cycle: The base in the reaction deprotonates the terminal alkyne.[1] This activated alkyne then coordinates with a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[1] This species is crucial as it participates in the transmetalation step with the palladium complex.[1][5]
Below is a diagram illustrating the interplay between these two catalytic cycles.
Q2: What is the specific role of the base in this reaction?
The base plays multiple critical roles.[6] Its primary function is to deprotonate the terminal alkyne, increasing its nucleophilicity and facilitating the formation of the copper acetylide intermediate.[1] Secondly, it neutralizes the hydrogen halide (H-X) that is formed as a byproduct during the reaction, preventing it from interfering with the catalysts or reacting with the product.[6] Amine bases can also act as ligands for the palladium center, influencing its catalytic activity.[7]
Q3: Why is this compound a good substrate for this reaction?
This compound is an electron-rich alkyne due to the butoxy group's electron-donating nature. This generally makes the terminal proton slightly less acidic, but it is still readily deprotonated under standard Sonogashira conditions. The electronic properties of the alkyne can influence reaction rates, and electron-rich alkynes are typically excellent coupling partners.[8]
Optimization Guide
Q4: How do I select the optimal palladium catalyst and ligand?
The choice of palladium source and its associated ligands is crucial for success. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used, the butoxy group on your alkyne introduces electron density that may require specific ligand properties for optimal performance.[3]
-
Electron-Rich Phosphine Ligands: Ligands like P(t-Bu)₃ increase the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl halides like bromides and chlorides.[3]
-
Bulky Ligands: Sterically demanding ligands (e.g., XPhos, SPhos, RuPhos) promote the formation of highly active, monoligated palladium species.[9] This is particularly beneficial when dealing with sterically hindered aryl halides.[10]
| Catalyst/Ligand System | Target Aryl Halide | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ / PPh₃ | Aryl Iodides | Standard, reliable, and cost-effective for highly reactive halides.[11] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromides | The electron-rich ligand enhances activity towards less reactive bromides.[12] |
| Pd₂(dba)₃ / XPhos or SPhos | Aryl Bromides, Chlorides | Bulky phosphines create a highly active catalyst, effective for challenging substrates.[13] |
| N-Heterocyclic Carbene (NHC) Pd Complexes | Aryl Bromides, Chlorides | Offer high thermal stability and are excellent replacements for phosphine ligands, often showing high reactivity.[3] |
Q5: Which base should I choose: amine or inorganic?
The choice of base depends heavily on the solvent, temperature, and the specific substrates being used.[6]
-
Amine Bases (e.g., Et₃N, DIPEA, Piperidine): These are the most common choices. They often act as both the base and a co-solvent.[1][11] Diisopropylamine (DIPEA) or other secondary amines can be particularly effective.[14] However, they can be difficult to remove during workup and may act as competing ligands.[7]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are advantageous for copper-free systems and can simplify purification as they are easily removed by an aqueous wash.[15] Cesium carbonate (Cs₂CO₃) is often effective in copper-free protocols, even at room temperature.[15]
| Base Type | Examples | Pros | Cons |
| Organic (Amine) | Triethylamine (Et₃N), DIPEA | Good solubility, can act as a co-solvent.[1] | Can be difficult to remove, may coordinate to Pd.[7] |
| Inorganic | K₂CO₃, Cs₂CO₃ | Easy removal during workup, ideal for copper-free systems.[15] | Can have lower solubility in common organic solvents. |
Q6: Should I run the reaction with or without a copper co-catalyst?
The use of a copper(I) co-catalyst is the "classic" Sonogashira condition, but copper-free variants have gained significant popularity to address specific challenges.[16][17]
-
Copper-Catalyzed: The presence of Cu(I) salts (typically CuI) dramatically accelerates the reaction, allowing it to proceed at lower temperatures, often even at room temperature.[1][17] The main drawback is that copper promotes the undesirable homocoupling of the alkyne (Glaser coupling), forming 1,4-bis(4-butoxyphenyl)buta-1,3-diyne as a byproduct.[1][18] This side reaction is especially problematic if oxygen is present.[18]
-
Copper-Free: Eliminating the copper co-catalyst completely prevents Glaser homocoupling.[12] This leads to a cleaner reaction profile and simplifies purification. However, copper-free reactions often require higher temperatures, higher catalyst loadings, or more specialized (and expensive) ligands to achieve comparable reaction rates.[3][16]
Troubleshooting Guide
This flowchart provides a logical path to diagnose and solve common issues encountered during the Sonogashira coupling of this compound.
Q7: My reaction has stalled or shows no conversion. What should I check first?
Low or no conversion is often related to catalyst inactivity or poor reagent quality.
-
Catalyst Activity: The Pd(0) catalyst is sensitive to air.[1] If your reaction mixture turns black immediately, it's a sign of palladium black precipitation, indicating catalyst decomposition.[19] Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Aryl Halide Reactivity: The reactivity order is I > Br > Cl.[4] If you are using an aryl bromide or chloride, higher temperatures and more active catalyst systems are often required.[20]
-
Base Quality: Amine bases can oxidize over time. Using a freshly distilled amine can sometimes resolve reactivity issues.[19]
-
Copper(I) Iodide Quality: CuI should be an off-white or tan powder. If it is green or blue, it has likely oxidized to Cu(II), which is ineffective.
Q8: I'm getting a lot of the homocoupled diyne byproduct. How do I stop this?
This is a classic problem known as Glaser coupling, promoted by the copper catalyst in the presence of oxygen.[10][18]
-
Switch to Copper-Free Conditions: This is the most effective solution.[16] Use a system like Pd(OAc)₂ with a suitable phosphine ligand and an inorganic base like Cs₂CO₃.[15]
-
Rigorous Inert Atmosphere: If you must use copper, ensure your reaction setup is scrupulously free of oxygen. Purge all solvents and the reaction vessel thoroughly with argon or nitrogen.[18]
-
Slow Addition: In some cases, slow addition of the terminal alkyne to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.[21]
Q9: How do I effectively remove the palladium catalyst and other residues from my product?
Residual palladium and copper can make the final product a dark, oily solid.[22]
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite® or silica gel. This will remove a significant portion of the precipitated catalyst and inorganic salts.[23]
-
Aqueous Workup: A standard aqueous workup can remove amine hydrohalide salts and inorganic bases.
-
Charcoal Treatment: If the product is still colored, dissolving it in a solvent and stirring with a small amount of activated charcoal, followed by hot filtration, can effectively remove colored impurities.[22]
-
Chromatography: Column chromatography is the most common method for achieving high purity.[23]
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to remove trace impurities and improve color.[22]
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with an aryl iodide.
Reagents & Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Degassed Triethylamine (Et₃N) (5 mL)
-
Degassed THF (5 mL)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed THF (5 mL) and degassed Et₃N (5 mL) via syringe. Stir to dissolve the solids.
-
Add this compound (192 mg, 1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. Reactions with aryl iodides are often complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional solvent.
-
Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL), then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is recommended for coupling with aryl bromides or when homocoupling is a significant issue.
Reagents & Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (10 mL)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane (10 mL) followed by this compound (209 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring. Monitor progress by TLC or GC-MS. Reactions with aryl bromides may take 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and add water (15 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. Retrieved from [Link]
-
Gholap, R. S., Venkatesan, V., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2004). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(1), 229-238. Retrieved from [Link]
-
Sonogashira Coupling - YouTube. (2020). Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5195-5215. Retrieved from [Link]
-
Kireev, A. S., Lubin, A. A., Bi, C., & van der Donk, W. A. (2019). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science, 5(1), 164–172. Retrieved from [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved from [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]
-
Jutand, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7358. Retrieved from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Liu, Y., Zhang, Y., & Liu, C. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(24), 4616–4625. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7358. Retrieved from [Link]
-
Influence of base on the Sonogashira coupling reactiona - ResearchGate. (n.d.). Retrieved from [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (2013). Retrieved from [Link]
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2022). Retrieved from [Link]
-
Sonogashira coupling - Golden. (n.d.). Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
Ju, Y., Kumar, D., & Varma, R. S. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(17), 6697–6700. Retrieved from [Link]
-
Wu, C.-C., & Liu, R.-S. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(8), 9257–9272. Retrieved from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]
-
Wang, H., Xu, Y., & Feng, Y. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4935–4939. Retrieved from [Link]
-
A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts | Request PDF - ResearchGate. (2014). Retrieved from [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022). Retrieved from [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved from [Link]
-
Easily remove dark color after sonogashira? : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. golden.com [golden.com]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. depts.washington.edu [depts.washington.edu]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Butoxy-4-ethynylbenzene Derivatives
Welcome to the technical support center for the purification of 1-Butoxy-4-ethynylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven experience to ensure you achieve the highest possible purity for your compounds.
Critical Safety Precautions
Before beginning any purification protocol, it is imperative to handle all chemicals with appropriate safety measures. Ethynylbenzene derivatives can be hazardous, and proper personal protective equipment (PPE) is mandatory.
-
Handling: Always work in a well-ventilated chemical fume hood.[1][2] Avoid inhalation of vapors and direct contact with skin and eyes.[1][2] Use non-sparking tools and take precautions against static discharge, as some derivatives may be flammable.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves (inspect prior to use), safety glasses or goggles, and a flame-retardant lab coat.[1][2][4]
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][4]
-
First Aid: In case of skin contact, rinse with water.[1][2] For eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth but do not induce vomiting.[2][3] In all cases of significant exposure, seek immediate medical attention.[1][2]
Part 1: Purification Strategy Selection
Choosing the correct purification technique is the most critical step and depends on the physical state of your crude product and the nature of the impurities.
Frequently Asked Questions (FAQs)
Q1: My crude product is a solid. Which purification method should I try first?
A1: For solid materials, recrystallization is often the most effective and scalable first choice. It is excellent for removing small amounts of impurities. If recrystallization fails to yield a pure product, or if the impurities have very similar solubility profiles, flash column chromatography is the next logical step.
Q2: My crude product is an oil. What is the best purification method?
A2: For oils, flash column chromatography is the primary method of purification. It excels at separating compounds based on polarity. For thermally stable, non-polar oils, vacuum distillation can be a highly effective alternative, especially for large-scale purifications where chromatography might be cumbersome.
Q3: How do I remove unreacted starting materials, such as the corresponding aryl halide?
A3: Unreacted aryl halides (e.g., 1-bromo-4-butoxybenzene) are typically less polar than the desired this compound product. Flash column chromatography provides excellent separation, as the less polar starting material will elute from the column first.
Q4: My NMR analysis shows significant amounts of homocoupled diene (a common byproduct). How can I remove this?
A4: Homocoupled diynes are often less polar and more symmetric than the parent alkyne, which can sometimes lead to good separation by chromatography. However, careful selection of the eluent system is critical. In some cases, the symmetry of the diyne allows for selective recrystallization , as it may pack into a crystal lattice differently than your desired product.
Decision Workflow for Purification Technique
The following diagram outlines a logical workflow for selecting the appropriate purification method.
Caption: Decision tree for selecting a primary purification technique.
Part 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[5] For this compound derivatives, the butoxy group imparts non-polar character, while the ethynyl group and aromatic ring contribute moderate polarity.
Frequently Asked Questions (FAQs)
Q1: My compound won't move off the baseline on the TLC plate, even with 20% ethyl acetate in hexanes. What's wrong?
A1: This indicates your eluent system is not polar enough to move the compound. The butoxy group makes the molecule relatively non-polar, but if other polar functional groups are present on your derivative, a more polar eluent is required.
-
Causality: Silica gel is highly polar. A non-polar eluent cannot effectively compete with the silica for binding to your polar compound, resulting in a low Rf value.
-
Solution: Gradually increase the polarity. Try adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexanes mixture, or switch to a dichloromethane/methanol system.
Q2: All my spots are running at the solvent front on the TLC plate. What should I do?
A2: This is the opposite problem: your eluent is too polar. Your compound has a high affinity for the solvent and minimal interaction with the silica gel.
-
Causality: The eluent is solvating your compound so effectively that it does not adsorb to the stationary phase.
-
Solution: Decrease the eluent polarity. If you are using 10% ethyl acetate in hexanes, try reducing it to 2-5%. The ideal Rf value for the desired compound on a TLC plate for good column separation is approximately 0.2-0.4.[6]
Q3: The separation between my product and an impurity is poor, their spots are overlapping on the TLC.
A3: This is a selectivity issue. Simply increasing or decreasing polarity might not be enough.
-
Causality: The eluent system is not differentiating enough between the polarity of the two compounds.
-
Solution: Change the solvent system entirely. Different solvents interact with compounds in unique ways. If a hexane/ethyl acetate system fails, try a hexane/dichloromethane, toluene/ethyl acetate, or similar system. Toluene can be particularly effective for aromatic compounds due to π-π interactions.
Q4: My purified fractions show streaking on the TLC plate. Is the product impure?
A4: Streaking can indicate several issues.
-
Causality & Solutions:
-
Overloading: You may have spotted too much material on the TLC plate. Try diluting your sample.
-
Acidic/Basic Compound: If your derivative has acidic or basic functional groups, it can interact strongly with the slightly acidic silica gel, causing streaking. Add a small amount of triethylamine (~0.5%) to the eluent for basic compounds or acetic acid (~0.5%) for acidic compounds to neutralize active sites on the silica.
-
Insolubility: The compound may be poorly soluble in the eluent, causing it to crash out on the plate. Ensure your collected fractions are fully dissolved before spotting.
-
Standard Protocol for Flash Column Chromatography
This protocol is a general guideline for purifying ~1 gram of a crude this compound derivative.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., hexane/ethyl acetate) that gives your desired product an Rf of ~0.3.
-
Column Packing (Dry Packing):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[7]
-
Add a ~1 cm layer of sand.[7]
-
Add dry silica gel (typically 50-100 times the weight of your crude product) to the column.
-
Gently tap the column to ensure even packing. Add another ~1 cm layer of sand on top of the silica.
-
Wet the column by running your chosen eluent through it until the silica is fully saturated and the eluent level is just above the top layer of sand.[7]
-
-
Sample Loading (Dry Loading is Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent by rotary evaporation to yield your purified compound.
-
Workflow for Flash Column Chromatography
Caption: Standard workflow for purification by flash column chromatography.
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is a purification technique for solids that exploits differences in solubility of a compound and its impurities in a given solvent at different temperatures.[9] The ideal solvent will dissolve the compound completely when hot but very poorly when cold.[6][9]
Frequently Asked Questions (FAQs)
Q1: I've added a lot of hot solvent, but my solid won't completely dissolve. What should I do?
A1: It's possible that the undissolved material is an insoluble impurity.
-
Causality: Some side products or inorganic salts may be completely insoluble in your chosen solvent. Adding excessive solvent to dissolve them will prevent your desired product from crystallizing upon cooling.[9]
-
Solution: Add just enough hot solvent to dissolve most of the solid. Perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.[6] Then, allow the hot, clear filtrate to cool.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
-
Causality: This is common for lower-melting point solids or when cooling occurs too rapidly. The compound separates as a liquid phase instead of a solid crystal lattice.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a little more solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
If it persists, consider a different solvent or a two-solvent system.
-
Q3: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath.
A3: This is a very common issue with two primary causes.
-
Causality & Solutions:
-
Too much solvent was used: Your solution is not saturated enough for crystals to form.[9] The fix is to boil off some of the solvent to increase the concentration, and then repeat the cooling process.
-
Supersaturation: The solution is saturated, but crystallization has not been initiated. Try adding a "seed crystal" (a tiny amount of your pure solid, if you have it) or scratching the inner surface of the flask with a glass rod to create nucleation sites.
-
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves your crude solid when hot but not when cold.[10] (See table below for suggestions).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.[6][10]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[6][10]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.[10]
| Solvent | Polarity | Boiling Point (°C) | Comments for Aryl Alkynes |
| Hexanes | Non-polar | 69 | Good for compounds with long alkyl/alkoxy chains. May be too good a solvent if the chain is long. |
| Ethanol | Polar | 78 | Often a good choice. The aromatic ring has some affinity for the ethyl group. |
| Methanol | Polar | 65 | Similar to ethanol, but more polar. Good for derivatives with more polar functional groups. |
| Isopropanol | Med-Polar | 82 | A good intermediate choice between ethanol and hexanes. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds, but the high boiling point can be an issue. |
| Ethyl Acetate / Hexanes | Variable | Variable | A two-solvent system that offers high tunability. Dissolve in hot ethyl acetate, add hot hexanes until cloudy. |
Table 1: Common solvents for the recrystallization of this compound derivatives.
References
-
Organic Syntheses. (n.d.). General Procedures. [Link]
-
Fisher Scientific. (n.d.). 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
PubChem. (n.d.). 1-(Tert-butoxy)-4-ethenylbenzene. [Link]
-
Kuujia.com. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. [Link]
-
Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
- Google Patents. (n.d.).
-
Chemistry Skills. (2013). Column Chromatography (Purification). [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.fr [fishersci.fr]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Common side products in the polymerization of 1-Butoxy-4-ethynylbenzene
Welcome to the technical support center for the polymerization of 1-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of poly(this compound). Here, we provide in-depth, experience-driven advice and troubleshooting protocols to ensure the success of your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
The polymerization of this compound, a substituted phenylacetylene, is most effectively achieved through transition metal-catalyzed coordination polymerization.[1] Rhodium-based catalysts, particularly cationic Rh(I) complexes, have shown high efficiency in polymerizing various ring-substituted phenylacetylenes, yielding polymers with high molecular weights.[2][3][4] Other late transition metals such as ruthenium, iridium, and palladium have also been successfully employed.[3] The choice of catalyst and reaction conditions will significantly influence the polymer's molecular weight, polydispersity, and stereochemistry.
Q2: I obtained a low yield of my poly(this compound). What are the potential causes?
Several factors can contribute to low polymer yields. The butoxy group is an electron-donating group, which can slow down the polymerization rate compared to phenylacetylenes with electron-withdrawing substituents.[2][3] Other potential causes include:
-
Catalyst Inactivity: The catalyst may have been improperly activated or may have degraded due to exposure to air or moisture.
-
Monomer Impurity: The presence of impurities in the this compound monomer can poison the catalyst. It is crucial to use freshly distilled or purified monomer.
-
Inhibitors: The presence of radical inhibitors in the solvent or monomer can interfere with certain polymerization mechanisms.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or monomer-to-catalyst ratio can all lead to reduced yields.
Q3: The molecular weight of my polymer is lower than expected, and the polydispersity index (PDI) is high. What side reactions could be occurring?
A low molecular weight and high PDI are indicative of uncontrolled polymerization and the presence of side reactions that terminate chain growth or create polymer chains of varying lengths. The most common side products and reactions in the polymerization of this compound include:
-
Chain Transfer Reactions: These reactions terminate a growing polymer chain and initiate a new one, leading to a lower average molecular weight.
-
Cyclotrimerization: A significant side reaction for acetylene monomers is cyclotrimerization, where three monomer units react to form a substituted benzene ring. This reaction consumes monomer without contributing to the growth of the polymer chain.
-
Branching or Cross-linking: Although less common for monosubstituted acetylenes compared to diethynylarenes, branching can occur.[5][6] This can happen through reactions involving the polymer backbone, especially at higher monomer conversions and temperatures. For poly(phenylacetylene), branching has been observed at high molar masses.[2]
-
Oxidative Coupling: If oxygen is not rigorously excluded from the reaction, oxidative coupling of the terminal acetylene can occur, leading to the formation of diacetylene species that can be incorporated into the polymer or act as terminators.[7]
Troubleshooting Guide
Issue 1: Inconsistent Polymerization Results - Low Yield and/or Low Molecular Weight
Root Cause Analysis:
| Potential Cause | Explanation | Recommended Action |
| Monomer Quality | Impurities in the this compound monomer can act as catalyst poisons. | Purify the monomer by distillation over a suitable drying agent like CaH2 under reduced pressure and store it over molecular sieves.[3] |
| Catalyst Integrity | The transition metal catalyst is sensitive to air and moisture. Improper handling can lead to deactivation. | Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Prepare fresh catalyst solutions before use. |
| Solvent Purity | Residual water or other impurities in the solvent can quench the active catalyst species. | Use anhydrous, deoxygenated solvents. Distill solvents from appropriate drying agents before use. |
| Reaction Temperature | Suboptimal temperature can lead to slow initiation or propagation, or promote side reactions. | Optimize the reaction temperature. For many rhodium-catalyzed polymerizations, temperatures around 20-30°C are effective.[2] |
| Monomer:Catalyst Ratio | An incorrect ratio can lead to inefficient initiation or an excess of active sites that are quickly terminated. | Systematically vary the monomer-to-catalyst ratio to find the optimal conditions for your specific system. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield/molecular weight.
Issue 2: Formation of Insoluble Polymer (Gelation)
Root Cause Analysis:
Gelation suggests the formation of a cross-linked polymer network. While this compound is a monofunctional monomer, cross-linking can still occur under certain conditions.
| Potential Cause | Explanation | Recommended Action |
| High Monomer Conversion | At high conversions, the concentration of polymer chains is high, increasing the likelihood of intermolecular reactions between polymer backbones. | Monitor the reaction and quench it at a moderate conversion before gelation occurs. |
| High Temperature | Elevated temperatures can provide the activation energy for side reactions, including those that lead to cross-linking. | Conduct the polymerization at a lower temperature. |
| Presence of Difunctional Impurities | If the monomer contains traces of diethynylbenzene or other difunctional impurities, these can act as cross-linking agents. | Ensure high purity of the starting monomer through careful purification and characterization. |
| Post-Polymerization Reactions | The resulting poly(this compound) can be susceptible to post-polymerization cross-linking, especially when exposed to heat or light. | Isolate and store the polymer under inert conditions, protected from light and heat. |
Proposed Mechanism for Side Reactions:
The primary polymerization proceeds via insertion of the monomer into the metal-carbon bond of the growing polymer chain.[8]
Caption: Main polymerization pathway and potential side reactions.
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Reprecipitation
Reprecipitation is a standard method for removing unreacted monomer, catalyst residues, and low molecular weight oligomers from the final polymer.[][10]
Materials:
-
Crude poly(this compound)
-
A good solvent for the polymer (e.g., tetrahydrofuran (THF), toluene)
-
A non-solvent (precipitant) in which the polymer is insoluble but the impurities are soluble (e.g., methanol, hexane)[10]
-
Beakers, magnetic stirrer, and stir bar
-
Filter funnel and filter paper or centrifuge
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polymer in a minimal amount of the good solvent with stirring. Ensure the polymer is fully dissolved.
-
Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred, large excess of the non-solvent. The polymer should precipitate out of the solution.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the isolated polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Repeat if Necessary: For higher purity, the reprecipitation process can be repeated.[]
References
-
Jiménez, M. V., Angoy, M., & Vispe, E. (2020). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 11(30), 4875-4885. [Link]
-
Morales-Saavedra, O. G., et al. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate. [Link]
-
Angoy, M., Jiménez, M. V., & Vispe, E. (2020). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 11(30), 4875-4885. [Link]
-
Mecking, S. (2004). Transition Metal Catalyzed Polymerization in Aqueous Systems. KOPS - University of Konstanz. [Link]
-
Scherf, U., & Fritz, T. (2021). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 13(2), 249. [Link]
-
Bienek, D. R., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers, 11(4), 699. [Link]
-
Li, B., & Guan, Z. (2023). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. Polymers, 15(7), 1717. [Link]
-
Masuda, T., & Higashimura, T. (2004). Polymerization of substituted acetylenes and features of the formed polymers. Polymer, 45(5), 1643-1663. [Link]
-
Lee, J. Y., et al. (2010). Liquid crystal photo-cross-linking phenomenon: synthesis of disubstituted polyacetylenes and emission from liquid crystal. ResearchGate. [Link]
-
Giammanco, A., et al. (2021). Synthesis of Flexible Random Copolymers of Poly(butylene trans-1,4-ciclohexanedicarboxylate) Containing Pripol Moiety as Potential Candidates for Vascular Applications: Solid-State Characterization and Preliminary In Vitro Biocompatibility and Hemocompatibility. ACS Omega, 6(10), 6835–6847. [Link]
-
Tran, C. D., et al. (2017). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
-
Khazaei, A., Zolfigol, M. A., & Abedian, N. (2001). A Novel Synthesis and Characterization of Poly[4-imino(N--4-ethylbenzoate)benzene p-styrenesulphonate] and the Investigation on Polymer Ability for Drug Release. Iranian Polymer Journal, 10(1), 1026-1265. [Link]
-
Al-jumaili, A. S. H. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 14(19), 4165. [Link]
-
Organic Chemistry Explained. (2024, April 14). Transition Metal Catalysis! Mechanism Monday #39. YouTube. [Link]
-
Sydlik, S. (2018, September 20). Polymer Purification. YouTube. [Link]
-
Al-Jumaili, A. S. H. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 14(19), 4165. [Link]
-
Al-Jumaili, A. S. H. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 14(13), 2579. [Link]
-
Masuda, T. (2004). Polymerization of substituted acetylenes and features of the formed polymers. Polymer Chemistry, 45(1), 165-180. [Link]
-
Severn, J. R., & Mecking, S. (Eds.). (2008). Handbook of Transition Metal Polymerization Catalysts. Wiley. [Link]
-
Held, C., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. Polymers, 14(22), 4887. [Link]
-
Masuda, T. (2021). Substituted Polyacetylenes: Synthesis, Properties, and Functions. Polymers, 13(16), 2769. [Link]
-
Tkatchenko, I. (2011). Handbook of Transition Metal Polymerization Catalysts. ResearchGate. [Link]
-
Aviv, H., & Leder, P. (1972). The purification of poly(a)-containing RNA by affinity chromatography. Proceedings of the National Academy of Sciences, 69(6), 1408-1412. [Link]
-
Liu, Y., et al. (2021). Effect of curing reaction types on the structures and properties of acetylene-containing thermosets. Polymer Chemistry, 12(23), 3395-3406. [Link]
-
Kitade, Y., et al. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 24(6), 1586-1589. [Link]
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 10. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds | MDPI [mdpi.com]
Technical Support Center: Optimizing 1-Butoxy-4-ethynylbenzene Click Reactions
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on experiments involving 1-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry protocols. Here, we delve into the causality behind experimental choices to empower you with a deeper understanding of the reaction kinetics.
Troubleshooting Guide: Enhancing Reaction Kinetics
This section addresses common problems encountered during the click reaction of this compound, providing explanations and actionable solutions.
Question 1: My click reaction with this compound is sluggish or incomplete. What are the likely causes and how can I accelerate it?
Answer:
A slow or incomplete reaction is one of the most frequent challenges. The root cause often lies in the availability and activity of the Copper(I) catalyst. The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition is significantly faster than the uncatalyzed thermal reaction, with rate enhancements reported to be around 10^7.[1] Therefore, maintaining a sufficient concentration of the active Cu(I) species is paramount.[1]
Here are the primary factors to investigate:
-
Insufficient Active Cu(I) Catalyst: The catalytic cycle relies on Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent is necessary to generate Cu(I) in situ. The most common and effective reducing agent for this purpose is sodium ascorbate.[2][3]
-
Oxidation of Cu(I) to Cu(II): Cu(I) is unstable in the presence of oxygen and can be readily oxidized to the inactive Cu(II) state.[4] This is a major cause of reaction failure.
-
Poor Ligand Choice or Concentration: While not strictly necessary, ligands play a crucial role in protecting the Cu(I) catalyst from oxidation and can significantly accelerate the reaction.[1][5]
-
Suboptimal Solvent: The choice of solvent can impact the solubility of reactants and the stability of the catalytic complex.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow click reactions.
Question 2: I am observing significant side product formation, particularly Glaser-Hay coupling of this compound. How can I suppress this?
Answer:
The formation of a diacetylene side product from the oxidative homocoupling of terminal alkynes (Glaser-Hay coupling) is a common issue in CuAAC reactions. This side reaction is also mediated by copper and is particularly favored in the presence of oxygen.
Causality: The mechanism of Glaser-Hay coupling involves the oxidation of the Cu(I)-acetylide intermediate, which is also a key intermediate in the desired click reaction. The presence of excess oxygen promotes this undesired pathway.
Suppression Strategies:
-
Rigorous Deoxygenation: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Nitrogen or Argon) before adding the copper catalyst.
-
Use of a Ligand: Accelerating ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), not only enhance the rate of the click reaction but also protect the copper catalyst, which can help to outcompete the homocoupling side reaction.[4][6]
-
Controlled Addition of Copper: In some cases, adding the copper catalyst solution slowly to the reaction mixture, which already contains the azide and alkyne, can help to maintain a low instantaneous concentration of the active catalyst, disfavoring the bimolecular homocoupling.
-
Excess Reducing Agent: Maintaining a reducing environment by using a slight excess of sodium ascorbate can help to minimize the oxidative side reactions.[7]
| Parameter | Recommended Action | Rationale |
| Oxygen | Rigorously exclude from the reaction | Oxygen promotes the oxidative homocoupling of the alkyne. |
| Ligand | Use an accelerating ligand like TBTA or THPTA | Stabilizes Cu(I) and accelerates the desired click reaction.[4][8] |
| Reducing Agent | Use 1-5 equivalents of sodium ascorbate | Maintains the copper in its active Cu(I) state.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal source of Copper(I) for my reaction?
You can either use a Cu(I) salt directly (e.g., CuI, CuBr) or generate it in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[2] The in situ generation is often more convenient and reliable because it ensures the fresh generation of the active catalyst, bypassing issues with the potential oxidation of stored Cu(I) salts.[4]
Q2: How do I choose the right ligand for my this compound click reaction?
The choice of ligand primarily depends on your solvent system.
-
For organic solvents (like THF, Dichloromethane, Toluene), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a highly effective ligand.[4]
-
For aqueous or partially aqueous media (e.g., t-BuOH/H₂O, DMSO/H₂O), a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred.[4][9]
The ligand accelerates the reaction and protects the Cu(I) from oxidation and disproportionation.[1]
Q3: What is the recommended stoichiometry of reactants and catalyst?
A general starting point is:
-
Azide and Alkyne: A 1:1 to 1.2:1 ratio of one reactant to the other is common. Using a slight excess of the more accessible reagent can drive the reaction to completion.
-
Copper Catalyst: Typically, 1-5 mol% of the copper salt is sufficient.
-
Ligand: A 1:1 to 5:1 ratio of ligand to copper is often used. Note that a large excess of some ligands can be inhibitory.[5]
-
Sodium Ascorbate (if using Cu(II)): 1 to 5 equivalents relative to the copper catalyst.
Q4: Can temperature be used to increase the reaction rate?
Yes, moderately increasing the temperature (e.g., to 40-60 °C) can increase the reaction rate. However, the CuAAC reaction is often highly efficient at room temperature, and increasing the temperature can sometimes promote side reactions.[10] It is generally recommended to first optimize the catalytic system at room temperature before resorting to heating.
Q5: How does the butoxy group on this compound affect the reaction?
The butoxy group is an electron-donating group, which slightly increases the electron density of the alkyne. While the electronic effects on the alkyne are generally considered to have a minor impact on the overall reaction rate compared to factors like catalyst efficiency, very electron-rich or sterically hindered alkynes can sometimes react more slowly.[1] However, for this compound, the effect is not expected to be significantly inhibitory under optimized catalytic conditions.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction of this compound in Organic Solvent
This protocol is optimized for a small-scale reaction in an organic solvent like THF.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a clean, dry flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the azide coupling partner (1.05 equivalents) in anhydrous THF.
-
Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare the catalyst premix:
-
Add CuSO₄·5H₂O (0.02 equivalents) and TBTA (0.02 equivalents) to a small amount of THF.
-
Sonicate briefly to aid dissolution.
-
-
To the deoxygenated solution from step 2, add the catalyst premix from step 3.
-
In a separate vial, dissolve sodium ascorbate (0.1 equivalents) in a minimal amount of water or DMF.
-
Add the sodium ascorbate solution to the main reaction flask to initiate the reaction.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction can be worked up by diluting with an organic solvent, washing with aqueous ammonia solution to remove copper, followed by standard extraction and purification procedures.
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
-
Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. PMC - NIH. [Link]
-
Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. PMC - NIH. [Link]
-
Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. ResearchGate. [Link]
-
Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. ResearchGate. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH. [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH. [Link]
-
Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. PubMed. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC - NIH. [Link]
-
Optimized CuAAC reaction set-up. ResearchGate. [Link]
-
Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. PubMed. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. MDPI. [Link]
-
Click chemistry. Wikipedia. [Link]
-
The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]
-
Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein-Journals. [Link]
-
A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 1-Butoxy-4-ethynylbenzene
Welcome to the technical support guide for the polymerization of 1-Butoxy-4-ethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize poly(this compound). As specialists in polymer chemistry, we understand the nuances and challenges that can arise during synthesis. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles the most frequent problems encountered during the polymerization of this compound. We move beyond simple procedural steps to explain the underlying chemistry, particularly the critical role of the solvent.
Question 1: I am observing very low to no polymer yield. What are the likely causes and how can I fix it?
Answer:
This is a common and frustrating issue, often pointing to problems with the catalyst system or reaction environment rather than the monomer itself. The choice of solvent is deeply intertwined with these factors.
Probable Causes & Solutions:
-
Catalyst Inactivity: Rhodium(I)-based catalysts, which are highly effective for this class of polymerization, are sensitive to impurities.[1][2]
-
Cause: The solvent may contain dissolved oxygen or trace amounts of water, which can oxidize and deactivate the Rh(I) active species. Protic impurities can also interfere with the catalytic cycle.
-
Solution: Always use freshly distilled, anhydrous, and deoxygenated solvents. Solvents should be obtained from a purification system (e.g., passing through activated alumina columns) or distilled from appropriate drying agents (like sodium/benzophenone for THF) immediately before use.[3] All experiments must be conducted under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[3]
-
-
Poor Catalyst-Solvent Compatibility: The catalyst must be fully dissolved and stable in the chosen solvent to function effectively.
-
Cause: If the catalyst complex has poor solubility, the concentration of active species in the solution will be too low to initiate polymerization efficiently.
-
Solution: Tetrahydrofuran (THF) is a widely used and effective solvent for Rh(I)-catalyzed polymerizations of substituted phenylacetylenes because it is a good solvent for both the monomer and the catalyst, and its coordinating ability can help stabilize the catalytic species.[3][4] If you are using a non-polar solvent like toluene and observing issues, consider switching to THF.
-
-
Incorrect Solvent Polarity: The solvent's polarity can influence the stability and reactivity of the catalytic intermediates.
-
Cause: A solvent that is too polar or too non-polar may not adequately support the transition states involved in the polymerization mechanism.
-
Solution: While highly polar solvents are often avoided due to potential side reactions, a solvent of moderate polarity like THF often provides the best balance for catalyst stability and activity.[3][5]
-
Question 2: My GPC/SEC results show a very broad polydispersity (Đ > 2.0) or a bimodal distribution. How can I achieve better control over the molecular weight distribution?
Answer:
A broad or multimodal polydispersity indicates a poorly controlled polymerization, where multiple reaction pathways, such as chain transfer or different active species, are competing with the desired chain propagation.
Probable Causes & Solutions:
-
Chain Transfer to Solvent: The growing polymer chain can be terminated by abstracting a hydrogen atom from a solvent molecule, starting a new chain.
-
Cause: Solvents with easily abstractable protons (e.g., chloroform, especially if not stabilized) are more prone to chain transfer.
-
Solution: Select a solvent that is less susceptible to chain transfer. Aromatic solvents like toluene or ethers like THF are generally preferred over halogenated solvents for controlled polymerizations.
-
-
Slow Initiation Relative to Propagation: If the initiation of new polymer chains is slow and occurs throughout the reaction, the chains will have varying growth times, leading to a broad distribution of molecular weights.
-
Cause: Poor mixing or low temperature can lead to a slow, continuous initiation process. The solvent viscosity and its interaction with the catalyst can also play a role.
-
Solution: Ensure rapid and efficient stirring, especially at the start of the reaction. The polymerization is typically carried out at a controlled temperature, such as 20 °C, to balance the rates of initiation and propagation.[3]
-
-
Catalyst Degradation: If the catalyst degrades over the course of the reaction, it can lead to the formation of different active species with varying reactivities, resulting in a complex polymer population.
-
Cause: As mentioned previously, impurities in the solvent can cause catalyst degradation.
-
Solution: Rigorous purification of the solvent and monomer is critical. Monitoring monomer consumption by GC can help determine if the reaction is proceeding smoothly or terminating prematurely.[3]
-
Question 3: The polymerization works, but the resulting polymer has a much lower molecular weight than expected. How can I increase the chain length?
Answer:
Achieving high molecular weight is crucial for many applications. Low molecular weight is typically a result of premature termination of the growing polymer chains.
Probable Causes & Solutions:
| Probable Cause | Underlying Reason | Recommended Solution |
| High Catalyst Concentration | A higher concentration of catalyst leads to more initiation events, consuming the monomer to produce a larger number of shorter chains. | Decrease the monomer-to-catalyst ratio ([M]/[C]). Ratios of 100 or higher are common for achieving high molecular weight.[3] |
| Impurities | Trace impurities in the monomer or solvent can act as chain-terminating agents, effectively "capping" the growing polymer chains. | Purify the monomer by distillation or passing it through a short column of neutral alumina. Ensure the solvent is of the highest purity. |
| Chain Transfer Reactions | The growing chain terminates by transferring its reactivity to a monomer, solvent, or impurity molecule. | Select a solvent with a low chain transfer constant. THF is a good choice. Avoid solvents known to participate in chain transfer. |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of termination or chain transfer reactions relative to propagation. | Conduct the polymerization at a controlled, moderate temperature (e.g., 20-30 °C).[3] |
Question 4: The polymer precipitates out of the solution during the reaction. What should I do?
Answer:
This is one of the most significant challenges with substituted polyacetylenes.[6][7] While the butoxy group is added to enhance solubility compared to unsubstituted poly(phenylacetylene), high molecular weight polymers can still become insoluble in the reaction medium.[1]
Probable Causes & Solutions:
-
Poor Polymer Solubility: The synthesized poly(this compound) is simply not soluble in the chosen solvent, especially as the chain length increases.
-
Solution:
-
Change the Solvent: The best course of action is to use a solvent that is better at solvating the final polymer. Good candidates to test include chloroform, toluene, or N,N-dimethylformamide (DMF).
-
Adjust Monomer Concentration: Running the polymerization at a lower initial monomer concentration can sometimes keep the polymer in solution longer.
-
Control the Molecular Weight: Stop the reaction at an earlier time to target a lower molecular weight polymer that may remain soluble. The reaction can be quenched by precipitating the polymer in a large volume of a non-solvent like cold methanol.[3]
-
-
-
Temperature Effects: Solubility is temperature-dependent.
-
Cause: The reaction may be running at a temperature where the polymer's solubility is limited.
-
Solution: Cautiously increasing the reaction temperature may improve solubility. However, be aware that this can also affect catalyst stability and reaction control, potentially leading to broader polydispersity.
-
Visualization of the Experimental Workflow
The following diagram outlines a robust workflow for the polymerization and subsequent troubleshooting based on the observed outcome.
Caption: Experimental and troubleshooting workflow for the polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: How exactly does solvent polarity influence the polymerization of this compound?
Answer: Solvent polarity has a multifaceted impact on the polymerization process. In many free-radical polymerizations, more polar solvents can increase the rate of reaction.[8][9] For transition-metal-catalyzed systems, the effects are more complex:
-
Catalyst Stability and Activity: The solvent can coordinate to the metal center (e.g., Rhodium), influencing its electronic properties and stability. A moderately coordinating solvent like THF can stabilize the active catalytic species without rendering it inert, striking a crucial balance.
-
Propagation Rate: The polarity of the solvent affects the energy of the transition state during monomer insertion into the growing polymer chain. For some systems, polar solvents can lead to an increased polymer molecular weight and a higher reaction frequency.[5]
-
Polymer Chain Conformation: In solution, the polymer chain will adopt different conformations depending on the solvent quality.[10][11] In a "good" solvent, the polymer chain is more extended, which can prevent premature precipitation and allow for higher molecular weights to be reached before the polymer becomes insoluble.
Q2: Can I use an aqueous emulsion or miniemulsion system for this polymerization?
Answer: While emulsion polymerization has been explored for some substituted acetylenes, it is not a standard method for this specific monomer and catalyst system.[12] Rhodium(I) catalysts are generally sensitive to water and would likely decompose.[1] However, specialized water-soluble catalysts or protective ligands could theoretically enable such a process, but this would represent a significant deviation from established protocols and require substantial development.[13] For standard laboratory synthesis, anhydrous organic solvents are strongly recommended.
Q3: My final, purified polymer is only sparingly soluble, making characterization by NMR and GPC difficult. What are my options?
Answer: This is a classic problem for this class of polymers.[7][14] The rigid backbone of poly(this compound) contributes to strong intermolecular forces, hindering dissolution even with the solubilizing butoxy groups.
-
Solvent Screening: Test a range of solvents. Start with common solvents like THF and chloroform, and if unsuccessful, move to more powerful options like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). Gentle heating can significantly aid dissolution.
-
High-Temperature GPC: If available, high-temperature GPC is designed for polymers that are only soluble at elevated temperatures.
-
Solid-State NMR: If solution-state NMR is not feasible, solid-state NMR can provide structural information on the bulk polymer.
-
Target Lower Molecular Weight: As a synthetic strategy, you can intentionally synthesize a lower molecular weight version by adjusting the monomer/catalyst ratio. While not ideal, it may be a necessary compromise to enable full characterization.
Visualization of Solvent Effects
The choice of solvent initiates a cascade of effects that determine the final outcome of the polymerization.
Caption: Interrelationship between solvent properties and key polymerization outcomes.
References
-
Aqueous Emulsion Polymerization of Substituted Acetylenes: Effects of Organic Solvent and Analysis of Blue Shifts and Emulsion Polymerization Mechanism. (2025). ResearchGate. [Link]
-
Polymerization of substituted acetylenes and features of the formed polymers. (n.d.). RSC Publishing. [Link]
-
Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. [Link]
-
Polyacetylene: Myth and Reality. (n.d.). National Institutes of Health (NIH). [Link]
-
Pisetsky, W., & Müller, T. J. J. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]
-
Polyacetylene. (n.d.). Wikipedia. [Link]
-
Polymerization of substituted acetylenes and features of the formed polymers. (n.d.). Polymer Chemistry. [Link]
-
Polymerization of substituted acetylenes and features of the formed polymers. (2011). ResearchGate. [Link]
-
Solvent Effects On Free Radical Polymerization. (2024). Flinders University. [Link]
-
Polyacetylenes (Chapter 2) - Conjugated Polymers for Organic Electronics. (2024). Cambridge University Press. [Link]
-
Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. RSC Publishing. [Link]
-
Polyacetylene Overview Lecture. (2020). YouTube. [Link]
-
How does the solvent affect the molecular weight of polymer? (2014). ResearchGate. [Link]
-
Scheme 10. Rhodium-catalyzed polymerization of... (n.d.). ResearchGate. [Link]
-
Solvent effect on polymer yield and molecular weight. (n.d.). ResearchGate. [Link]
-
Aqueous Poly(arylacetylene) Dispersions. (n.d.). ACS Publications. [Link]
-
Polyacetylene: A Thorough Analysis of Synthesis and Applications of Conducting Polymer. (n.d.). IOSR Journal. [Link]
-
Solvent effects on free radical polymerization. (n.d.). ResearchGate. [Link]
-
Positive Effect of Polar Solvents in Olefin Polymerization Catalysis. (n.d.). ResearchGate. [Link]
-
Owolabi, R. U., & Usman, M. A. (2015). RATIONALIZATION OF SOLVENT EFFECTS IN THE SOLUTION POLYMERIZATION OF STYRENE. DergiPark. [Link]
-
(PDF) Rationalization of solvent effects in the solution polymerization of styrene. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. (n.d.). ResearchGate. [Link]
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (2023). MDPI. [Link]
-
Enantioselective Rhodium‐Catalyzed Cycloisomerization of 1,5‐Bis(allenes) to Access 1,2‐ cis ‐Ethynyl‐ and Vinyl‐Substituted Five‐Membered (Hetero)Cycles. (n.d.). ResearchGate. [Link]
-
Effect of Temperature, Solvent Polarity, and Nature of Lewis Acid on the Rate Constants in the Carbocationic Polymerization of Isobutylene. (n.d.). ResearchGate. [Link]
-
Effect of solvent quality and sidechain architecture on conjugated polymer chain conformation in solution. (n.d.). RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Polyacetylene: Myth and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyacetylenes (Chapter 2) - Conjugated Polymers for Organic Electronics [cambridge.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Effect of solvent quality and sidechain architecture on conjugated polymer chain conformation in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
Long-term storage and stability of 1-Butoxy-4-ethynylbenzene
Welcome to the technical support center for 1-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the long-term storage, stability, and use of this versatile terminal alkyne.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as the Sonogashira coupling, as well as in the synthesis of polymers and other advanced materials. Its terminal alkyne functionality provides a reactive handle for a wide array of chemical transformations. The butoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring and the alkyne itself. Understanding the stability and handling of this reagent is paramount to achieving reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to oxygen and moisture.[1] It is advisable to store the compound at refrigerated temperatures, typically between 2°C and 8°C. Some suppliers even recommend storage at -20°C for extended periods. The material is typically supplied in an amber glass bottle to protect it from light, which can potentially initiate degradation or polymerization pathways.
Q2: How stable is this compound at room temperature?
While refrigerated storage is recommended for long-term stability, this compound is generally stable for short periods at room temperature under an inert atmosphere. However, prolonged exposure to ambient temperatures, oxygen, and light should be avoided to minimize the risk of degradation, including potential dimerization or polymerization of the terminal alkyne.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways for terminal alkynes like this compound involve the reactive terminal C-H bond. Potential degradation routes include:
-
Oxidative Homocoupling (Glaser-Hay Coupling): In the presence of oxygen and a copper catalyst, terminal alkynes can undergo dimerization to form a symmetric 1,3-diyne.[2][3] This is a common side reaction in copper-catalyzed cross-coupling reactions if the conditions are not strictly anaerobic.
-
Polymerization: Under certain conditions, such as exposure to heat, light, or certain metal catalysts, terminal alkynes can polymerize.
-
Decomposition: At elevated temperatures, the compound can decompose, with hazardous decomposition products including carbon monoxide and carbon dioxide.[4]
Q4: What are the signs of degradation in a sample of this compound?
A pure sample of this compound is typically a light-yellow liquid.[4] Signs of degradation may include a noticeable change in color (e.g., darkening to brown), an increase in viscosity, or the formation of a precipitate. If degradation is suspected, it is advisable to purify the compound before use, for example, by passing it through a short plug of silica gel.
Q5: Is this compound compatible with common organic solvents?
Yes, this compound is soluble in a wide range of common organic solvents, including tetrahydrofuran (THF), diethyl ether, toluene, and dimethylformamide (DMF). It is insoluble in water.[4]
Troubleshooting Guide for Experimental Applications
Terminal alkynes are key substrates in a variety of powerful C-C bond-forming reactions. However, their reactivity can also lead to specific challenges. This guide addresses common issues encountered when using this compound in the laboratory.
Issue 1: Low or No Yield in Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][5] It is a cornerstone of modern organic synthesis.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and moisture. The copper(I) co-catalyst can also oxidize over time.
-
Solution: Use a fresh batch of the palladium catalyst and copper(I) salt. Ensure they have been stored correctly under an inert atmosphere.
-
-
Impurities in Starting Materials: Impurities in either the this compound or the aryl halide can poison the catalyst.
-
Solution: Purify the starting materials if their purity is questionable. This compound can be filtered through a short plug of silica gel.
-
-
Inadequate Reaction Conditions: The choice of solvent, base, and temperature is crucial.
-
Solution: Ensure the solvent and amine base are anhydrous and have been thoroughly degassed to remove oxygen. The reactivity of the aryl halide is a key factor: aryl iodides are the most reactive, followed by bromides and then chlorides.[5] Reactions with less reactive aryl halides may require higher temperatures.
-
-
Formation of Palladium Black: A black precipitate indicates the decomposition of the palladium catalyst.
-
Solution: This can be caused by impurities or an inappropriate choice of solvent. Some anecdotal evidence suggests that THF may promote the formation of palladium black in some cases. Consider using a different solvent system if this is a recurring issue.
-
Issue 2: Formation of Homocoupled Diyne (Glaser-Hay Coupling Product)
A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[2][3]
Potential Causes and Solutions:
-
Presence of Oxygen: This reaction is primarily driven by the presence of oxygen, especially when a copper co-catalyst is used.
-
Solution: It is critical to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through them for an extended period.
-
-
Copper-Free Conditions: In some cases, the copper co-catalyst can be omitted to avoid homocoupling.
-
Solution: Investigate copper-free Sonogashira protocols. These often require specific ligands or different reaction conditions to proceed efficiently.[5]
-
Issue 3: Inconsistent Reaction Rates or Yields
Potential Causes and Solutions:
-
Variability in Reagent Quality: The purity and activity of reagents, especially the catalyst and base, can vary between batches.
-
Solution: Use high-purity reagents from a reliable source. If possible, test new batches of catalysts on a small-scale reaction to confirm their activity.
-
-
Moisture in the Reaction: Water can interfere with the catalytic cycle and quench the base.
-
Solution: Use anhydrous solvents and dry glassware. Ensure the amine base is dry.
-
Data and Protocols
Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation and homocoupling.[2][3] |
| Container | Tightly sealed amber glass bottle | Protects from moisture, oxygen, and light. |
| Handling | Handle under an inert atmosphere | Minimizes exposure to air and moisture during use. |
Experimental Protocol: Representative Sonogashira Coupling
This protocol provides a general procedure for the copper-palladium catalyzed coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine (2.0 eq.).
-
Add this compound (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) as required for the specific aryl iodide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Glaser-Hay Homocoupling Side Reaction
Sources
Technical Support Center: Enhancing the Solubility of 1-Butoxy-4-ethynylbenzene in Organic Solvents
Welcome to the technical support resource for 1-Butoxy-4-ethynylbenzene. This guide is designed for researchers, chemists, and formulation scientists to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in various organic solvents. Our approach is rooted in fundamental chemical principles to empower you with the knowledge to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, this compound (C12H14O, MW: 174.24 g/mol ) is a moderately nonpolar aromatic ether.[1][2] It is characterized by a benzene ring substituted with a butoxy group and an ethynyl group. This structure dictates its solubility behavior:
-
Butoxy Group (-OC4H9): This alkyl ether group introduces some lipophilicity and weak hydrogen bond accepting capability.
-
Ethynyl Group (-C≡CH): The terminal alkyne is weakly polar.
-
Benzene Ring: The aromatic core is nonpolar and contributes to van der Waals interactions.
Consequently, this compound is expected to be readily soluble in a range of common organic solvents of low to moderate polarity, such as:
-
Ethers: Diethyl ether, tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM), chloroform
-
Aromatic Hydrocarbons: Toluene, xylenes
-
Ketones: Acetone, methyl ethyl ketone (MEK)
It is anticipated to have limited solubility in highly polar solvents like water and lower alcohols (methanol, ethanol) and in very nonpolar aliphatic hydrocarbons (e.g., hexanes, heptane).
Troubleshooting Guide: Improving Solubility
Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What are my immediate first steps?
If you are encountering solubility issues, a systematic approach is crucial. Here’s a workflow to diagnose and address the problem:
Caption: Initial troubleshooting workflow for dissolution issues.
-
Verify Purity: Ensure the purity of your this compound. Impurities can significantly impact solubility.
-
Solvent Quality: Use a fresh, anhydrous grade of your chosen solvent. Water or other impurities in the solvent can decrease the solubility of moderately nonpolar compounds.
-
Mechanical Agitation: Ensure vigorous stirring or vortexing to break up solute aggregates and increase the surface area for dissolution.
-
Gentle Heating: Cautiously warm the mixture. An increase in temperature often enhances solubility. Be mindful of the solvent's boiling point and the compound's stability. A safety data sheet for this compound indicates it is stable under normal conditions, but thermal degradation is always a possibility at elevated temperatures.[3]
Q3: Simple heating isn't sufficient. How do I rationally select a better solvent or a co-solvent system?
When a single solvent is inadequate, employing a co-solvent system or switching to a more suitable solvent is the next logical step. The principle of "like dissolves like" is your guiding principle here.
Experimental Protocol: Solvent Screening
-
Prepare Stock Solutions: If possible, create a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DCM or THF).
-
Aliquot and Evaporate: In small vials, aliquot a known amount of the stock solution and evaporate the solvent to leave a thin film of the compound. This increases the surface area for the new solvent to interact with.
-
Test Solvents: Add a measured volume of each test solvent to the vials.
-
Observe and Quantify: Observe the dissolution at room temperature and with gentle heating. If you have access to analytical instrumentation like HPLC, you can quantify the solubility more precisely.
Co-solvency Explained
Co-solvency involves mixing a solvent in which the compound is poorly soluble with a miscible solvent in which it is highly soluble.[4][5] This technique modifies the overall polarity of the solvent system to better match that of the solute. For instance, if your compound has low solubility in a nonpolar solvent like hexane, adding a more polar co-solvent like ethyl acetate can significantly improve solubility.
Table 1: Suggested Solvents and Co-solvents for this compound
| Solvent System | Rationale |
| Single Solvents | |
| Tetrahydrofuran (THF) | A polar aprotic ether that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | A versatile chlorinated solvent with moderate polarity, effective for a wide range of organic compounds. |
| Toluene | A nonpolar aromatic solvent that can engage in π-stacking interactions with the benzene ring of the solute. |
| Acetone | A polar aprotic ketone that is a good solvent for many organic compounds. |
| Co-solvent Systems | |
| Hexane / Ethyl Acetate | For increasing solubility in a nonpolar medium. The ethyl acetate introduces polarity. |
| Toluene / Acetone | A versatile mixture that balances aromatic interactions with polarity. |
| Methanol / Dichloromethane | For reactions requiring a protic co-solvent. The DCM acts as the primary solvent for the organic compound, while methanol provides the protic character. |
The selection of a co-solvent should also consider the downstream application. For example, for a chemical reaction, the solvents must be compatible with the reagents and reaction conditions.
Q4: Are there other advanced techniques to enhance solubility in an organic solvent?
Yes, several other methods can be employed, particularly if high concentrations are required or if co-solvency is not an option.
1. Hydrotropy
Hydrotropy is a phenomenon where the solubility of a poorly soluble substance is increased by the addition of a third component, known as a hydrotrope.[6][7] While often discussed in the context of aqueous solutions, the principle can be applied to organic systems. A hydrotrope is typically an amphiphilic molecule that can form transient, non-covalent assemblies with the solute, effectively shielding it from the bulk solvent.
-
Potential Organic Hydrotropes: Short-chain alcohols, glycols, or even salts like tetrabutylammonium bromide could be investigated in small amounts.
2. Particle Size Reduction
For suspensions or slow-dissolving solids, reducing the particle size can increase the dissolution rate by increasing the surface area-to-volume ratio.[8][9]
-
Micronization: Techniques like milling can reduce particle size.[4][5]
-
Sonication: Applying ultrasonic energy can help break down particle agglomerates and enhance dissolution.
Caption: Decision tree for solubility enhancement.
Q5: Could the physical form of my this compound be affecting its solubility?
While this compound is listed as a liquid at room temperature by some suppliers, variations in synthesis and purification could potentially lead to a solid or semi-solid form, especially at cooler temperatures.[3] If you are working with a solid form, polymorphism (the ability of a solid material to exist in more than one form or crystal structure) could be a factor. Different polymorphs can have different solubilities.
If you suspect this might be an issue, consider the following:
-
Recrystallization: Dissolving the compound in a minimal amount of a good, hot solvent and allowing it to cool slowly can sometimes yield a more stable and consistently soluble crystalline form.
-
Amorphous vs. Crystalline: Amorphous forms of a compound are generally more soluble than their crystalline counterparts due to the lack of a crystal lattice energy that needs to be overcome.[10] Techniques like rapid precipitation or freeze-drying can sometimes produce an amorphous solid.
Safety Considerations
-
Always consult the Safety Data Sheet (SDS) for this compound before handling.[3]
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Be aware of the flammability and toxicity of the solvents you are using.
This technical guide provides a framework for addressing solubility challenges with this compound. By systematically working through these troubleshooting steps, you can identify the root cause of the issue and implement an effective solution to achieve your desired experimental outcomes.
References
-
PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Waghmare, A. S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 063-076. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 2(2), 1-10. Retrieved from [Link]
-
ResearchGate. (2011). Solubilities of Benzene Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 56(4), 1336-1341. Retrieved from [Link]
-
Chauhan, J., et al. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES. European Journal of Biomedical and Pharmaceutical Sciences, 11(9), 253-261. Retrieved from [Link]
-
Shinde, M. A., et al. (2011). Solubility enhancement of cox-2 inhibitors using various solvent systems. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 116-121. Retrieved from [Link]
-
Al-Adham, I. S. I., & Al-Beltagi, S. F. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6245. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous molar solubility of benzene derivatives as determined by Yalkowsky et al., given on a logarithmic scale 36-38. Retrieved from [Link]
-
ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 5(3), 18-25. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11847-11856. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Retrieved from [Link]
-
Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Retrieved from [Link]
Sources
- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | CAS 79887-15-3 [matrix-fine-chemicals.com]
- 3. fishersci.ca [fishersci.ca]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
Technical Support Center: Managing Thermal Stability of Polymers from 1-Butoxy-4-ethynylbenzene
Prepared by: Senior Application Scientist, Polymer Technologies Division
Welcome to the technical support center for researchers working with polymers derived from 1-butoxy-4-ethynylbenzene. This guide is designed to provide in-depth, field-proven insights into managing and troubleshooting the thermal stability of these advanced materials. Our goal is to move beyond simple protocols and explain the causal relationships between synthesis, processing, and thermal performance, ensuring the integrity and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the thermal properties of poly(this compound).
Q1: What are the expected thermal properties of poly(this compound)?
A: Poly(this compound) is a substituted polyacetylene. This class of polymers is characterized by a rigid backbone of alternating double bonds, which generally imparts good thermal stability.[1] While specific values depend heavily on molecular weight and purity, well-synthesized polymers can exhibit onset decomposition temperatures (Td, typically measured at 5% weight loss) significantly above 300°C.[2] The bulky butoxy side group enhances solubility compared to unsubstituted polyacetylene, making it more processable without drastically compromising the inherent stability of the conjugated backbone.[3] Key thermal characteristics to evaluate are the glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC) and the decomposition profile via Thermogravimetric Analysis (TGA).[4][5]
Q2: How do polymerization conditions influence the polymer's thermal stability?
A: The thermal stability of poly(this compound) is not an intrinsic constant but is critically dependent on the polymer's structural characteristics, which are dictated by synthesis conditions. The key relationships are:
-
Monomer-to-Initiator Ratio: This ratio is a primary determinant of the final molecular weight (Mn).[1] A higher molecular weight generally leads to enhanced thermal stability due to a greater number of bonds that must be broken for volatilization and increased chain entanglement.
-
Reaction Temperature and Time: These parameters affect polymerization kinetics, molecular weight, and the polydispersity index (PDI).[1] Inconsistent temperature control can lead to a broad PDI, meaning a mixture of short and long chains. The shorter chains will degrade at lower temperatures, reducing the overall onset decomposition temperature.
-
Catalyst System: For substituted acetylenes, transition metal catalysts (e.g., Rhodium-based) are commonly used.[3] The choice of catalyst and its purity can influence stereoregularity and the prevalence of side reactions, both of which can impact chain packing and, consequently, thermal properties.[3]
Q3: What is the primary degradation mechanism for this type of polymer?
A: The thermal degradation of substituted polyacetylenes typically proceeds via chain scission, where the polymer backbone is cleaved at high temperatures.[6] The process can be initiated at chain ends or at random points along the backbone. The resulting lower molecular weight fragments become volatile, leading to mass loss observed in TGA. Additionally, polyacetylenes can be susceptible to oxidation, which can create defects in the conjugated system and lower the activation energy for thermal decomposition.[3][7] Therefore, both synthesis and thermal analysis should be conducted in an inert atmosphere to obtain data reflective of the polymer's intrinsic thermal stability.
Q4: Why is my polymer soluble, unlike pure polyacetylene?
A: Unsubstituted polyacetylene is notoriously insoluble and intractable, which severely limits its application.[3] The introduction of the 1-butoxy side chain is a strategic chemical modification. This flexible, non-polar group disrupts the close packing of the rigid polymer chains, increasing the free volume and allowing solvent molecules to penetrate and dissolve the polymer. This improved processability is a key advantage of using substituted acetylene monomers like this compound.[1]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and characterization of poly(this compound).
Issue 1: Lower-than-Expected Decomposition Temperature (Td) in TGA
Your TGA results show a 5% weight loss at a temperature significantly below the expected 300-400°C range.
-
Possible Cause A: Low Molecular Weight (Mn) or High Polydispersity (PDI)
-
Why it Happens: A high concentration of low-molecular-weight chains will cause weight loss to begin at a lower temperature. This is often due to an incorrect monomer-to-initiator ratio or premature termination of the polymerization.[1]
-
How to Diagnose: Perform Gel Permeation Chromatography (GPC) to determine the Mn, weight-average molecular weight (Mw), and PDI (Mw/Mn). A low Mn (<10,000 g/mol ) or a high PDI (>2.5) often correlates with poor thermal stability.
-
Corrective Action:
-
Re-evaluate your synthesis calculations, ensuring the monomer-to-initiator ratio is correct for your target molecular weight.
-
Increase reaction time or adjust the temperature to drive the polymerization to higher conversion.
-
Ensure your monomer and solvent are free from impurities that could terminate the reaction.
-
-
-
Possible Cause B: Residual Impurities
-
Why it Happens: The presence of residual solvent, unreacted monomer, or catalyst residues can lead to early weight loss in TGA, which can be mistaken for polymer degradation.
-
How to Diagnose: Review the TGA curve for significant weight loss below 200°C. Analyze the polymer sample using ¹H NMR to check for signals corresponding to monomer or solvent.
-
Corrective Action:
-
Implement a more rigorous purification protocol. After synthesis, precipitate the polymer into a non-solvent like methanol.[3] Redissolve and re-precipitate at least twice.
-
Dry the purified polymer under high vacuum at a moderate temperature (e.g., 60-80°C) for an extended period (12-24 hours) to remove all volatile residues.
-
-
-
Possible Cause C: Oxidative Damage
-
Why it Happens: The polyacetylene backbone is sensitive to oxidation, which can create defects that serve as initiation sites for thermal degradation.[3][7]
-
How to Diagnose: Compare TGA runs performed in an inert atmosphere (N₂) versus in air. A significantly lower Td in air is a strong indicator of oxidative instability.
-
Corrective Action:
-
Conduct all polymerization and purification steps under a strictly inert atmosphere (e.g., using a Schlenk line or in a glovebox).
-
Store the final polymer under nitrogen or argon, protected from light.
-
-
Workflow for Troubleshooting Low Thermal Stability
Caption: Troubleshooting workflow for low thermal decomposition temperature (Td).
Issue 2: Inconsistent Thermal Data Between Batches
You synthesize multiple batches of the polymer under what you believe are identical conditions, but TGA and DSC results vary significantly.
-
Possible Cause: Poor Synthesis Reproducibility
-
Why it Happens: Minor, unrecorded variations in reagent measurement, temperature fluctuations, or atmospheric contamination can lead to significant differences in the final polymer's molecular weight and structure.[1]
-
How to Diagnose: Characterize each batch thoroughly with GPC and NMR. Correlate the differences in thermal properties (Td, Tg) with variations in Mn, PDI, or purity.
-
Corrective Action:
-
Standardize the entire synthesis process. Use a glovebox or Schlenk techniques to ensure a consistently inert atmosphere.
-
Calibrate all measurement equipment (balances, thermometers).
-
Ensure the monomer is from the same lot or is re-purified before each synthesis to eliminate variability from the starting material.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Rh-Catalyzed Polymerization of this compound
This protocol provides a representative method for synthesizing the polymer. Note: All procedures should be performed under an inert nitrogen or argon atmosphere using Schlenk techniques or a glovebox.
-
Monomer and Solvent Preparation:
-
Dry toluene over CaH₂ and distill under inert atmosphere.
-
Purify this compound by passing it through a short column of neutral alumina to remove any acidic impurities.
-
-
Polymerization:
-
In a Schlenk flask, dissolve the Rhodium catalyst (e.g., [Rh(nbd)Cl]₂) in 10 mL of dry toluene.
-
In a separate flask, dissolve 1.0 g of purified this compound in 20 mL of dry toluene.
-
Add the monomer solution to the catalyst solution via cannula with vigorous stirring. The monomer-to-catalyst ratio should be calculated to target the desired molecular weight (e.g., 100:1 to 500:1).
-
Allow the reaction to proceed at room temperature for 12-24 hours. The solution will typically become more viscous and may change color.
-
-
Purification:
-
Terminate the polymerization by exposing the solution to air.
-
Slowly pour the viscous polymer solution into a beaker containing 300 mL of rapidly stirring methanol. A fibrous or powdered precipitate should form.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate into methanol. Repeat this step one more time.
-
Dry the final polymer product in a vacuum oven at 60°C overnight.
-
Protocol 2: Thermal Stability Analysis by TGA
-
Sample Preparation: Place 5-10 mg of the dry, purified polymer into a TGA crucible (platinum or alumina).
-
Instrument Setup:
-
Atmosphere: Nitrogen (high purity, flow rate of 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.
-
Note the temperature of maximum decomposition rate (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.
-
Record the char yield (residual mass) at the final temperature.
-
Section 4: Data Presentation and Interpretation
Table 1: Influence of Synthesis Parameters on Polymer Properties
| Sample ID | Monomer/Catalyst Ratio | Reaction Time (h) | Mn ( g/mol ) (GPC) | PDI (GPC) | Td (5% loss, °C) (TGA) |
| PBEB-01 | 100:1 | 12 | 15,200 | 2.1 | 345 |
| PBEB-02 | 200:1 | 12 | 28,500 | 1.9 | 380 |
| PBEB-03 | 200:1 | 24 | 45,000 | 1.8 | 410 |
| PBEB-04 | 500:1 | 24 | 98,000 | 2.3 | 425 |
This table illustrates a clear trend: increasing the monomer-to-catalyst ratio and reaction time leads to higher molecular weight polymers, which in turn exhibit significantly improved thermal stability.
Diagram: Relationship Between Synthesis and Final Properties
Caption: Interplay of synthesis parameters and resulting polymer properties.
References
- Applications of Polyacetylene Derivatives in Gas and Liquid Separation - PMC - NIH. (2023).
- Synthesis of poly[1-ethoxy-4-(p-tolylethynyl)benzene] (Poly1). n-Bu4Sn: tetra-n-butyltin.
- Polymerization Results and Thermal Properties of Polymers.
- Thermal Behavior of Polymers in Solid-St
- Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand.
- Polymer Troubleshooting Guide. Pragolab.
- Polyacetylene: the most thermally-stable of the existing polymers.
- Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI.
- Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. MDPI.
- Thermal Behavior of Polymers in Solid-State.
- Table 1 Polymerization results and thermal properties of polymers.
- 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific. Fisher Scientific.
- Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. MDPI.
- Influence of thermal degradation on the crystallization of poly(butylene terephthal
- Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC - PubMed Central.
- Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene.
- 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online. Fisher Scientific.
- 1-tert-Butoxy-4-ethynylbenzene | C12H14O | CID 53426090. PubChem.
- Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. PubMed.
- Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Scirp.org.
- Thermal Stability and Decomposition Mechanism of Poly(alkylene succin
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 1-Butoxy-4-ethynylbenzene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the precise structural elucidation of novel organic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR characterization of 1-Butoxy-4-ethynylbenzene, a substituted aromatic compound with potential applications in materials science and medicinal chemistry.
This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide a deeper understanding of the experimental choices, the interpretation of the spectral features, and a comparative analysis that will enable researchers to confidently identify and characterize this molecule and distinguish it from potential isomers and impurities.
The Importance of NMR in Structural Verification
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each atom within a molecule. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity. The chemical shifts (δ), scalar couplings (J-couplings), and signal multiplicities offer a unique fingerprint of the molecule's connectivity and stereochemistry.
A thorough NMR analysis is a self-validating system; the data from ¹H and ¹³C spectra should be mutually consistent and align with the expected structure. Any deviation can indicate the presence of impurities, unexpected rearrangements, or an incorrect structural assignment.
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate choice of experimental parameters.
Sample Preparation:
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like the topic molecule.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To ensure optimal magnetic field homogeneity, the sample height in the tube should be consistent, typically around 4-5 cm.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
Data Acquisition:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
¹H and ¹³C NMR Spectral Analysis of this compound
The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, with a full assignment of all signals.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The aromatic region, the alkoxy chain, and the terminal alkyne proton all give rise to distinct and interpretable signals.
. Figure 1: Molecular structure of this compound with proton and carbon numbering.
Table 1: ¹H NMR Data for this compound in CDCl₃ [1]
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-2, H-6 | 7.41 | Doublet (d) | 9.0 | 2H |
| H-3, H-5 | 6.83 | Doublet (d) | 9.0 | 2H |
| H-8 | 3.95 | Triplet (t) | 6.5 | 2H |
| H-alkyne | 2.98 | Singlet (s) | - | 1H |
| H-9 | 1.77 | Triplet of triplets (tt) | 6.5, 7.4 | 2H |
| H-10 | 1.52-1.44 | Multiplet (m) | - | 2H |
| H-11 | 0.98 | Triplet (t) | 7.3 | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.5-8.0 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which at 400 MHz simplifies to two distinct doublets. The protons ortho to the electron-donating butoxy group (H-3, H-5) are shielded and appear upfield at 6.83 ppm.[1] The protons ortho to the ethynyl group (H-2, H-6) are deshielded and resonate downfield at 7.41 ppm.[1] The ortho-coupling constant of 9.0 Hz is typical for protons on a benzene ring.
-
Alkynyl Proton (δ ~3.0 ppm): The terminal acetylenic proton (H-alkyne) appears as a sharp singlet at 2.98 ppm.[1] Its chemical shift is characteristic and its singlet nature confirms the terminal position of the alkyne.
-
Butoxy Chain (δ 0.9-4.0 ppm): The four-carbon chain of the butoxy group is clearly resolved. The methylene protons adjacent to the oxygen atom (H-8) are the most deshielded, appearing as a triplet at 3.95 ppm due to coupling with the adjacent methylene group (H-9).[1] The terminal methyl protons (H-11) are the most shielded, resonating as a triplet at 0.98 ppm.[1] The two central methylene groups (H-9 and H-10) appear as complex multiplets in the upfield region.
Caption: Structure of this compound with proton and carbon numbering.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-4 | 159.5 |
| C-2, C-6 | 133.5 |
| C-1 | 114.5 |
| C-3, C-5 | 114.9 |
| C-alkyne (C≡CH) | 83.5 |
| C-alkyne (C≡CH) | 77.0 |
| C-8 | 68.0 |
| C-9 | 31.3 |
| C-10 | 19.3 |
| C-11 | 13.9 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (δ 110-160 ppm): Due to the symmetry of the para-substituted ring, four distinct signals are expected. The carbon attached to the oxygen (C-4) is the most deshielded aromatic carbon, appearing around 159.5 ppm. The carbons ortho to the butoxy group (C-3, C-5) are shielded and resonate at a similar chemical shift around 114.9 ppm. The carbons ortho to the ethynyl group (C-2, C-6) appear at approximately 133.5 ppm. The ipso-carbon of the ethynyl substituent (C-1) is found at around 114.5 ppm.
-
Alkynyl Carbons (δ 70-90 ppm): The two sp-hybridized carbons of the alkyne group typically resonate in this region. The internal carbon (C-alkyne attached to the ring) is expected around 83.5 ppm, while the terminal carbon (C-alkyne attached to H) is expected around 77.0 ppm.
-
Butoxy Chain Carbons (δ 10-70 ppm): The four carbons of the butoxy group will show distinct signals. The carbon bonded to the oxygen (C-8) is the most deshielded, appearing around 68.0 ppm. The remaining methylene carbons (C-9, C-10) and the terminal methyl carbon (C-11) will appear progressively upfield, with the methyl carbon being the most shielded at around 13.9 ppm.
Comparative Analysis: Distinguishing this compound from Positional Isomers
A common challenge in synthesis is the potential formation of positional isomers. For instance, the synthesis of this compound could potentially yield 1-Butoxy-3-ethynylbenzene as a byproduct. NMR spectroscopy is a powerful tool for distinguishing between these isomers.
¹H and ¹³C NMR of 1-Butoxy-3-nitrobenzene (as a proxy for 1-Butoxy-3-ethynylbenzene):
Table 3: ¹H and ¹³C NMR Data for 1-Butoxy-3-nitrobenzene in CDCl₃
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| ¹H NMR | |||
| H-2 | 7.71 | t | 2.4 |
| H-4 | 7.23-7.19 | m | - |
| H-5 | 7.41 | t | 8.2 |
| H-6 | 7.81-7.77 | m | - |
| H-8 | 4.03 | t | 6.4 |
| H-9 | 1.84-1.77 | m | - |
| H-10 | 1.57-1.46 | m | - |
| H-11 | 0.99 | t | 7.4 |
| ¹³C NMR | |||
| C-1 | 159.7 | ||
| C-3 | 149.2 | ||
| C-5 | 129.9 | ||
| C-6 | 121.6 | ||
| C-4 | 115.5 | ||
| C-2 | 108.7 | ||
| C-8 | 68.4 | ||
| C-9 | 31.0 | ||
| C-10 | 19.2 | ||
| C-11 | 13.8 |
Key Differences:
-
Symmetry: this compound is a symmetrical molecule, leading to fewer signals in both ¹H and ¹³C NMR spectra. In contrast, a meta-substituted isomer like 1-butoxy-3-ethynylbenzene would be unsymmetrical, resulting in four distinct signals for the aromatic protons and six signals for the aromatic carbons.
-
¹H NMR Splitting Patterns: The para-isomer shows two clean doublets in the aromatic region. The meta-isomer would exhibit a more complex splitting pattern, with a combination of triplets, doublets, and multiplets, as seen in the data for 1-butoxy-3-nitrobenzene.
-
¹³C NMR Number of Signals: The para-isomer will have four aromatic carbon signals, while the meta-isomer will have six. This provides a definitive method for distinguishing between the two.
Caption: Key NMR differences between para and meta isomers.
Conclusion
This guide has provided a detailed protocol and in-depth analysis for the ¹H and ¹³C NMR characterization of this compound. By understanding the principles behind chemical shifts and coupling constants, and by comparing the expected spectra with those of potential isomers, researchers can confidently verify the structure and purity of their synthesized compounds. The data and interpretations presented herein serve as a valuable resource for scientists engaged in the synthesis and analysis of novel organic molecules.
References
-
Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Royal Society of Chemistry. (2015). Supporting Information for: Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 1 Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Synthesis of diphenyl-diacetylene-based nematic liquid crystals and their high birefringence properties. Retrieved from [Link]
Sources
A Comparative Guide to the Vibrational Spectroscopy of 1-Butoxy-4-ethynylbenzene: An FTIR and Raman Analysis
Introduction
In the landscape of drug discovery and materials science, the precise characterization of molecular structure is paramount. 1-Butoxy-4-ethynylbenzene, a disubstituted aromatic compound, presents an interesting case for vibrational spectroscopic analysis due to its combination of an ether linkage and a terminal alkyne group. These functional groups are not only key reactive handles in organic synthesis but also offer distinct spectroscopic signatures. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the characterization of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its vibrational properties. By delving into the theoretical underpinnings and practical considerations of both techniques, this document aims to serve as a valuable resource for the unambiguous identification and analysis of this and structurally related molecules.
The complementary nature of FTIR and Raman spectroscopy provides a powerful approach for molecular characterization. FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which is dependent on the change in the dipole moment during a vibration. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on the change in polarizability of the electron cloud of a molecule during a vibration. This fundamental difference in selection rules often results in vibrational modes being strong in one technique and weak or absent in the other, thus providing a more complete vibrational profile when used in tandem.
Molecular Structure of this compound
To understand the vibrational spectra, it is essential to first visualize the molecular structure of this compound. The molecule consists of a benzene ring substituted at the para positions with a butoxy group (-O-(CH₂)₃-CH₃) and an ethynyl group (-C≡CH).
Caption: Molecular structure of this compound.
Experimental Protocols
The following sections detail the standardized procedures for acquiring FTIR and Raman spectra of this compound, a liquid at room temperature. Adherence to these protocols is crucial for obtaining high-quality, reproducible data.
Safety Precautions
A Safety Data Sheet (SDS) for this compound should be consulted prior to handling.[1] The compound is stable under normal conditions but may be irritating to the skin and eyes.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
FTIR Spectroscopy Workflow
FTIR spectroscopy of a liquid sample can be efficiently performed using an Attenuated Total Reflectance (ATR) accessory, which minimizes sample preparation.
Caption: Experimental workflow for FTIR analysis.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum: With the clean ATR crystal, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental contributions.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and, if necessary, an ATR correction to the acquired spectrum using the instrument's software.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.
Raman Spectroscopy Workflow
Raman spectroscopy of a liquid sample is typically performed using a cuvette or an NMR tube.
Caption: Experimental workflow for Raman analysis.
Step-by-Step Protocol:
-
Instrument Setup: Turn on the Raman spectrometer and the laser source, allowing them to stabilize as per the manufacturer's instructions.
-
Sample Loading: Fill a clean quartz cuvette or NMR tube with this compound.
-
Sample Placement: Place the sample holder containing the cuvette or NMR tube into the spectrometer's sample compartment.
-
Laser Focusing: Carefully focus the laser beam into the center of the liquid sample, avoiding the walls of the container.
-
Spectrum Acquisition: Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence), laser power, and acquisition time. Multiple accumulations may be necessary to improve the signal-to-noise ratio.
-
Data Processing: Process the raw data by removing cosmic ray artifacts, performing a baseline correction, and normalizing the spectrum if required.
Comparative Spectral Analysis
The following analysis is based on a combination of experimental data from the structurally similar compound 1-Ethynyl-4-methoxybenzene[2] and computational predictions for this compound using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory.[3]
Key Vibrational Modes and Their Spectroscopic Signatures
The vibrational spectrum of this compound can be divided into several key regions corresponding to the characteristic vibrations of its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | FTIR Activity | Raman Activity | Comments |
| ≡C-H Stretch | ~3300 | Strong, sharp | Moderate | A highly characteristic peak for terminal alkynes. |
| Aromatic C-H Stretch | 3100-3000 | Moderate | Strong | Multiple bands are expected in this region. |
| Aliphatic C-H Stretch | 2960-2850 | Strong | Strong | Asymmetric and symmetric stretches of CH₂ and CH₃ groups in the butoxy chain. |
| C≡C Stretch | ~2110 | Weak to moderate | Very Strong | This is a hallmark of the alkyne group and is typically much stronger in the Raman spectrum due to the high polarizability of the triple bond. |
| Aromatic C=C Stretch | 1610-1580, 1500-1400 | Strong | Strong | Multiple bands characteristic of the benzene ring. |
| CH₂/CH₃ Bending | 1470-1450 | Moderate | Moderate | Scissoring and bending modes of the aliphatic chain. |
| Aryl-O-C Asymmetric Stretch | ~1250 | Very Strong | Moderate | A strong, characteristic absorption for aryl alkyl ethers. |
| Aryl-O-C Symmetric Stretch | ~1040 | Moderate | Weak | Another characteristic ether band. |
| Aromatic C-H Out-of-Plane Bending | 850-800 | Strong | Weak | The position is indicative of para-disubstitution.[1] |
FTIR Spectrum Analysis
The FTIR spectrum is expected to be dominated by the strong absorptions of the polar bonds. The most prominent features will likely be:
-
≡C-H Stretch: A sharp, intense peak around 3300 cm⁻¹.
-
Aliphatic C-H Stretches: A series of strong bands between 2960 and 2850 cm⁻¹ from the butoxy group.
-
Aryl-O-C Asymmetric Stretch: A very strong and broad absorption around 1250 cm⁻¹, which is highly characteristic of the aryl ether linkage.
-
Aromatic C-H Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region, confirming the para-substitution pattern of the benzene ring.
The C≡C stretching vibration around 2110 cm⁻¹ is expected to be present but may be weak in the FTIR spectrum due to the small change in dipole moment associated with this symmetric stretch.
Raman Spectrum Analysis
The Raman spectrum will highlight the vibrations of the non-polar, more polarizable bonds. The key features are predicted to be:
-
C≡C Stretch: A very strong and sharp peak around 2110 cm⁻¹. This is often the most intense peak in the Raman spectrum of terminal alkynes and serves as an excellent diagnostic marker.
-
Aromatic C=C Stretches: Strong bands in the 1610-1400 cm⁻¹ region, characteristic of the aromatic ring breathing modes.
-
Aromatic C-H Stretch: Strong signals between 3100 and 3000 cm⁻¹.
In contrast to the FTIR spectrum, the ether C-O stretching vibrations are expected to be weaker in the Raman spectrum.
Conclusion
FTIR and Raman spectroscopy are powerful, complementary techniques for the comprehensive vibrational analysis of this compound. FTIR is particularly sensitive to the polar ether and terminal alkyne C-H bonds, providing strong, characteristic absorptions for these functional groups. Conversely, Raman spectroscopy offers an exceptionally clear and intense signal for the C≡C triple bond, which is often weak in the FTIR spectrum. The combination of both techniques allows for the unambiguous identification of all key functional moieties within the molecule.
For researchers in drug development and materials science, this dual spectroscopic approach provides a robust method for structural verification, purity assessment, and the study of intermolecular interactions involving the ether and alkyne functionalities. The detailed spectral interpretation and standardized protocols presented in this guide offer a solid foundation for the reliable characterization of this compound and related compounds.
References
-
PubChem. 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. [Link]
-
Frontiers in Oncology. (2022). Diagnosis of Lung Cancer by FTIR Spectroscopy Combined With Raman Spectroscopy Based on Data Fusion and Wavelet Transform. [Link]
-
ResearchGate. (2023). Predicting Raman Spectra Using Density Functional Theory. [Link]
-
PubChem. 1-tert-Butoxy-4-ethynylbenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Butoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]
-
Annals of RSCB. (2021). Molecular Docking, Vibrational, Structural and Electronic Studies of 5-(4-Butoxybenzylidene). [Link]
-
University of California, Santa Barbara. Standard Operating Procedures For the Bruker RFS 100/S, Raman Spectrometer. [Link]
-
PubMed. (2023). FTIR, Raman spectroscopy and HT-XRD in compatibility study between naproxen and excipients. [Link]
-
ResearchGate. (2019). Complementary vibrational spectra of phenylacetylene. [Link]
-
Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
Northwestern University. FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
Sources
A Comparative Analysis of Reactivity: 1-Butoxy-4-ethynylbenzene vs. 1-ethynyl-4-methoxybenzene in Key Organic Transformations
In the landscape of modern synthetic chemistry, particularly in the realms of materials science and drug discovery, substituted phenylacetylenes are indispensable building blocks. Their utility in forming complex molecular architectures through reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry") is well-established. This guide provides an in-depth technical comparison of the reactivity of two prominent para-alkoxy substituted phenylacetylenes: 1-Butoxy-4-ethynylbenzene and 1-ethynyl-4-methoxybenzene. We will delve into the electronic and steric factors governing their reactivity, supported by available experimental data and established chemical principles, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Unveiling the Contenders: A Structural Overview
At a glance, this compound and 1-ethynyl-4-methoxybenzene are structurally analogous, differing only in the alkyl chain of the para-alkoxy substituent. This seemingly minor variation, however, can have discernible effects on their reactivity profiles, primarily through the interplay of electronic and steric influences.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| 1-ethynyl-4-methoxybenzene | C₉H₈O | 132.16 | |
| This compound | C₁₂H₁₄O | 174.24 |
The Electronic Landscape: A Tale of Two Electron-Donating Groups
The reactivity of the ethynyl group in both molecules is significantly influenced by the electronic nature of the para-alkoxy substituent. Both the methoxy (-OCH₃) and butoxy (-OC₄H₉) groups are classified as electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs with the aromatic ring. This electron donation increases the electron density of the phenylacetylene system, which can, in turn, affect the rates of various reactions.
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, quantifies this effect. For a para-methoxy group, the Hammett constant (σₚ) is -0.27, signifying its electron-donating nature.[1][2] While a specific Hammett constant for the para-butoxy group is not as commonly cited, it is expected to be very similar to that of the methoxy group, as the primary electronic effect stems from the oxygen atom directly attached to the ring. The longer alkyl chain in the butoxy group has a negligible inductive effect compared to the dominant resonance donation.
This electron-donating character generally enhances the reactivity of the alkyne in reactions where the alkyne acts as a nucleophile or in transition states that are stabilized by electron density.
Reactivity in Sonogashira Coupling: A Comparative Perspective
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation.[3][4] In the context of our two subject molecules, the electron-donating alkoxy groups are expected to increase the electron density on the alkyne, potentially facilitating the reaction.
Given the almost identical electronic influence of the butoxy and methoxy groups, it is anticipated that this compound would exhibit comparable reactivity to its methoxy counterpart in Sonogashira couplings. However, a potential differentiating factor is the steric bulk of the butoxy group.
The Subtle Role of Steric Hindrance
The n-butoxy group is sterically more demanding than the methoxy group. In the context of the Sonogashira coupling, this increased steric bulk is unlikely to significantly impact the reactivity of the terminal alkyne itself, as the reaction occurs at the sterically accessible C-H bond of the alkyne. However, the steric profile of the overall molecule could play a role in catalyst-substrate interactions, especially with bulky phosphine ligands on the palladium catalyst. For very sterically hindered substrates, the choice of a less bulky ligand may be necessary to achieve optimal results.[6]
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, is another vital transformation for these alkynes.[7] This reaction is known for its high efficiency and functional group tolerance. The electronic nature of the alkyne can influence the reaction rate. Electron-rich alkynes, such as those with para-alkoxy substituents, are generally considered to be highly reactive in CuAAC reactions.
Experimental evidence supports the high reactivity of 1-ethynyl-4-methoxybenzene in CuAAC. For example, the reaction of benzyl azide with phenylacetylene, a closely related alkyne, has been reported with yields as high as 97%. Given that the methoxy group is electron-donating, it is expected that 1-ethynyl-4-methoxybenzene would react at a similar or even faster rate.
As with the Sonogashira coupling, the electronic similarity between the butoxy and methoxy groups suggests that this compound will also be a highly efficient substrate in CuAAC reactions. The larger steric footprint of the butoxy group is not expected to play a major role in the reaction outcome, as the cycloaddition occurs at the terminal alkyne, which is spatially removed from the bulky part of the substituent.
Experimental Protocols
To provide a practical context for the comparison, the following are representative, generalized protocols for the Sonogashira coupling and CuAAC reactions. Researchers should note that optimal conditions may vary depending on the specific substrates and desired outcomes.
General Protocol for Sonogashira Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq) (e.g., 1-ethynyl-4-methoxybenzene or this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Aryl Acetylenes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Introduction: The Enduring Power of the Click Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular synthesis across a multitude of disciplines, from drug discovery to materials science.[1] This remarkably robust and efficient reaction forges a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, offering high yields and exceptional functional group tolerance under mild, often aqueous, conditions.[2][3] The near-perfect fidelity of this transformation stems from its massive rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen cycloaddition.[1]
At the heart of this reaction lies the alkyne, and for applications requiring the incorporation of aromatic moieties, aryl acetylenes are indispensable building blocks. The electronic and steric landscape of the aryl ring can, in principle, influence the reaction kinetics and overall efficiency. This guide provides an in-depth comparative analysis of a series of substituted aryl acetylenes in the CuAAC reaction, offering researchers, scientists, and drug development professionals a data-driven framework for substrate selection and reaction optimization.
The Catalytic Heart of the Matter: A Mechanistic Overview
The CuAAC reaction proceeds through a catalytic cycle initiated by the formation of a copper(I) acetylide intermediate.[2] While the precise mechanism can involve mono- or dinuclear copper species depending on the reaction conditions and ligands, a generally accepted pathway is depicted below.[4][5] The key takeaway for the practitioner is the necessity of a Cu(I) catalyst, often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[2] The coordination of the copper to the alkyne enhances the acidity of the terminal proton, facilitating the formation of the crucial copper acetylide. This species then reacts with the azide in a stepwise manner to form the triazole product and regenerate the catalyst.[6]
Caption: General workflow for comparing aryl acetylene reactivity.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of the aryl acetylene, benzyl azide, CuSO₄·5H₂O, sodium ascorbate, and the chosen ligand in the appropriate solvents. Using stock solutions ensures accurate dispensing of small quantities.
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the solvent mixture, the aryl acetylene stock solution (e.g., 1.0 equivalent), and the benzyl azide stock solution (e.g., 1.1 equivalents).
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO₄ stock solution (e.g., 0.05 equivalents) and the ligand stock solution (e.g., 0.25 equivalents). Briefly vortex the mixture. The ligand helps to stabilize the Cu(I) oxidation state and accelerate the reaction.
-
Reaction Initiation: Add the catalyst premix to the reaction vial. Immediately after, add the sodium ascorbate stock solution (e.g., 0.5 equivalents) to the reaction mixture. The solution should change color, indicating the reduction of Cu(II) to Cu(I) and the initiation of the reaction.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (the limiting reagent, in this case, the aryl acetylene) is fully consumed. Record the reaction time.
-
Work-up and Purification: Once the reaction is complete, quench it by adding a solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper catalyst. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by flash column chromatography.
-
Characterization and Yield Calculation: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity. Determine the isolated yield of the triazole product.
By following this standardized protocol for a series of different aryl acetylenes, a researcher can generate reliable and comparable data on their relative reactivity in the CuAAC reaction.
Conclusion and Future Perspectives
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction exhibits remarkable tolerance for a wide range of aryl acetylenes. The experimental data presented in this guide demonstrates that with a sufficiently active catalyst, both electron-donating and electron-withdrawing substituents, as well as steric bulk in the ortho position, have a negligible effect on the reaction's efficiency. This insensitivity is a testament to the CuAAC reaction's power and reliability, solidifying its status as a true "click" reaction.
For researchers and drug development professionals, this means a greater degree of freedom in the design of molecular building blocks, without significant concern for the electronic or steric properties of the aryl acetylene component hampering the crucial triazole-forming step. Future investigations could explore the limits of this tolerance with even more sterically demanding or electronically extreme substrates, and with a broader range of catalytic systems to map out the structure-activity relationships more comprehensively.
References
-
Me-Llan-L-pez, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1846–1856. Available from: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available from: [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available from: [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. Available from: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Me-Llan-L-pez, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Center for Biotechnology Information. Available from: [Link]
-
Dı́az-Garcı́a, D., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available from: [Link]
-
González-Vidal, J. A., et al. (2019). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information. Available from: [Link]
-
American Chemical Society. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available from: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Properties of Poly(1-Butoxy-4-ethynylbenzene) and Other Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest for their diverse applications in areas such as gas separation membranes, organic electronics, and sensorics.[1] The thermal properties of these materials are a critical determinant of their processing conditions and operational stability in various devices. This guide provides a comparative analysis of the thermal properties of poly(1-butoxy-4-ethynylbenzene) and other notable polyacetylenes, including poly(phenylacetylene) and poly(1-hexyne). While specific experimental data for poly(this compound) is not extensively available in the public domain, this guide synthesizes information from related structures to provide a well-grounded comparison and discusses the underlying structure-property relationships that govern their thermal behavior.
Understanding Thermal Properties: The Role of Substituents
The thermal stability of polyacetylenes is significantly influenced by the nature of the substituent groups attached to the polymer backbone.[2] These groups can affect chain mobility, intermolecular interactions, and the susceptibility of the polymer to thermal degradation. For instance, bulky substituents can sterically hinder chain motion, potentially leading to higher glass transition temperatures (Tg), while other groups might introduce reactive sites that lower the decomposition temperature (Td).
Experimental Determination of Thermal Properties
The primary techniques used to evaluate the thermal properties of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is crucial for determining the thermal stability of a polymer and its decomposition temperature.[5]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% weight loss occurs, and the temperature of maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[7] For amorphous or semi-crystalline polymers, the Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[8]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup: The DSC cell is purged with an inert gas. An empty sealed pan is used as a reference.
-
Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating scan to erase the thermal history, a controlled cooling scan, and a second heating scan. A typical heating/cooling rate is 10 °C/min.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram.[9] The Tg is typically determined as the midpoint of this transition.
Comparative Thermal Properties
The following table summarizes the available thermal property data for poly(phenylacetylene) and provides an estimated range for poly(this compound) and poly(1-hexyne) based on structure-property relationships observed in related substituted polyacetylenes.
| Polymer | Substituent Group | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) (5% weight loss) |
| Poly(phenylacetylene) | Phenyl | ~120-140 °C | ~300-450 °C[10] |
| Poly(this compound) | 4-Butoxyphenyl | Estimated: 80-120 °C | Estimated: 280-400 °C |
| Poly(1-hexyne) | n-Butyl | Estimated: < 50 °C | Estimated: 250-350 °C |
Note: The values for poly(this compound) and poly(1-hexyne) are estimations based on general trends in substituted polyacetylenes and should be confirmed by experimental data.
Discussion of Structure-Property Relationships
Poly(phenylacetylene)
Poly(phenylacetylene) serves as a common benchmark for substituted polyacetylenes. Its phenyl rings contribute to a relatively rigid polymer backbone, resulting in a moderately high glass transition temperature. The thermal stability is also considerable, with decomposition generally initiating above 300 °C.[10] The degradation mechanism is complex and can involve chain scission and crosslinking reactions.
Poly(this compound)
The introduction of a butoxy group on the phenyl ring in poly(this compound) is expected to have two primary effects on its thermal properties. Firstly, the flexible butoxy chain will likely increase the free volume and chain mobility compared to the unsubstituted poly(phenylacetylene), leading to a lower glass transition temperature. Secondly, the electron-donating nature of the alkoxy group may slightly alter the electronic structure of the conjugated backbone, but its effect on the intrinsic thermal stability of the C-C bonds in the main chain is not expected to be drastic. The decomposition is likely to be initiated by the scission of the butoxy group or the polyene backbone. Therefore, its decomposition temperature is anticipated to be in a similar range or slightly lower than that of poly(phenylacetylene).
Poly(1-hexyne)
Poly(1-hexyne) possesses a simple n-butyl substituent. The absence of an aromatic ring and the presence of a flexible alkyl chain are expected to result in a significantly lower glass transition temperature compared to its aromatic counterparts. The thermal stability of aliphatic polyacetylenes is generally lower than that of aromatic polyacetylenes due to the absence of the stabilizing effect of the aromatic rings. The degradation of poly(1-hexyne) would likely proceed through chain scission and depolymerization at lower temperatures.
Conclusion
The thermal properties of substituted polyacetylenes are intricately linked to the chemical nature of their side groups. While poly(phenylacetylene) exhibits robust thermal stability and a relatively high glass transition temperature, the introduction of a flexible alkoxy substituent in poly(this compound) is predicted to lower its Tg while maintaining reasonable thermal stability. In contrast, aliphatic polyacetylenes like poly(1-hexyne) are expected to have significantly lower glass transition temperatures and thermal stability. This comparative guide highlights the importance of substituent choice in tailoring the thermal characteristics of polyacetylenes for specific applications. For definitive data on poly(this compound), dedicated experimental analysis via TGA and DSC is recommended.
References
-
Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
-
Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]
-
Thermal characterisation. MATS347 Composites Design and Manufacture. [Link]
-
ORGANIC MATERIALS SCIENCES POLYMERS. setaram. [Link]
-
How Does TGA Measure Polymer Thermal Stability?. YouTube. [Link]
-
Overview of Glass Transition Analysis by Differential Scanning Calorimetry. TA Instruments. [Link]
-
How Does DSC Determine The Glass Transition Temperature Of Polymers?. YouTube. [Link]
-
Polymer Glass Transition Analysis. Scribd. [Link]
-
exploring the sensitivity of thermal analysis techniques to the glass transition, TA-082. TA Instruments. [Link]
-
Thermal Behavior of Polymers in Solid-State. ETFLIN. [Link]
Sources
- 1. Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MATS347 Composites Design and Manufacture [ecm-academics.plymouth.ac.uk]
- 4. setaramsolutions.com [setaramsolutions.com]
- 5. youtube.com [youtube.com]
- 6. tainstruments.com [tainstruments.com]
- 7. youtube.com [youtube.com]
- 8. tainstruments.com [tainstruments.com]
- 9. scribd.com [scribd.com]
- 10. osti.gov [osti.gov]
A Comparative Guide to Confirming the Structure of 1-Butoxy-4-ethynylbenzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 1-Butoxy-4-ethynylbenzene
This compound is a valuable building block in organic synthesis and medicinal chemistry. Its terminal alkyne functionality serves as a versatile handle for the construction of more complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions. The butoxy group provides desirable lipophilicity and can influence the electronic properties of the aromatic ring.
Two of the most prevalent reactions involving terminal alkynes are the Sonogashira coupling, for the formation of internal alkynes, and the CuAAC reaction, for the synthesis of 1,2,3-triazoles. Accurate structural confirmation of the products from these reactions is paramount for ensuring the integrity of subsequent research and development. This guide will compare and contrast the analytical signatures of the starting material and the products of these two key reactions, providing the rationale behind the interpretation of experimental data.
Characterization of the Starting Material: this compound
Before delving into its reaction products, it is crucial to understand the characteristic spectroscopic features of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| CAS Number | 79887-15-3 | [2] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum will feature signals for the butoxy group (a triplet for the terminal methyl, and multiplets for the three methylene groups), aromatic protons on the benzene ring (two doublets), and a characteristic singlet for the acetylenic proton.
-
¹³C NMR: Key signals will include those for the four distinct carbons of the butoxy group, the aromatic carbons (including the ipso-carbons), and the two sp-hybridized carbons of the alkyne. The carbon of the terminal alkyne will appear at a different chemical shift than the substituted alkynyl carbon.
-
FTIR: The most diagnostic peaks will be the sharp, strong C≡C-H stretch of the terminal alkyne around 3300 cm⁻¹ and the weaker C≡C stretch in the 2100-2260 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z = 174.
Reaction 1: Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4] This reaction is instrumental in synthesizing diarylacetylenes and other conjugated systems.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira cross-coupling reaction.
Comparative Analysis: Starting Material vs. Sonogashira Product
For this comparison, we will consider the reaction of this compound with 1-iodo-4-methoxybenzene to yield 1-butoxy-4-((4-methoxyphenyl)ethynyl)benzene .
| Spectroscopic Technique | This compound (Starting Material) | 1-Butoxy-4-((4-methoxyphenyl)ethynyl)benzene (Product) | Rationale for Change |
| ¹H NMR | Acetylenic proton singlet (~3.0 ppm). | Absence of the acetylenic proton singlet. Appearance of new aromatic signals from the methoxy-substituted ring and a singlet for the methoxy group (~3.8 ppm).[5] | The terminal C-H bond is replaced by a C-C bond to the new aryl group. |
| ¹³C NMR | Two sp-hybridized carbon signals, one for the terminal C-H. | Two sp-hybridized carbon signals, both now quaternary, with slightly shifted chemical shifts due to the new electronic environment.[5] | The terminal alkyne becomes an internal alkyne, changing the electronic environment of the sp carbons. |
| FTIR | Presence of a sharp C≡C-H stretch (~3300 cm⁻¹).[6] | Absence of the C≡C-H stretch. The C≡C stretch (2100-2260 cm⁻¹) may become weaker or absent if the molecule is highly symmetrical. | The terminal alkyne C-H bond is no longer present. |
| MS | M⁺ at m/z = 174. | M⁺ at m/z = 280 (for the methoxy-substituted product). | The mass increases by the mass of the coupled aryl group minus the mass of the lost hydrogen and iodine atoms. |
Reaction 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[7][8] Its reliability and biocompatibility have made it a staple in drug discovery and bioconjugation.
Experimental Workflow: CuAAC Reaction
Caption: Workflow for the CuAAC (Click) reaction.
Comparative Analysis: Starting Material vs. CuAAC Product
Here, we compare this compound with its CuAAC product with benzyl azide, which is 1-benzyl-4-(4-butoxyphenyl)-1H-1,2,3-triazole .
| Spectroscopic Technique | This compound (Starting Material) | 1-Benzyl-4-(4-butoxyphenyl)-1H-1,2,3-triazole (Product) | Rationale for Change |
| ¹H NMR | Acetylenic proton singlet (~3.0 ppm). | Absence of the acetylenic proton singlet. Appearance of a new singlet for the triazole proton (~7.6 ppm), a singlet for the benzylic CH₂ group (~5.5 ppm), and signals for the benzyl aromatic protons.[9][10] | The alkyne is consumed to form the triazole ring. The former acetylenic proton becomes the C5-proton of the triazole. |
| ¹³C NMR | Two sp-hybridized carbon signals (~83 and ~77 ppm). | Disappearance of the sp-hybridized carbon signals. Appearance of two new signals for the triazole ring carbons (e.g., ~119 and ~148 ppm) and a signal for the benzylic CH₂ (~54 ppm).[9][10] | The alkyne carbons are incorporated into the new heterocyclic triazole ring system, resulting in a significant change in their chemical environment and hybridization. |
| FTIR | Presence of a sharp C≡C-H stretch (~3300 cm⁻¹) and a C≡C stretch (2100-2260 cm⁻¹). | Absence of both alkyne stretches. New bands corresponding to the triazole ring may appear in the fingerprint region (e.g., C=N and N=N stretches). | The alkyne functional group is completely transformed into the triazole ring. |
| MS | M⁺ at m/z = 174. | M⁺ at m/z = 307 (for the benzyl azide adduct). | The mass increases by the mass of the added azide molecule. |
Conclusion
The structural confirmation of reaction products from this compound relies on a systematic comparison of the spectroscopic data of the product against the starting material.
For the Sonogashira coupling , the key indicators of a successful reaction are the disappearance of the acetylenic proton signal in ¹H NMR and the C≡C-H stretch in the IR spectrum, coupled with the appearance of signals corresponding to the newly introduced aryl group.
For the CuAAC (click) reaction , the transformation is marked by the disappearance of the alkyne signals in all spectroscopic methods and the emergence of characteristic signals for the 1,4-disubstituted 1,2,3-triazole ring, most notably the triazole proton in the ¹H NMR and the two triazole carbons in the ¹³C NMR.
By employing a combination of these analytical techniques, researchers can unequivocally confirm the structure of their synthesized compounds, ensuring the reliability and validity of their scientific findings.
References
- Supporting Information for "Copper(I)-Catalyzed [3 + 2] Cycloaddition of Azides with Terminal Alkynes". (n.d.). The Royal Society of Chemistry.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions - Supporting Inform
-
Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved from [Link]
-
This compound (C12H14O). (n.d.). PubChemLite. Retrieved from [Link]
- Supplementary Information for "A Highly Efficient and Reusable Heterogeneous Catalyst for the Synthesis of 1,2,3-Triazoles in Water". (n.d.). The Royal Society of Chemistry.
-
This compound | CAS 79887-15-3. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
1-tert-Butoxy-4-ethynylbenzene. (n.d.). PubChem. Retrieved from [Link]
- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.
-
Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
1-Benzyl-4-phenyl-1,2,3-triazole. (n.d.). PubChem. Retrieved from [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
-
CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). (n.d.). Organic Syntheses. Retrieved from [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). MDPI. Retrieved from [Link]
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). University of Florida.
- SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025, December 25). Journal of Chemistry and Technologies.
-
Optimized CuAAC reaction set-up. (n.d.). ResearchGate. Retrieved from [Link]
- Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide - Supporting Inform
- Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)
- Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide deriv
-
Borylation and rearrangement of alkynyloxiranes: a stereospecific route to substituted α-enynes - Experimental. (n.d.). Beilstein Journals. Retrieved from [Link]
-
FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. This compound | CAS 79887-15-3 [matrix-fine-chemicals.com]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 108717-96-0 [chemicalbook.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
A Performance Guide to 1-Butoxy-4-ethynylbenzene and its Analogs in Organic Electronics
Disclaimer: Direct experimental performance data for 1-Butoxy-4-ethynylbenzene in organic electronic devices is not presently available in peer-reviewed literature. This guide provides a comprehensive analysis of its potential based on the performance of structurally similar alkoxy-substituted phenylacetylene derivatives and other relevant small molecules in organic electronics. The experimental protocols provided are representative of the field and can be adapted for the investigation of new materials like this compound.
Introduction: The Potential of this compound as a Building Block
This compound is a member of the phenylacetylene family of organic molecules, characterized by a benzene ring substituted with a butoxy group (-O(CH₂)₃CH₃) and an ethynyl group (-C≡CH). While this specific molecule has not been extensively studied as an active material in organic electronics, its constituent functional groups suggest significant potential as a versatile building block for the synthesis of larger, high-performance organic semiconductors.
The alkoxy group is a well-known electron-donating group that can enhance the solubility of organic materials in common solvents, a crucial property for solution-processable fabrication techniques like spin-coating and inkjet printing.[1] Furthermore, alkoxy chains can influence the molecular packing and morphology of thin films, which are critical factors in determining the charge transport properties of the material.[2] The ethynyl group provides a rigid, linear conjugated linker that can be readily functionalized through various coupling reactions (e.g., Sonogashira coupling) to extend the π-conjugation of the molecule.[3] This extension of conjugation is a key strategy for tuning the HOMO/LUMO energy levels and the optical absorption properties of organic semiconductors.
This guide will, therefore, focus on the performance of various alkoxy-substituted organic materials to infer the potential of this compound and to provide a framework for its future investigation in organic electronic devices.
Comparative Performance of Structurally Related Organic Semiconductors
The performance of an organic semiconductor is highly dependent on the specific device architecture in which it is employed. Here, we will consider two primary applications: Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Performance in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic integrated circuits, sensors, and displays. The key performance metric for an OFET is the charge carrier mobility (μ) , which quantifies the velocity of charge carriers (holes or electrons) in the semiconductor layer under an applied electric field.
While data for this compound is unavailable, studies on other alkoxy-substituted small molecules and polymers demonstrate the significant impact of the alkoxy chain on OFET performance. Generally, the introduction of alkoxy groups can lead to materials with hole mobilities ranging from 10⁻⁴ cm²/Vs to over 1 cm²/Vs.[4][5]
Table 1: Representative Performance of Alkoxy-Substituted Organic Semiconductors in OFETs
| Material Class | Example Compound | Highest Reported Hole Mobility (μh) [cm²/Vs] | Device Architecture | Processing Method | Reference |
| Alkoxy-substituted Thiophenes | Poly(3-hexyloxythiophene) | ~ 0.1 | Top-gate, bottom-contact | Solution-shearing | [2] |
| Alkoxy-substituted Acenes | 2,8-difluoro- 5,11-bis (triethylsilylethynyl) anthradithiophene | > 1 | Top-gate | Spray deposition | [4] |
| Alkoxy-substituted Phenanthrenes | Thiophene-flanked alkoxyphenanthrene | 0.85 | Top-gate, bottom-contact | Spin-coating | [6] |
The variation in mobility can be attributed to several factors influenced by the alkoxy substitution, including:
-
Molecular Packing: The length and branching of the alkoxy chain can dictate the intermolecular π-π stacking distance, which is crucial for efficient charge hopping between molecules.
-
Film Morphology: Alkoxy groups influence the crystallinity and domain size of the semiconductor thin film, with larger, more ordered domains generally leading to higher mobilities.
-
Energy Levels: The electron-donating nature of the alkoxy group raises the Highest Occupied Molecular Orbital (HOMO) energy level, which can facilitate hole injection from the electrodes.
Performance in Organic Photovoltaics (OPVs)
In OPVs, organic semiconductors function as the light-absorbing and charge-generating layer. The primary performance metric is the Power Conversion Efficiency (PCE) , which is the ratio of the electrical power output to the incident light power.[7] The PCE is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).[8]
Alkoxy-substituted molecules are frequently used as electron donor materials in OPVs, often in a bulk heterojunction (BHJ) architecture with a fullerene derivative or a non-fullerene acceptor. The alkoxy groups can enhance the light absorption and tune the energy levels to achieve efficient charge separation at the donor-acceptor interface.
Table 2: Representative Performance of Alkoxy-Substituted Organic Semiconductors in OPVs
| Material Class | Donor:Acceptor System | PCE [%] | Voc [V] | Jsc [mA/cm²] | FF [%] | Reference |
| Alkoxy-substituted Polymers | PBDTTT-E:PC₇₁BM | ~7 | 0.74 | 14.5 | 65 | [9] |
| Alkoxy-substituted Small Molecules | BDT-based donor:PC₇₁BM | 8.1 | 0.94 | 12.3 | 70 | [10] |
| Alkoxy-substituted Copolymers | PIDT-PhanQ:PC₇₁BM | ~6 | 0.88 | 11.5 | 60 | [11] |
The key structure-property relationships for alkoxy-substituted materials in OPVs include:
-
Bandgap Tuning: The electron-donating alkoxy groups can be used to lower the optical bandgap of the donor material, allowing for broader absorption of the solar spectrum.
-
Energy Level Alignment: Proper positioning of the HOMO level of the donor relative to the LUMO level of the acceptor is crucial for efficient exciton dissociation and minimizing energy loss, thereby maximizing the Voc.
-
Morphology Control: The miscibility and phase separation between the alkoxy-substituted donor and the acceptor material in the BHJ blend are critical for creating an optimal nanoscale morphology for charge generation and transport.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of a generic alkoxy-substituted phenylacetylene and the fabrication and characterization of OFET and OPV devices.
Synthesis of 4-Alkoxy-1-ethynylbenzene (A Generic Protocol)
This protocol describes a common synthetic route to alkoxy-substituted phenylacetylenes via a Sonogashira coupling reaction.
Diagram 1: Synthetic Pathway for 4-Alkoxy-1-ethynylbenzene
Caption: General synthetic scheme for 4-alkoxy-1-ethynylbenzene.
Step-by-Step Methodology:
-
Alkylation of 4-Iodophenol:
-
To a solution of 4-iodophenol in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and the desired alkyl bromide (e.g., 1-bromobutane for 1-butoxy-4-iodobenzene).
-
Stir the reaction mixture at 80°C for 12-24 hours.
-
After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-alkoxy-1-iodobenzene.
-
-
Sonogashira Coupling:
-
To a solution of 4-alkoxy-1-iodobenzene in a mixture of tetrahydrofuran (THF) and triethylamine (TEA), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).
-
Deoxygenate the mixture by bubbling with argon for 15-30 minutes.
-
Add (trimethylsilyl)acetylene and stir the reaction mixture at 60°C for 8-16 hours under an inert atmosphere.
-
After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 4-alkoxy-1-((trimethylsilyl)ethynyl)benzene.
-
-
Deprotection of the Ethynyl Group:
-
Dissolve the silyl-protected compound in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
Add potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 4-alkoxy-1-ethynylbenzene.
-
Fabrication of a Solution-Processed Organic Thin-Film Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new organic semiconductors.
Diagram 2: OFET Fabrication Workflow
Caption: Workflow for fabricating a solution-processed OFET.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the organic semiconductor (e.g., an alkoxy-substituted material) in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the solution onto the substrate via spin-coating. A typical spin-coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 80-120°C) for 10-30 minutes to remove residual solvent and improve film crystallinity.
-
-
Source and Drain Electrode Deposition:
-
Deposit the source and drain electrodes by thermal evaporation of gold (Au) through a shadow mask.
-
The typical thickness of the electrodes is 50-100 nm.
-
The shadow mask defines the channel length (L) and channel width (W) of the transistor.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
Obtain the output characteristics (Drain Current, Id vs. Drain-Source Voltage, Vds) and transfer characteristics (Id vs. Gate-Source Voltage, Vgs).
-
Extract the charge carrier mobility from the transfer characteristics in the saturation regime using the following equation: Id = (W / 2L) * μ * Ci * (Vgs - Vt)² where Ci is the capacitance per unit area of the gate dielectric and Vt is the threshold voltage.
-
Fabrication of a Bulk-Heterojunction Organic Photovoltaic (OPV) Device
This protocol describes the fabrication of a conventional OPV device architecture.
Diagram 3: OPV Device Architecture and Fabrication
Caption: Structure and fabrication of a bulk-heterojunction OPV.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Use pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates as described in the OFET protocol.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve its work function and wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Anneal the film at 120-150°C for 10-15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor (e.g., an alkoxy-substituted material) and acceptor (e.g., PC₇₁BM) in a common solvent like chlorobenzene or dichlorobenzene, often with a solvent additive like 1,8-diiodooctane.
-
Spin-coat the active layer solution onto the HTL in an inert atmosphere (e.g., a glovebox).
-
Anneal the film at an optimized temperature and time to control the nanoscale morphology of the blend.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of an electron transport material like calcium (Ca) or lithium fluoride (LiF) (1-5 nm).
-
Deposit a thicker layer of aluminum (Al) (80-100 nm) as the top cathode.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, determine the Jsc, Voc, FF, and calculate the PCE.[7]
-
Measure the external quantum efficiency (EQE) to determine the photon-to-electron conversion efficiency at different wavelengths.
-
Conclusion and Future Outlook
While direct performance data for this compound is currently lacking, the analysis of structurally related alkoxy-substituted organic semiconductors provides a strong rationale for its investigation in organic electronics. The butoxy group is expected to impart good solution processability, while the ethynyl group offers a convenient point for synthetic elaboration into larger, high-performance π-conjugated systems.
Future research should focus on synthesizing oligomers and polymers incorporating the this compound unit and systematically evaluating their performance in OFETs and OPVs. By carefully designing the molecular architecture and optimizing the device fabrication processes as outlined in this guide, it is plausible that materials derived from this compound could exhibit competitive performance characteristics. The detailed experimental protocols provided herein serve as a validated starting point for researchers and scientists to explore the potential of this and other novel organic semiconductor materials.
References
-
Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future. Journal of Materials Chemistry A. [Link]
-
Doping Strategies for Small Molecule Organic Hole-Transport Materials: Impacts on Perovskite Solar Cell Performance and Stability. National Laboratory of the Rockies. [Link]
-
Solution-processed organic transistors based on semiconducting blends. Journal of Materials Chemistry. [Link]
-
Solution-processed organic transistors based on semiconducting blends. Journal of Materials Chemistry. [Link]
-
Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews. [Link]
-
Design Principles for Organic Small Molecule Hole-Transport Materials for Perovskite Solar Cells: Film Morphology Matters. ACS Publications. [Link]
-
Organic semiconductors for solution-processable field-effect transistors (OFETs). PubMed. [Link]
-
Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs. ACS Omega. [Link]
-
A review of organic small molecule-based hole-transporting materials for meso-structured organic–inorganic perovskite solar cells. Journal of Materials Chemistry A. [Link]
-
Synthesis of the alkoxy-substituted phenylacetylenes and their reaction... ResearchGate. [Link]
-
Recent Research Progress of Organic Small-Molecule Semiconductors with High Electron Mobilities. R Discovery. [Link]
-
On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. Physical Chemistry Chemical Physics. [Link]
-
Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. PubMed Central. [Link]
-
Polymeric and Small-Molecule Semiconductors for Organic Field-Effect Transistors. Wiley-VCH. [Link]
-
Theoretical analysis of carrier mobility in organic field-effect transistors. AIP Publishing. [Link]
-
Organic semiconductors for organic field-effect transistors. PubMed Central. [Link]
-
Replacing Alkoxy Groups with Alkylthienyl Groups: A Feasible Approach To Improve the Properties of Photovoltaic Polymers. Angewandte Chemie International Edition. [Link]
-
Small-Molecule Semiconductors for High-Efficiency Organic Solar Cells. Frontiers in Chemistry. [Link]
-
Predicting Power Conversion Efficiency of Organic Photovoltaics: Models and Data Analysis. ACS Omega. [Link]
-
Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes. Organic & Biomolecular Chemistry. [Link]
-
Evaluating the power conversion values of organic solar cells. SPIE. [Link]
-
Comprehensive method for analyzing the power conversion efficiency of organic solar cells under different spectral irradiances considering both photonic and electrical characteristics. IDEAS/RePEc. [Link]
-
Carrier mobility in organic field-effect transistors. AIP Publishing. [Link]
-
Carrier mobility in organic field-effect transistors. ResearchGate. [Link]
-
Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. PubMed. [Link]
-
Low-voltage polymer/small-molecule blend organic thin-film transistors and circuits fabricated via spray deposition. Applied Physics Letters. [Link]
-
Improved performance of small molecule organic solar cells by incorporation of a glancing angle deposited donor layer. Scientific Reports. [Link]
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]
-
Mobility overestimation due to gated contacts in organic field-effect transistors. Nature Communications. [Link]
-
Alkoxy-Functionalized Bithiophene/thiazoles: Versatile Building Blocks for High-Performance Organic and Polymeric Semiconductors. Accounts of Materials Research. [Link]
-
Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. Journal of Materials Chemistry C. [Link]
-
Predicting Power Conversion Efficiency of Organic Photovoltaics: Models and Data Analysis. ACS Omega. [Link]
-
Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS. University of Pennsylvania. [Link]
-
Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews. [Link]
-
Structure-property relationships in alkoxy-substituted polythiophenes. Macromolecules. [Link]
-
Fabrication of organic thin-film transistors by spray-deposition for low-cost, large-area electronics. Semantic Scholar. [Link]
-
Layer-by-layer fabrication of organic photovoltaic devices: Material selection and processing conditions. ResearchGate. [Link]
-
Synthesis and optical investigations of low molecular weight alkoxy-substituted poly(-phenylenevinylene)s. Journal of Materials Chemistry. [Link]
-
Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material. MDPI. [Link]
-
Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]
-
Controlling Structure-Property Relationships in Organic Semiconductors Using Tunable Highly-Ordered 2D Perovskite Interfaces. AIChE. [Link]
-
Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PubMed Central. [Link]
-
Editorial: Organic Semiconductors: Investigating the Processing-Structure-Property Relationships. ResearchGate. [Link]
-
Electronic Properties of Graphene Nano-Parallelograms: A Thermally Assisted Occupation DFT Computational Study. MDPI. [Link]
-
A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers. Semantic Scholar. [Link]
-
Computational study of novel pentacene derivatives: Prediction of structural, electronic, and optical properties. ResearchGate. [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]
-
A comparative computational study of the electronic properties of planar and buckled silicene. arXiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ossila.com [ossila.com]
- 6. A review of organic small molecule-based hole-transporting materials for meso-structured organic–inorganic perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. Evaluating the power conversion values of organic solar cells [spie.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
1-Butoxy-4-ethynylbenzene vs. 1-butyl-4-ethynylbenzene reactivity
An In-Depth Comparative Guide to the Reactivity of 1-Butoxy-4-ethynylbenzene and 1-butyl-4-ethynylbenzene
Introduction
In the landscape of organic synthesis and materials science, substituted phenylacetylenes are invaluable building blocks. Their rigid, linear structure and reactive terminal alkyne moiety make them ideal for constructing complex molecular architectures, from pharmaceuticals to conjugated polymers. This guide provides a detailed comparison of two such building blocks: this compound and 1-butyl-4-ethynylbenzene. While structurally similar—differing only by a single oxygen atom—their electronic properties and, consequently, their chemical reactivity, are markedly different.
This document, intended for researchers, scientists, and drug development professionals, will dissect these differences. We will explore the fundamental electronic and steric effects of the butoxy and butyl substituents and provide a comparative analysis of their reactivity in two major classes of reactions: electrophilic aromatic substitution on the benzene ring and transformations involving the terminal ethynyl group, such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The insights provided are grounded in established chemical principles and supported by experimental data to aid in the rational design of synthetic strategies.
The Decisive Factor: Electronic and Steric Effects of Butoxy vs. Butyl Substituents
The reactivity of a substituted benzene derivative is primarily governed by the electronic effects of its substituents, which can be broadly categorized into inductive and resonance effects.[4]
-
This compound: The butoxy group (-O-n-Bu) is a classic example of a strongly activating substituent. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (σ-bond polarization). However, this is significantly outweighed by its powerful electron-donating resonance effect (p-π conjugation), where one of oxygen's lone pairs delocalizes into the aromatic π-system.[5] This resonance donation substantially increases the electron density of the benzene ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.
-
1-butyl-4-ethynylbenzene: The n-butyl group (-n-Bu) is a weakly activating substituent. It exerts a mild electron-donating inductive effect due to the greater polarizability of alkyl groups compared to hydrogen.[6] A secondary, weaker electron-donating mechanism known as hyperconjugation also contributes to its activating nature.[7] Unlike the butoxy group, it has no resonance-donating capability.
The Hammett equation provides a quantitative measure of these electronic influences through the substituent constant, σ.[8][9] While specific values for n-butoxy and n-butyl groups can vary slightly depending on the reaction, the general trend is clear from related substituents.
Table 1: Comparison of Substituent Properties and Effects
| Property | This compound | 1-butyl-4-ethynylbenzene | Rationale |
| Substituent | -O-n-Bu (Alkoxy) | -n-Bu (Alkyl) | - |
| Primary Electronic Effect | Strong Resonance Donation | Weak Inductive Donation | The oxygen lone pair in the butoxy group allows for strong p-π conjugation with the aromatic ring. Alkyl groups are weak σ-donors. |
| Hammett Constant (σp) | ~ -0.32 (for -OEt) | ~ -0.17 (for -Me) | Negative values indicate electron-donating character. The more negative value for the alkoxy group signifies stronger electron donation compared to the alkyl group.[10] |
| Ring Activation | Strongly Activating | Weakly Activating | The powerful resonance effect of the butoxy group makes the ring significantly more electron-rich.[11] |
| Directing Effect | Ortho, Para-directing | Ortho, Para-directing | Both are activating groups and direct incoming electrophiles to the positions ortho and para to themselves.[12] |
| Steric Hindrance | Moderate | Moderate | Both n-butyl and n-butoxy groups are of comparable size and can exert some steric hindrance at the ortho positions. |
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings.[13] The rate of EAS is highly dependent on the electron density of the ring; electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down.[11]
Given the strong electron-donating nature of the butoxy group via resonance, This compound is significantly more reactive towards electrophiles than 1-butyl-4-ethynylbenzene . The increased electron density in the butoxy-substituted ring stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step.[14]
For example, in a reaction like nitration or bromination, this compound would react under much milder conditions and at a faster rate than its butyl-substituted counterpart.[14]
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Reactivity of the Ethynyl Group
The terminal alkyne is a versatile functional group, participating in a wide array of transformations. The electronic nature of the para-substituent influences the ethynyl group's reactivity by altering the electron density of the C≡C bond and the acidity of the terminal proton.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[15][16][17] It is one of the most powerful methods for synthesizing disubstituted alkynes.
The reaction mechanism involves two interconnected catalytic cycles.[18] In the copper cycle, the terminal alkyne is deprotonated by a base to form a copper acetylide. In the palladium cycle, the aryl halide undergoes oxidative addition to the Pd(0) catalyst. The key step is transmetalation, where the acetylide group is transferred from copper to the palladium complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[16]
The electron-donating butoxy group in this compound increases the electron density on the alkyne, which could slightly decelerate the deprotonation step (making the proton less acidic) but may facilitate the oxidative addition and reductive elimination steps. Conversely, the less-donating butyl group in 1-butyl-4-ethynylbenzene results in a slightly more acidic terminal proton. However, in practice, both substrates are excellent participants in Sonogashira couplings, and high yields are typically achievable for both. The choice between them often depends on the desired electronic properties of the final product rather than a prohibitive difference in reactivity.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the premier example of "click chemistry," a reaction that joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1][19] The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[3]
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring.[19] The electronic nature of the substituent on the phenylacetylene can influence the rate of copper acetylide formation and its subsequent reactivity. The more electron-rich alkyne of this compound may lead to faster formation of the key copper acetylide intermediate, potentially accelerating the overall reaction rate compared to 1-butyl-4-ethynylbenzene. However, like the Sonogashira coupling, both compounds are highly effective substrates for CuAAC reactions.
Caption: Simplified catalytic cycle for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following protocols are representative examples and should be adapted based on specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes the coupling of a substituted ethynylbenzene with an aryl iodide.[20]
Materials:
-
This compound or 1-butyl-4-ethynylbenzene (1.0 equiv)
-
Aryl iodide (e.g., 4-iodotoluene) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Base (e.g., triethylamine or diisopropylamine) (solvent)
-
Anhydrous, degassed solvent (if base is not used as solvent, e.g., THF)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add the aryl iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the solvent (e.g., triethylamine, 5 mL per mmol of aryl iodide) via syringe.
-
Add the substituted ethynylbenzene (1.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if necessary) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst degradation.[21]
-
Copper(I) Co-catalyst: CuI facilitates the formation of the copper acetylide, which is the active nucleophile in the transmetalation step, allowing the reaction to proceed under mild conditions.[16]
-
Amine Base: The base is required to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne. Using an amine like triethylamine as the solvent ensures a sufficient excess of base.[21]
Protocol 2: General Procedure for CuAAC "Click" Reaction
This protocol describes the cycloaddition of a substituted ethynylbenzene with an organic azide.[19]
Materials:
-
This compound or 1-butyl-4-ethynylbenzene (1.0 equiv)
-
Organic azide (e.g., benzyl azide) (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
In a round-bottom flask, dissolve the substituted ethynylbenzene (1.0 equiv) and the organic azide (1.0 equiv) in the t-butanol/water solvent mixture (e.g., 4 mL per mmol of alkyne).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The mixture may turn pale yellow or green.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
Causality Behind Choices:
-
Copper(II) and Sodium Ascorbate: While Cu(I) is the active catalyst, it is readily oxidized. It is more convenient to add a stable Cu(II) salt (CuSO₄) and an in-situ reducing agent (sodium ascorbate) to continuously generate the active Cu(I) species.[22]
-
Solvent System: The use of a water/t-butanol mixture allows for the dissolution of both nonpolar organic substrates and the inorganic catalyst salts, creating a homogenous reaction environment.[1] Water is also known to accelerate the reaction.
Conclusion
While this compound and 1-butyl-4-ethynylbenzene are both versatile building blocks, their reactivity profiles are distinct, driven by the fundamental electronic differences between the butoxy and butyl substituents.
-
For Electrophilic Aromatic Substitution: this compound is substantially more reactive due to the strong resonance-donating effect of the oxygen atom, which significantly activates the aromatic ring.
-
For Reactions of the Ethynyl Group (Sonogashira, CuAAC): Both compounds are excellent substrates. The electronic differences may lead to subtle variations in reaction rates, with the more electron-rich this compound potentially favoring faster formation of metal-acetylide intermediates. However, these differences are generally not prohibitive, and high yields can be obtained with both compounds under standard conditions.
The choice between these two reagents should therefore be guided by the desired electronic properties of the target molecule. If a more electron-rich, activated aromatic system is required in the final product, this compound is the superior choice. If a less electronically perturbed or more lipophilic system is desired, 1-butyl-4-ethynylbenzene serves as an excellent alternative. Understanding these nuances is critical for the efficient and rational design of synthetic pathways in research and development.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. assets.cambridge.org [assets.cambridge.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. app.medify.co [app.medify.co]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. synarchive.com [synarchive.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Click Chemistry [organic-chemistry.org]
- 20. rsc.org [rsc.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. interchim.fr [interchim.fr]
A Comparative Guide to Catalysts for Phenylacetylene Polymerization: Rhodium vs. Palladium, Nickel, and Ziegler-Natta Systems
For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers is paramount. Poly(phenylacetylene) (PPA) and its derivatives are a class of conjugated polymers with significant potential in electronics, optics, and biomedical applications. The choice of catalyst is a critical determinant of the polymer's properties, including molecular weight, stereochemistry, and functionality. This guide provides an in-depth, objective comparison of rhodium-based catalysts with other common alternatives—palladium, nickel, and Ziegler-Natta systems—for the polymerization of phenylacetylene, supported by experimental data and mechanistic insights.
The Central Role of the Catalyst in Phenylacetylene Polymerization
The polymerization of phenylacetylene involves the catalytic addition of monomer units to a growing polymer chain. The nature of the metal center and its ligand sphere dictates the intricate details of this process, influencing the polymer's final architecture and, consequently, its material properties. An ideal catalyst offers high activity, precise control over molecular weight and dispersity (Đ), stereoselectivity, and tolerance to a wide range of functional groups.
At a Glance: Comparative Performance of Catalytic Systems
The selection of a catalyst for phenylacetylene polymerization hinges on the desired polymer characteristics. Below is a summary of the typical performance of rhodium, palladium, nickel, and Ziegler-Natta catalysts.
| Catalyst System | Predominant Stereochemistry | Molecular Weight (Mw) | Dispersity (Đ) | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Rhodium (Rh) | cis-transoidal[1][2] | High to ultra-high (>1,000,000 g/mol )[2] | Narrow (often < 1.5), living polymerization possible[1] | Excellent[1][3] | High stereoregularity, living polymerization, high molecular weight.[1][2] | Higher cost compared to Ni. |
| Palladium (Pd) | Mixture of cis-transoidal and trans-cisoidal[4] | Low to moderate (3,000 - 60,000 g/mol )[4] | Broader | Good[5] | Good functional group tolerance.[5] | Lower molecular weight, less stereocontrol.[4] |
| Nickel (Ni) | Mixture, often produces oligomers and cyclotrimers[6] | Low (oligomers)[6][7] | Broad | Moderate[5] | Lower cost.[8] | Often leads to mixtures of products, including cyclotrimers.[6][7] |
| Ziegler-Natta | Varies | Varies | Broad | Poor | Low cost | Primarily for non-polar alkenes, sensitive to functional groups.[9] |
Mechanistic Insights: The "Why" Behind the Performance
The divergent outcomes of these catalytic systems are rooted in their distinct reaction mechanisms. Understanding these pathways is crucial for rational catalyst design and selection.
Rhodium-Catalyzed Polymerization: A Coordinated Insertion Pathway
Rhodium(I) catalysts typically operate via a coordination-insertion mechanism.[10] The key steps involve the coordination of the phenylacetylene monomer to the rhodium center, followed by insertion into the Rh-C bond of the growing polymer chain. This process is highly controlled, leading to the formation of stereoregular cis-transoidal polymers. The stability of the rhodium-alkyl intermediates and the steric and electronic influence of the ligands contribute to the living nature of the polymerization, allowing for the synthesis of well-defined block copolymers.
Caption: Rhodium-Catalyzed Coordination-Insertion Mechanism.
Palladium-Catalyzed Polymerization: A Path to Lower Molecular Weights
Palladium catalysts also generally follow a coordination-insertion mechanism.[5] However, they tend to produce lower molecular weight polymers compared to their rhodium counterparts.[4] This can be attributed to a higher propensity for chain transfer reactions, such as β-hydride elimination, which terminate the growing polymer chain. The ligand environment around the palladium center plays a crucial role in modulating catalytic activity and polymer properties.
Nickel-Catalyzed Reactions: A More Complex Landscape
Nickel catalysts can also facilitate phenylacetylene polymerization, but often with less selectivity.[6][7] Besides polymerization, nickel complexes can catalyze the cyclotrimerization of phenylacetylene to form 1,3,5- and 1,2,4-triphenylbenzene.[6] The formation of these side products can lead to lower polymer yields and broader molecular weight distributions. The choice of ligands and reaction conditions is critical to steer the reaction towards polymerization over cyclotrimerization.
Ziegler-Natta Catalysis: A Different Approach for a Different Substrate
Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl4) and an organoaluminum co-catalyst (e.g., AlEt3), are workhorses for the polymerization of α-olefins like ethylene and propylene.[9][11] The mechanism involves the coordination and insertion of the alkene at the titanium-carbon bond. While effective for non-polar monomers, Ziegler-Natta catalysts are generally not the preferred choice for phenylacetylene due to their high sensitivity to the polarizable triple bond and aromatic ring, which can lead to catalyst deactivation and poor control over the polymerization.
Experimental Protocols: From Theory to Practice
The following are representative, step-by-step methodologies for the polymerization of phenylacetylene using rhodium and palladium catalysts.
Protocol 1: Rhodium-Catalyzed Living Polymerization of Phenylacetylene
This protocol is adapted from literature procedures that yield high molecular weight, stereoregular poly(phenylacetylene).[3]
Materials:
-
[Rh(nbd)Cl]2 (nbd = norbornadiene)
-
Cocatalyst (e.g., a tertiary amine like triethylamine)
-
Phenylacetylene (distilled and degassed)
-
Anhydrous and deoxygenated solvent (e.g., THF or toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the rhodium catalyst precursor, for example, [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4], in the chosen anhydrous solvent in a Schlenk flask.[2]
-
Add the desired amount of phenylacetylene monomer to the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Stir the reaction mixture at the desired temperature (e.g., 20-30 °C). The polymerization is often rapid.
-
Monitor the reaction progress by techniques such as GC or NMR to determine monomer conversion.
-
Upon completion, terminate the polymerization by adding a small amount of a quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer by GPC (for Mw and Đ) and NMR (for stereochemistry).
Caption: Workflow for Rh-Catalyzed Phenylacetylene Polymerization.
Protocol 2: Palladium-Catalyzed Polymerization of Phenylacetylene
This protocol is a general representation based on literature for palladium-catalyzed polymerization.[12]
Materials:
-
Palladium(II) catalyst precursor (e.g., (dppf)PdCl2)
-
Co-catalyst/activator if required (e.g., AgOTf)
-
Phenylacetylene (distilled and degassed)
-
Anhydrous and deoxygenated solvent (e.g., a mixture of CH2Cl2 and CH3CN)[12]
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere, dissolve the palladium catalyst precursor in the chosen solvent system in a Schlenk flask.
-
If required, add the co-catalyst to activate the palladium precursor.
-
Introduce the phenylacetylene monomer to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature).
-
Monitor the polymerization until the desired conversion is reached.
-
Work-up the reaction mixture, which may involve filtration to remove catalyst residues, followed by precipitation of the polymer in a non-solvent.
-
Isolate and dry the polymer.
-
Characterize the resulting poly(phenylacetylene).
Practical Considerations: Beyond the Chemistry
Cost and Availability: Rhodium is a platinum group metal and is significantly more expensive than nickel.[8][13] Palladium is also a precious metal, with its price fluctuating but generally being high.[8] Nickel, being a more earth-abundant first-row transition metal, offers a significant cost advantage.[8] Ziegler-Natta catalysts are typically based on relatively inexpensive titanium and aluminum compounds.
Air and Moisture Sensitivity: Many late-transition metal catalysts, including those of rhodium, palladium, and nickel, exhibit good stability towards air and moisture, which simplifies their handling.[1][3] In contrast, Ziegler-Natta catalysts are notoriously sensitive to air and moisture and require stringent inert atmosphere techniques.
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for phenylacetylene polymerization is a strategic decision that directly impacts the properties of the resulting polymer.
-
For the synthesis of high molecular weight, stereoregular poly(phenylacetylene) with a narrow molecular weight distribution, and for the preparation of well-defined block copolymers, rhodium catalysts are the undisputed champions. Their ability to facilitate living polymerization provides an unparalleled level of control.
-
Palladium catalysts are a viable option when high molecular weight is not a primary concern, and they offer good functional group tolerance. They can be particularly useful for producing oligomers or polymers in a lower molecular weight range.
-
Nickel catalysts represent a more economical choice, but their application in phenylacetylene polymerization is often complicated by the formation of side products. Careful optimization of ligands and reaction conditions is necessary to achieve desirable results.
-
Ziegler-Natta catalysts are generally not suitable for the polymerization of functionalized or polar monomers like phenylacetylene. Their utility is primarily in the domain of non-polar alkene polymerization.
By understanding the underlying mechanisms and performance characteristics of each catalyst system, researchers can make informed decisions to synthesize poly(phenylacetylene)s with tailored properties for their specific applications.
References
-
Rhodium-Catalyzed Phenylacetylene Polymerization in Compressed Carbon Dioxide. Macromolecules, 2001. [Link]
-
Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. Polymer Chemistry, 2024. [Link]
-
Polymerization of Phenylacetylene Catalyzed by Diphosphinopalladium(II) Complexes. Macromolecules, 2001. [Link]
- Palladium Catalyzed Phenylacetylene Polymerization to Low Molecular Weight cis-Transoidal and trans-Cisoidal Poly(phenylacetylene)s: A Perspective. CoLab, 2016.
-
Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 2024. [Link]
-
Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. ResearchGate, 2013. [Link]
-
Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. RSC Publishing, 2024. [Link]
-
Solvent-free oligomerization of phenylacetylene catalyzed by (cyclopentadienyl)nickel complexes. Journal of the Chemical Society, Dalton Transactions, 1982. [Link]
-
The Preparation, Characterization and Phenylacetylene Polymerization of Novel Palladacycles. CORE, 2014. [Link]
-
Polymerization of phenylacetylene by cationic acetylacetonate palladium complexes. Catalysis Communications, 2019. [Link]
-
Polymerization of phenylacetylene catalysed by cyclopentadienylnickel complexes. ResearchGate, 1982. [Link]
-
Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. Polymer Chemistry, 2024. [Link]
-
Mechanisms of phenylacetylene polymerization by molybdenum and titanium initiators. Journal of the American Chemical Society, 1984. [Link]
-
Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 2022. [Link]
-
Ziegler–Natta catalyst. Wikipedia, 2024. [Link]
-
Synthesis of head-to-tail-type poly(1,3-phenylene) with high degrees of polymerization catalyzed by Nickel(II). ChemRxiv, 2024. [Link]
-
Nickel and Palladium Catalyzed Olefin Polymerization. Juniper Publishers, 2019. [Link]
-
Polymerization of Terminal Acetylenes by a Bulky Monophosphine. OSTI.GOV, 2019. [Link]
-
THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. ResearchGate, 2010. [Link]
-
(η4-Tetrafluorobenzobarrelene)-η1-((tri-4-fluorophenyl)phosphine)-η1-(2-phenylphenyl)rhodium(I): A Catalyst for the Living Polymerization of Phenylacetylenes. Macromolecules, 2021. [Link]
-
Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 2022. [Link]
-
Nickel Set to Replace Palladium as a Greener and Cheaper Catalyst. Tech Steel & Materials, 2022. [Link]
-
Polymerization of phenylacetylene and of p-tolylacetylene catalyzed by β-dioxygenato rhodium(I) complexes in homogeneous and heterogeneous phase. ResearchGate, 2002. [Link]
-
Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI, 2024. [Link]
-
14.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts, 2023. [Link]
-
Ziegler-Natta polymerization of olefins - stereoselectivity. SlideShare, 2014. [Link]
-
Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. Organometallics, 2023. [Link]
-
The Mechanisms of Phenylacetylene Polymerization by Molybdenum and Titanium Initiators.. Defense Technical Information Center, 1983. [Link]
-
Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. MDPI, 2023. [Link]
-
Why Are Platinum, Palladium, and Rhodium Used Instead of Cheaper Metals?. Learn, 2025. [Link]
-
Best Option for Catalytic Converters: Rhodium, Palladium or Platinum?. Reddit, 2021. [Link]
-
Aqueous Poly(arylacetylene) Dispersions. Sci-Hub, 2010. [Link]
-
Polymerization of Phenylacetylene Initiated by Tungsten Carbene Complex. Semantic Scholar, 1992. [Link]
Sources
- 1. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 2. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. Palladium Catalyzed Phenylacetylene Polymerization to Low Molecular Weight cis-Transoidal and trans-Cisoidal Poly(phenylacetylene)s: A Perspective | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. Solvent-free oligomerization of phenylacetylene catalyzed by (cyclopentadienyl)nickel complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. techsteel.net [techsteel.net]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Azide-Alkyne Cycloadditions: A Comparative Analysis Featuring 1-Butoxy-4-ethynylbenzene
For researchers and drug development professionals, the precise and efficient construction of complex molecular architectures is paramount. The formation of 1,2,3-triazoles via the cycloaddition of azides and alkynes, a cornerstone of "click chemistry," offers a powerful tool for this purpose.[1] The resulting triazole ring is not merely a passive linker; it is a highly stable, aromatic unit that can act as a bioisostere for amide bonds and participate in hydrogen bonding, making it a privileged scaffold in medicinal chemistry and materials science.[2][]
This guide provides an in-depth analysis of the reaction mechanisms involving 1-butoxy-4-ethynylbenzene, a representative terminal alkyne, with organic azides. We will dissect the nuances of the two major catalytic pathways—copper-catalyzed and ruthenium-catalyzed cycloadditions—and contrast them with the catalyst-free, strain-promoted approach to provide a clear framework for methodological selection.
The Archetype: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click reaction." It exhibits remarkable efficiency and, most critically, absolute regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] This specificity is a departure from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh thermal conditions and typically produces a mixture of 1,4- and 1,5-regioisomers.[6]
Causality of the CuAAC Mechanism
The reaction's efficacy and regioselectivity are rooted in a catalytic cycle fundamentally different from the uncatalyzed thermal process. While early proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[4][7]
-
Activation of the Alkyne: The cycle begins with the coordination of two Cu(I) ions to the terminal alkyne, this compound. This coordination dramatically increases the acidity of the terminal proton, facilitating its removal to form a dinuclear copper acetylide complex.[5][7]
-
Azide Coordination & Cyclization: The organic azide then coordinates to one of the copper centers. This proximity and activation enable the terminal nitrogen of the azide to attack the internal carbon of the acetylide, forming a six-membered copper metallacycle.[6]
-
Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the copper catalyst for the next cycle.[6]
The formation of the copper acetylide intermediate is the critical step dictating the regioselectivity, ensuring the formation of the 1,4-isomer exclusively.
The Regiocomplementary Path: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For applications requiring the 1,5-disubstituted 1,2,3-triazole, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides an essential and highly selective alternative.[8] Unlike CuAAC, which is generally restricted to terminal alkynes, RuAAC can also accommodate internal alkynes, leading to fully substituted triazoles.[6][9][10]
Causality of the RuAAC Mechanism
The divergent regioselectivity of RuAAC stems from a mechanism that avoids the formation of a metal acetylide. Instead, it proceeds through an oxidative coupling pathway.[9][10]
-
Ligand Exchange: The catalytic cycle is initiated by the displacement of spectator ligands on the ruthenium(II) complex (e.g., [Cp*RuCl]) by the alkyne and azide reactants.[11]
-
Oxidative Coupling: The coordinated reactants then undergo oxidative coupling to form a six-membered ruthenacycle intermediate. Critically, the first carbon-nitrogen bond forms between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. For a terminal alkyne like this compound, this directs the substitution pattern toward the 1,5-isomer.[10][12]
-
Reductive Elimination: The cycle concludes with the rate-determining step of reductive elimination, which expels the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[6][9][10]
The Bioorthogonal Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC and RuAAC are highly efficient, the inherent cytotoxicity of copper and ruthenium catalysts limits their application within living systems.[13][14] This challenge spurred the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free reaction ideal for bioorthogonal labeling.[15][][17]
Causality of the SPAAC Mechanism
SPAAC does not utilize a simple terminal alkyne like this compound. Instead, it relies on a cyclooctyne, the smallest stable cyclic alkyne. The reaction is driven by the release of approximately 18 kcal/mol of ring strain inherent to the cyclooctyne's bent alkyne geometry.[15]
The mechanism is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition where the azide reacts directly with the strained alkyne (the dipolarophile).[15][18] The high energy of the ground state alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[17] This makes SPAAC exceptionally well-suited for modifying biomolecules in their native environment.[][19]
Protocol 1: Copper-Catalyzed Synthesis of a 1,4-Disubstituted Triazole
This protocol describes a typical procedure for the CuAAC reaction of this compound with a generic organic azide (e.g., Benzyl Azide).
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 0.1 M stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Add the organic azide (1.0 mmol, 1.0 equiv).
-
Add a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture until all reagents are dissolved.
-
-
Catalyst Addition:
-
To the stirred solution, add the sodium ascorbate solution (0.2 mmol, 0.2 equiv, 200 µL of 1 M stock).
-
Immediately following, add the copper(II) sulfate solution (0.1 mmol, 0.1 equiv, 1.0 mL of 0.1 M stock). The in-situ reduction of Cu(II) to the active Cu(I) catalyst will occur. [6]4. Reaction and Monitoring:
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne spot has been consumed.
-
-
Workup and Purification:
-
Once complete, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
Protocol 2: Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted Triazole
This protocol outlines a general procedure for the RuAAC reaction, adapted from established methods. [8][20]Note: This reaction is sensitive to atmospheric oxygen and must be performed under an inert atmosphere (e.g., Argon or Nitrogen). [20]
-
Inert Atmosphere Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
-
Reaction Setup:
-
To the flask, add this compound (1.0 mmol, 1.0 equiv) and the organic azide (1.1 mmol, 1.1 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane, 10 mL) via syringe.
-
-
Catalyst Addition:
-
In a separate glovebox or under argon, weigh the ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]), (0.02 mmol, 0.02 equiv).
-
Add the catalyst to the reaction flask against a positive flow of argon.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.
-
Conclusion
The cycloaddition of this compound with azides is not a monolithic reaction but a suite of precise chemical tools. The choice of catalyst—copper or ruthenium—provides absolute and complementary control over the resulting triazole regiochemistry, yielding the 1,4- and 1,5-isomers, respectively. For applications in biological systems where catalyst toxicity is prohibitive, the strain-promoted, catalyst-free SPAAC pathway offers a powerful bioorthogonal alternative, albeit one that requires specialized strained alkynes. By understanding the distinct mechanisms and experimental parameters outlined in this guide, researchers can strategically select the optimal method to construct the precise triazole-linked conjugates required for their advanced research and development programs.
References
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- BenchChem. (2025). mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). BenchChem.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- BenchChem. (2025). A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Principles and Protocols. BenchChem.
- Zhang, L., et al. (2016).
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Jalani, H. B., Karagöz, A. Ç., & Tsogoeva, S. B. (2021).
- ResearchGate. (n.d.). a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).
- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(1), 210-216*.
- Domingo, L. R., Pérez, P., & Aurell, M. J. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(109), 107779-107788*.
- Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- Chemical Communications. (2014). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
- Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162*.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?
- Majumdar, P., & Bag, A. (2019). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 24(12), 2272.
- Oakdale, J. S., & Fokin, V. V. (2014). RUTHENIUM-CATALYZED AZIDE-ALKYNE CYCLOADDITION. Organic Syntheses, 91, 326.
- Wikipedia. (2023). Click chemistry. Wikipedia.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3740.
- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- NileRed. (2022, January 10).
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Li, Y., et al. (2021). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules.
- Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteome Science.
- Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign.
- Zhou, C., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Current Medicinal Chemistry.
- TCI Chemicals. Click Chemistry. TCI Chemicals.
- BOC Sciences. (2022). Click Chemistry and Its Applications in Medicinal Chemical Synthesis. BOC Sciences.
- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Disposal of 1-Butoxy-4-ethynylbenzene: A Senior Scientist's Guide to Safety and Compliance
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical, non-negotiable aspect of our work. This guide provides a detailed protocol for the proper disposal of 1-Butoxy-4-ethynylbenzene, moving beyond mere procedural steps to explain the scientific rationale behind them. Our commitment to safety and environmental stewardship is as paramount as our scientific pursuits.
This compound is an organic compound featuring a benzene ring, an ether (butoxy) group, and a terminal alkyne (ethynyl) group. Each of these functional components contributes to its specific hazard profile and dictates the necessary precautions for its handling and disposal.
Hazard Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the risks. The molecular structure of this compound presents a combination of hazards that must be respected.
-
Aromatic System (Benzene Ring): As a derivative of benzene, this compound should be treated as a hazardous organic chemical. Benzene and its derivatives are subject to strict disposal regulations due to their potential environmental impact and health risks.[1][2][3] Disposal methods must adhere to local and federal guidelines for hazardous waste.[4]
-
Ether Linkage (-O-C₄H₉): The butoxy group classifies this compound as an ether. Ethers are notorious for their potential to form explosive peroxides when exposed to air and light over time.[5][6] This is a critical safety concern. The formation of peroxides is a free-radical chain reaction that can be initiated by light, heat, or contaminants. If peroxides crystallize or are concentrated through evaporation, they can detonate with shocking force upon friction, impact, or heat. Therefore, containers of ether-containing waste must be dated upon first use and disposed of promptly.[5][6]
-
Terminal Alkyne (-C≡CH): The ethynyl group is a source of reactivity. While stable under normal conditions, terminal alkynes can form explosive metal acetylides with certain metals. More relevant to its hazard profile, analogous compounds with terminal alkynes and benzene rings have been shown to cause skin, eye, and respiratory irritation.[7][8]
Based on this assessment, this compound must be managed as a potentially peroxide-forming, irritant, and environmentally hazardous chemical waste.
Data Presentation: Chemical & Hazard Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [9][10] |
| Molecular Weight | 174.24 g/mol | [9][10] |
| Physical State | Liquid | [9] |
| Known Incompatibilities | Strong oxidizing agents | [9] |
| Potential Hazards | Causes skin and eye irritation (inferred) | [7][8] |
| May cause respiratory irritation (inferred) | [7][8] | |
| Potential to form explosive peroxides | [5][6] |
Experimental Protocol: Step-by-Step Waste Management
This protocol ensures that this compound waste is handled safely from the moment it is generated to its final pickup by certified professionals.
A. Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the following:
-
Nitrile Gloves: Inspect gloves for any signs of degradation or puncture before use.[9]
-
Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
B. Waste Collection & Container Management
The integrity of your waste containment is the primary barrier against environmental release and laboratory contamination.
-
Container Selection:
-
Use a designated hazardous waste container that is compatible with organic solvents. An amber glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap is ideal as it protects the contents from light, preventing light-induced peroxide formation.[11]
-
The container must be in good condition, free of cracks or leaks.[11][12]
-
Ensure the container was not previously used for an incompatible material, such as strong oxidizing agents.[12]
-
-
Labeling (The Cornerstone of Compliance):
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full, unabbreviated chemical name: "this compound". Chemical formulas are not acceptable.[11]
-
If mixed with other solvents, list all components.
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Flammable, Irritant).
-
Crucially, write the date the first drop of waste is added to the container. This date is essential for tracking the age of the ether-containing waste.
-
-
Waste Accumulation:
-
Carefully transfer the waste into the labeled container using a funnel.
-
Never fill a waste container to more than 80% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills.
-
Keep the container tightly closed at all times, except when actively adding waste.[11][12] This minimizes the release of vapors and limits the exposure of the ether to atmospheric oxygen, thereby slowing peroxide formation.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which should be at or near the point of generation.
-
Ensure the container is within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Segregate the waste from incompatible materials, particularly strong acids and oxidizers.[13] The storage area should be cool, dry, and well-ventilated.[14]
-
-
Arranging for Final Disposal:
-
Once the container is full (or within 6 months of the start date for ethers[5]), request a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not allow containers of this waste to accumulate for extended periods. Prompt disposal is the best defense against peroxide-related incidents.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the procedural logic for the safe disposal of this compound.
Sources
- 1. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 2. epa.gov [epa.gov]
- 3. eCFR :: 40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Operations [ecfr.gov]
- 4. Valisure Highlighted in U.S. Senate Aging Committee Report [valisure.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(Tert-butoxy)-4-ethenylbenzene | C12H16O | CID 577531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.ca [fishersci.ca]
- 10. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 1-Butoxy-4-ethynylbenzene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Butoxy-4-ethynylbenzene (CAS No. 79887-15-3). As your partner in laboratory safety, we aim to build trust by providing value that extends beyond the product itself. This document is structured to offer a comprehensive, in-depth technical resource for the safe handling and disposal of this chemical.
Understanding the Hazards: A Proactive Approach to Safety
While some safety data sheets (SDS) may indicate that this compound is not classified as hazardous under specific regulations, it is a fundamental principle of good laboratory practice to treat all chemicals with a degree of caution.[1][2] Data for structurally similar compounds suggest potential hazards, including skin, eye, and respiratory irritation.[3][4][5] Therefore, this guide adopts a conservative approach, recommending procedures to mitigate these potential risks.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Physical State | Liquid | [1] |
| Appearance | Light yellow | [6] |
| Solubility | Insoluble in water | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following recommendations are based on a comprehensive risk assessment considering the potential for skin and eye contact, and inhalation.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[6] | Provides a barrier against potential skin irritation. Always inspect gloves for tears or punctures before use.[6] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or equivalent standards.[7] | Protects against accidental splashes that could cause serious eye irritation.[3] |
| Skin and Body Protection | A standard laboratory coat.[8] | Prevents contact with clothing and exposed skin. |
| Footwear | Closed-toe shoes.[8] | Protects feet from spills. |
Step-by-Step Glove Selection and Use Protocol:
-
Inspect: Before each use, carefully inspect gloves for any signs of degradation, punctures, or tears.[6]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in the appropriate hazardous waste container.[3] Do not reuse disposable gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Operational and Handling Protocols
Adherence to proper handling and storage procedures is paramount to maintaining a safe laboratory environment.
General Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential vapors.[3][9]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6] Wash hands thoroughly after handling.[3]
Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][6]
Emergency Procedures and Disposal Plan
Being prepared for accidental spills or exposures is a critical component of laboratory safety.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[9][10]
Disposal Plan:
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[11]
-
Waste Classification: Determine if the discarded chemical is classified as hazardous waste.
-
Containment: Collect waste in a suitable, labeled, and closed container.[1]
-
Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not empty into drains.[2]
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a shared responsibility. By adhering to the guidelines outlined in this document, researchers can significantly mitigate potential risks and ensure a safe and productive laboratory environment. This commitment to safety is the foundation of scientific integrity and innovation.
References
-
PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butyl-4-ethynylbenzene. Retrieved from [Link]
-
Auburn University Business and Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butoxy-4-nitrobenzene. Retrieved from [Link]
-
Boyd, D. (2017, May 17). Lab Safety PPE. YouTube. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]
-
YPF Quimica. (n.d.). HAZARD IDENTIFICATION: benzene. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 79887-15-3. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1-Butyl-4-ethynylbenzene | C12H14 | CID 2775132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-丁基-4-乙炔基苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
